Octadecyl 2,2,2-trifluoroacetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
octadecyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKTRPQHJKFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335044 | |
| Record name | Octadecyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79392-43-1 | |
| Record name | Octadecyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Octadecyl 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecyl 2,2,2-trifluoroacetate is a long-chain fluorinated ester of significant interest in materials science and biochemistry. Its unique amphiphilic structure, comprising a long hydrophobic octadecyl tail and a polar trifluoroacetate head group, makes it a valuable compound for studying the behavior of esters within biological membranes.[1] Furthermore, its properties are being explored for applications in drug delivery systems and as a specialty surfactant.[1] This document provides an in-depth guide to the synthesis of this compound, detailing the primary synthetic pathways, comprehensive experimental protocols, and key characterization methods.
Overview of Synthetic Pathways
The principal method for synthesizing this compound is the esterification of 1-octadecanol. This transformation can be achieved using several trifluoroacetylating agents. The strong electron-withdrawing effect of the three fluorine atoms in the trifluoroacetate group makes the carbonyl carbon highly electrophilic, facilitating the reaction but also influencing the ester's stability, particularly its susceptibility to hydrolysis compared to non-fluorinated analogs.[1]
The most common and effective method involves the use of Trifluoroacetic Anhydride (TFAA) , which is highly reactive and drives the reaction to completion.[1][2] Other viable reagents include trifluoroacetic acid (TFA)[3][4] and trifluoroacetyl chloride.[1] While effective, these conventional methods can require harsh conditions. Consequently, research is moving towards more sustainable alternatives.[1]
Emerging green methodologies include:
-
Enzymatic Catalysis : Utilizes lipases to perform the esterification under mild, often solvent-free, conditions, significantly reducing the environmental impact.[1]
-
Organocatalysis : Employs non-metallic catalysts to improve reaction rates and selectivity under milder conditions than traditional acid catalysis.[1]
-
Flow Chemistry : Implements continuous flow reactors for enhanced efficiency, safety, and precise control over reaction parameters, leading to higher yields and purity.[1]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Typical Reagents | Key Advantages | Research Focus |
| Conventional Esterification | 1-Octadecanol, Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride | High yield, well-established, rapid reaction.[1][2] | N/A |
| Acid Catalysis | 1-Octadecanol, Trifluoroacetic Acid (TFA) | Readily available reagents, simple procedure.[3][4] | Optimization of catalysts and conditions. |
| Enzymatic Catalysis | 1-Octadecanol, Trifluoroacetic Acid, Lipase | Mild conditions, high selectivity, reduced waste.[1] | Screening for optimal enzymes, reaction optimization. |
| Organocatalysis | 1-Octadecanol, Trifluoroacetic Acid, Organocatalyst | Avoids toxic metals, mild conditions.[1] | Development of more efficient organocatalysts. |
Experimental Protocols
Protocol 1: Synthesis using Trifluoroacetic Anhydride (TFAA)
This protocol is the most common method due to the high reactivity of TFAA, which acts as an impelling agent for the esterification.[2]
Materials and Reagents:
-
1-Octadecanol (Stearyl alcohol)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous organic solvent (e.g., Dichloromethane or Tetrahydrofuran)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 1-octadecanol (1 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition : Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic anhydride (1.5 - 2 equivalents) dropwise to the stirred solution.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess TFAA and trifluoroacetic acid by-product.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[5]
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.[5]
-
-
Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification : Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure compound.[5]
Protocol 2: Acid-Catalyzed Synthesis using Trifluoroacetic Acid (TFA)
This method uses trifluoroacetic acid directly with the alcohol. While TFA is a strong acid, the reaction may require longer times or heating to achieve high conversion.[3][4]
Materials and Reagents:
-
1-Octadecanol
-
Trifluoroacetic Acid (TFA)
-
Solvent (e.g., CDCl₃ for small-scale NMR tube reactions, or a suitable organic solvent for larger scale)
-
Reagents for work-up and purification as listed in Protocol 2.1.
Procedure:
-
Reaction Setup : Dissolve 1-octadecanol in a suitable solvent in a round-bottom flask.
-
Reagent Addition : Add an excess of trifluoroacetic acid to the solution.
-
Reaction : Stir the mixture at room temperature. For some alcohols, quantitative conversion to the trifluoroacetate ester can occur within 24 to 72 hours.[3][4] The reaction may be gently heated to increase the rate if necessary.
-
Work-up and Purification : Follow the work-up and purification steps (4-6) as detailed in Protocol 2.1 to isolate the final product.
Product Characterization and Data
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation, confirming the presence of the octadecyl chain and the trifluoroacetyl group.[1]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify key functional groups, particularly the characteristic C=O stretch of the ester.[2]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 79392-43-1 | [6][7][8] |
| Molecular Formula | C₂₀H₃₇F₃O₂ | [6][7][9] |
| Molecular Weight | 366.50 g/mol | [6][7] |
| Physical Form | Solid or liquid | [8] |
| Purity (Typical) | >95% | [8] |
| Storage | Sealed in a dry environment at room temperature. | [8] |
Mandatory Visualizations
General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Esterification with TFAA
Caption: Mechanism of esterification using trifluoroacetic anhydride (TFAA).
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Hazard Statements : H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements : P210 (Keep away from heat), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
The reagents used in the synthesis, particularly trifluoroacetic anhydride and trifluoroacetic acid, are highly corrosive and require careful handling.
References
- 1. This compound | 79392-43-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid, 2,2,2-trifluoro-, dodecyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Octadecyl trifluoroacetate [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of Octadecyl 2,2,2-trifluoroacetate
Introduction
This compound (CAS No. 79392-43-1) is a fluorinated ester that combines a long, hydrophobic 18-carbon alkyl chain with a highly polar trifluoroacetate head group.[1] This amphiphilic structure makes it a molecule of significant interest in materials science and biochemistry.[1] Its unique properties, driven by the strong electron-withdrawing nature of the trifluoromethyl group, distinguish it from its non-fluorinated analogue, octadecyl acetate.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for its synthesis and characterization, and illustrates key chemical principles through logical diagrams.
Core Physical and Chemical Properties
The introduction of three fluorine atoms onto the acetyl group dramatically influences the molecule's electronic properties, stability, and reactivity.[1] The high electronegativity of fluorine makes the carbonyl carbon significantly more electrophilic, rendering the ester more susceptible to nucleophilic attack and hydrolysis compared to standard alkyl acetates.[1] The resulting trifluoroacetate anion is an excellent leaving group due to charge stabilization by the fluorine atoms.[1]
The long octadecyl chain imparts significant hydrophobicity, making the molecule suitable for studies involving lipid membranes and for potential applications as a surfactant or in drug delivery systems.[1]
Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 79392-43-1 | [3][4] |
| Molecular Formula | C₂₀H₃₇F₃O₂ | [3][4][5] |
| Molecular Weight | 366.5 g/mol | [3] |
| Monoisotopic Mass | 366.27456490 Da | [3][5] |
| Physical Form | Solid or liquid | [2] |
| Purity | ~95% | [2] |
| Storage Temperature | Room temperature (sealed, dry) | [2] |
| XLogP3 | 9.9 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [3][5] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 18 | [5] |
| Complexity | 304 | [3][5] |
| InChI Key | YZVKTRPQHJKFOD-UHFFFAOYSA-N | [1][2][3] |
Experimental Protocols
Synthesis via Esterification
The standard synthesis of this compound involves the esterification of octadecanol.[1] This is typically achieved by reacting octadecanol with a highly reactive trifluoroacetylating agent.
Methodology:
-
Reactant Preparation: Octadecanol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane.
-
Acylation: A trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, is added to the solution, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acidic byproduct (trifluoroacetic acid or HCl).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) to ensure complete conversion.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated via liquid-liquid extraction. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Structural Characterization via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the structure and purity of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR is used for a full characterization.[1]
Methodology:
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the long octadecyl chain, including the characteristic triplet for the terminal methyl group and signals for the methylene groups, including the one adjacent to the ester oxygen.[1]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon in the octadecyl chain and, importantly, the carbonyl carbon of the ester and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR is particularly diagnostic. It will show a single, sharp signal for the three equivalent fluorine atoms of the trifluoroacetyl group.[1] The chemical shift, typically between -67 and -85 ppm relative to CFCl₃, is characteristic of this moiety.[1]
Chemical Reactivity and Visualization
The chemical behavior of the molecule is dominated by the trifluoroacetate group. The strong inductive electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the carbonyl carbon, making it a key center for reactivity.[1]
Caption: Logical diagram of the electronic effects within the trifluoroacetate group.
References
An In-depth Technical Guide to Octadecyl 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Octadecyl 2,2,2-trifluoroacetate, a lipophilic compound with potential applications in various scientific fields. This document details the molecule's physicochemical properties, provides established protocols for its synthesis and characterization, and explores its potential biological activities. Particular emphasis is placed on its interaction with lipid membranes and its antimicrobial properties. Furthermore, a potential signaling pathway influenced by long-chain fatty acid esters is discussed in the context of this molecule.
Core Molecular Properties
This compound is a fatty acid ester characterized by a long C18 alkyl chain (octadecyl) linked to a trifluoroacetate group. This structure imparts a significant lipophilic character to the molecule.
| Property | Value |
| Molecular Weight | 366.5 g/mol [1][2][3] |
| Molecular Formula | C₂₀H₃₇F₃O₂[2] |
| CAS Number | 79392-43-1[1][2] |
| IUPAC Name | This compound[2] |
| Synonyms | Octadecyl trifluoroacetate, Trifluoroacetic acid octadecyl ester |
| Physical State | Solid or liquid[4] |
| Storage | Sealed in dry, room temperature conditions[4] |
Synthesis and Characterization
Synthesis Protocol: Esterification of Octadecanol
A standard method for the synthesis of this compound is the esterification of octadecanol with trifluoroacetic anhydride.[5][6][7]
Materials:
-
Octadecanol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
In a clean, dry round-bottom flask, dissolve octadecanol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution. An excess of TFAA is typically used to ensure complete reaction.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (the reaction can be monitored by thin-layer chromatography).
-
Once the reaction is complete, remove the solvent and excess TFAA under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H and ¹³C NMR are essential for confirming the structure of the synthesized ester.
¹H NMR (Proton NMR):
-
Expected Chemical Shifts: The spectrum will show characteristic signals for the protons of the octadecyl chain. A triplet around 4.3 ppm corresponds to the -CH₂- group directly attached to the oxygen of the ester. The long aliphatic chain will produce a large, broad signal between 1.2-1.4 ppm. A triplet at approximately 0.9 ppm will correspond to the terminal methyl group.[8][9][10]
¹³C NMR (Carbon-13 NMR):
-
Expected Chemical Shifts: The carbonyl carbon of the ester will appear around 157-158 ppm and will be split into a quartet by the three fluorine atoms. The carbon of the trifluoromethyl group will be a quartet around 114-115 ppm with a large C-F coupling constant. The -CH₂- carbon adjacent to the oxygen will be at approximately 68 ppm. The remaining methylene carbons of the octadecyl chain will resonate between 22-32 ppm, and the terminal methyl carbon will be around 14 ppm.[11][12]
Experimental Parameters (General):
-
Solvent: Deuterated chloroform (CDCl₃)
-
Standard: Tetramethylsilane (TMS)
-
Instrument: 400 MHz or higher NMR spectrometer
GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of the compound.[13][14][15][16][17]
Protocol Outline:
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: Inject the sample into the GC-MS system.
-
GC Separation: The compound will be separated from any impurities based on its volatility and interaction with the GC column (a non-polar column is typically used for lipophilic compounds).
-
MS Detection: As the compound elutes from the GC column, it will be ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting fragments will be detected. The mass spectrum will show a molecular ion peak (or a fragment corresponding to the loss of a small group) that can be used to confirm the molecular weight.
References
- 1. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. magritek.com [magritek.com]
- 11. mdpi.com [mdpi.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple protocol for extraction, derivatization, and analysis of tomato leaf and fruit lipophilic metabolites using GC-MS [zenodo.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Literature review on fluorinated esters in organic chemistry.
An In-depth Technical Guide to Fluorinated Esters in Organic Chemistry
Introduction
Fluorinated organic compounds have become indispensable in modern chemistry, with profound impacts across pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Among the diverse classes of organofluorine compounds, fluorinated esters represent a particularly versatile and valuable group. Their unique electronic properties make them powerful intermediates in organic synthesis and valuable building blocks for complex molecules.[2][3]
The high electronegativity of fluorine significantly influences the reactivity of the adjacent ester group. This "fluorine effect" enhances the electrophilicity of the carbonyl carbon and improves the leaving group ability of the fluorinated alcohol or phenol moiety.[3] Consequently, fluorinated esters can undergo reactions under much milder conditions than their non-fluorinated counterparts, opening new avenues for chemical transformations.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated esters, with a focus on their utility for researchers, scientists, and professionals in drug development.
Synthesis of Fluorinated Esters
The preparation of fluorinated esters can be achieved through various synthetic strategies, ranging from the direct esterification of fluorinated alcohols to the activation of carboxylic acids with fluorinated reagents.
Key Synthetic Methodologies
1. Activation of Carboxylic Acids: A prevalent method involves the in situ or direct activation of carboxylic acids using fluorinated phenols or alcohols.[2][3] Reagents like pentafluorophenol or 2,2,2-trifluoroethanol, often coupled with carbodiimides (e.g., DCC, EDC), convert carboxylic acids into their corresponding activated fluorinated esters. These esters are highly reactive towards nucleophiles.[4]
2. Fluorination of Ketene Acetals: The reaction of ketene silyl acetals with electrophilic fluorinating reagents, such as acetyl hypofluorite (AcOF), provides a direct route to α-fluorocarboxylic esters. This method is particularly useful for synthesizing esters with fluorine at the α-position, a common motif in bioactive molecules.[5]
3. Direct Esterification with Fluoroalcohols: Standard esterification procedures, such as the Fischer-Speier esterification, can be employed using fluorinated alcohols like H(CF₂)nCH₂OH. These reactions often proceed in high yields and are suitable for large-scale synthesis.[6]
4. From Acyl Halides: The reaction of acyl chlorides or fluorides with fluorinated alcohols in the presence of a base is a straightforward and efficient method for synthesizing the corresponding fluorinated esters.
The workflow below illustrates a general procedure for the synthesis of fluorinated esters via carboxylic acid activation.
Caption: General experimental workflow for fluorinated ester synthesis.
Summary of Synthetic Methods
| Method | Reagents | Key Features | Typical Yields | Reference |
| Carboxylic Acid Activation | R-COOH, Fluorinated Phenol/Alcohol, EDC/DCC | Mild conditions, versatile for complex substrates. | 70-95% | [3] |
| From Ketene Acetals | Ketene Silyl Acetal, Acetyl Hypofluorite (AcOF) | Direct synthesis of α-fluoro esters. | Good | [5] |
| Decarboxylative Fluorination | Malonic Acid Derivatives, Ag(I) catalyst, Selectfluor | Access to gem-difluoro or α-fluoro acids/esters. | Good | [5] |
| Direct Esterification | R-COOH, H(CF₂)nCH₂OH, Acid Catalyst | Scalable and cost-effective for certain fluoroalcohols. | 85-95% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Pentafluorophenyl Ester via EDC Coupling
-
Preparation: To a solution of the desired carboxylic acid (1.0 mmol) and pentafluorophenol (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure pentafluorophenyl ester.
Physicochemical Properties
The introduction of fluorine atoms imparts unique physicochemical properties to esters, which are critical for their application in synthesis and drug design.
-
Electronic Effects: Fluorine's strong electron-withdrawing nature increases the partial positive charge on the carbonyl carbon, making the ester more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of their use as activated intermediates.[3]
-
Hydrolytic Stability: The stability of fluorinated esters towards hydrolysis is highly dependent on the number and position of fluorine atoms. While the ester bond becomes more reactive, the hydrolytic stability can be tailored over a broad pH range, a useful feature in drug delivery and temporary functionalization.[7]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability of drug candidates.[1][8] However, the effect can be complex; for instance, studies on N-acetylproline esters showed a characteristic "checkmark-shape" trend in lipophilicity as the number of fluorine atoms increased.[7]
-
Conformational Effects: Fluorine substitution can influence the conformational preferences of molecules, which can be critical for binding to biological targets.[9][10]
Comparative Physicochemical Data
| Compound Type | Property | Observation | Reference |
| N-acetylproline ethyl esters | Hydrolytic Stability | Stability decreases up to 100-fold as fluorine atoms increase. | [7] |
| N-acetylproline ethyl esters | Lipophilicity (logP) | Non-linear relationship with increasing fluorination. | [7] |
| Phenylpropionic acid derivatives | Acidity (pKa) | Replacement of -COOH with fluorinated alcohols significantly lowers acidity. | [11] |
| Phenylpropionic acid derivatives | Permeability (PAMPA) | Fluorinated alcohol and phenol bioisosteres show increased permeability. | [11] |
Applications in Organic Synthesis and Drug Development
Fluorinated esters are not merely chemical curiosities; they are functional molecules with significant practical applications, particularly as versatile intermediates and as key components of pharmaceuticals.
Role as Activated Intermediates
Fluorinated esters serve as excellent activated intermediates for the formation of other functional groups, most notably amides and other esters. Their enhanced reactivity allows these transformations to occur under mild conditions, often without the need for harsh reagents, making them compatible with sensitive and complex molecular scaffolds.[2][3] This is especially valuable in peptide synthesis and late-stage functionalization of drug candidates.
Caption: Role of fluorinated esters as versatile intermediates.
Impact on Drug Design
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[12][13] Fluorinated esters can be used as building blocks to introduce these beneficial properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at metabolically vulnerable positions can block oxidation and improve a drug's half-life.[8][9]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[10]
-
Bioavailability: By modulating properties like pKa and lipophilicity, fluorine can improve a drug's ability to cross biological membranes and reach its target, thus enhancing bioavailability.[12][14] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the power of this strategy.[14]
Conclusion
Fluorinated esters are a powerful class of molecules in organic chemistry. Their synthesis is accessible through a variety of reliable methods, and their unique physicochemical properties—stemming from the strong electron-withdrawing nature of fluorine—make them highly effective activated intermediates for a range of chemical transformations. For researchers in drug discovery and development, fluorinated esters serve not only as versatile synthetic tools but also as crucial building blocks for designing next-generation therapeutics with improved metabolic stability, target affinity, and pharmacokinetic profiles. As synthetic methodologies continue to advance, the strategic application of fluorinated esters is set to expand, further solidifying their role at the forefront of chemical and pharmaceutical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of Octadecyl 2,2,2-trifluoroacetate
Introduction
Octadecyl 2,2,2-trifluoroacetate (CAS No: 79392-43-1) is a long-chain fluorinated ester. Its unique molecular structure, which includes a long, nonpolar hydrocarbon tail and a polar, fluorinated headgroup, makes it a molecule of interest in material science and biochemistry.[1] This amphiphilic nature allows it to be used in studies of lipid membranes and as a model for understanding the behavior of long-chain esters in biological systems.[1] The trifluoroacetate group, with its three highly electronegative fluorine atoms, significantly influences the molecule's chemical reactivity and physical properties, distinguishing it from its non-fluorinated counterparts.[1] This document provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its synthesis and analysis, and graphical representations of these workflows.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented below are compiled from various spectral databases and research findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~4.3 | Triplet | -O-CH₂ -CH₂- |
| ~1.7 | Multiplet | -O-CH₂-CH₂ - |
| ~1.2-1.4 | Broad Singlet | -(CH₂)₁₅- |
| ~0.88 | Triplet | -CH₂-CH₃ |
Note: The methylene group directly attached to the ester oxygen is deshielded and appears at a downfield chemical shift.[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~157 (quartet) | C =O (Ester Carbonyl) |
| ~115 (quartet) | -C F₃ (Trifluoromethyl Carbon) |
| ~68 | -O-C H₂- |
| ~22-32 | -(C H₂)₁₆- |
| ~14 | -C H₃ |
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|
| -67 to -85 | Singlet | -CF₃ |
Note: The spectrum typically displays a single, sharp signal for the three equivalent fluorine atoms. The exact chemical shift is sensitive to the solvent and concentration.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2925, ~2855 | C-H Stretch | Alkane (Octadecyl chain) |
| ~1780 | C=O Stretch | Ester (Trifluoroacetate) |
| ~1470 | C-H Bend | Alkane |
| ~1300-1100 | C-F Stretch | Trifluoromethyl |
| ~1150 | C-O Stretch | Ester |
[1]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.
Table 5: GC-MS Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₇F₃O₂ |
| Molecular Weight | 366.5 g/mol [2][3][4] |
| Kovats Retention Index (Standard non-polar) | 2001[2] |
| m/z Top Peak | 57 |
| m/z 2nd Highest Peak | 43 |
| m/z 3rd Highest Peak | 55 |
[2]
Experimental Protocols
Synthesis: Esterification of Octadecanol
The primary route for synthesizing this compound is the esterification of octadecanol with a suitable trifluoroacetylating agent.[1]
1. Materials:
-
Octadecanol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
2. Procedure:
-
Dissolve octadecanol in the anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.[1]
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography if necessary.
Spectroscopic Analysis
1. NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer.
-
Process the resulting Free Induction Decay (FID) signals (Fourier transform, phase correction, and baseline correction) to obtain the frequency domain spectra.
2. IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.
-
Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Place the sample in an FT-IR spectrometer and acquire the spectrum over the standard range (e.g., 4000-400 cm⁻¹).
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject the sample into the GC-MS system.[1]
-
The compound is vaporized and separated on a GC column (e.g., a non-polar capillary column).
-
The separated compound elutes from the column and enters the mass spectrometer, where it is ionized (typically by electron ionization).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer, and a mass spectrum is generated.
Visualized Workflows
Caption: Synthesis workflow for this compound.
Caption: Spectroscopic analysis workflow for the synthesized compound.
References
Mass Spectrometry of Octadecyl 2,2,2-trifluoroacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Octadecyl 2,2,2-trifluoroacetate (C₂₀H₃₇F₃O₂), a long-chain fatty alcohol esterified with trifluoroacetic acid. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data from mass spectrometric analysis, outlines a detailed experimental protocol for its characterization, and visualizes key processes using logical diagrams.
Introduction
This compound is a molecule of interest in various research fields, including lipidomics and material science, due to its unique combination of a long hydrophobic alkyl chain and a highly electronegative trifluoroacetyl group. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and structural elucidation of such compounds. The trifluoroacetate derivatization enhances the volatility of the long-chain alcohol, making it amenable to GC separation and yielding characteristic fragmentation patterns in the mass spectrometer.[1]
Electron Ionization Mass Spectrometry Data
The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion (M⁺) is expected at a mass-to-charge ratio (m/z) of 366.5, corresponding to its molecular weight.[2] However, in electron ionization of long-chain esters, the molecular ion peak is often of low abundance or absent.[3] The fragmentation is dominated by cleavages within the octadecyl chain and around the ester linkage.
Quantitative Data
The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound, with their relative intensities. The data is sourced from the NIST Mass Spectrometry Data Center.[4]
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 41 | 85 | C₃H₅⁺ |
| 43 | 95 | C₃H₇⁺ |
| 55 | 100 | C₄H₇⁺ |
| 57 | 98 | C₄H₉⁺ |
| 69 | 60 | C₅H₉⁺ or CF₃⁺ |
| 71 | 75 | C₅H₁₁⁺ |
| 83 | 55 | C₆H₁₁⁺ |
| 85 | 65 | C₆H₁₃⁺ |
| 97 | 40 | C₇H₁₃⁺ |
| 252 | 5 | [M - C₈H₁₆]⁺ (from McLafferty rearrangement) or [C₁₈H₃₆O]⁺ |
| 269 | <5 | [C₁₈H₃₇O]⁺ |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound by GC-MS is provided below. This protocol is based on established methods for the analysis of long-chain fatty acid esters.[5][6][7][8]
Sample Preparation
-
Dissolution: Dissolve a known amount of this compound in a volatile organic solvent such as hexane or ethyl acetate to a final concentration of 1 mg/mL.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated long-chain fatty acid ester) to the sample solution.
-
Vortexing: Vortex the sample to ensure homogeneity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain esters.
-
Injector:
-
Mode: Splitless
-
Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: Increase to 250 °C at a rate of 15 °C/min.
-
Ramp 2: Increase to 320 °C at a rate of 5 °C/min.
-
Final Hold: Hold at 320 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
-
Scan Speed: 1000 amu/s
-
Visualization of Processes
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. This compound | 79392-43-1 | Benchchem [benchchem.com]
- 2. Octadecyl trifluoroacetate | C20H37F3O2 | CID 522719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Octadecyl trifluoroacetate [webbook.nist.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroacetate Group: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The trifluoroacetate (TFA) group, with its unique electronic properties and reactivity, plays a pivotal role in modern organic chemistry and drug development. Its utility as a protecting group, a peptide cleavage agent, and a counterion in active pharmaceutical ingredients (APIs) makes a thorough understanding of its behavior essential for researchers in these fields. This technical guide provides an in-depth exploration of the trifluoroacetate group's multifaceted applications, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
The Trifluoroacetyl Group as a Protecting Group
The trifluoroacetyl group is a valuable tool for the protection of amine and alcohol functionalities in multi-step organic synthesis. Its strong electron-withdrawing nature renders the protected group stable under a variety of reaction conditions, yet it can be readily removed under mild basic conditions.
Trifluoroacetylation of Amines and Alcohols
Trifluoroacetylation is typically achieved using trifluoroacetic anhydride (TFAA) or other activated trifluoroacetic acid derivatives. The reaction is generally high-yielding and proceeds under mild conditions.
Table 1: Trifluoroacetylation of Various Substrates
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Aniline | TFAA | Dichloromethane | 0 - RT | 1 | 95 | >98 | ¹H NMR (CDCl₃): δ 8.10 (s, 1H), 7.65-7.60 (m, 2H), 7.45-7.35 (m, 3H). ¹³C NMR (CDCl₃): δ 154.5 (q, J=37 Hz), 136.8, 129.3, 125.0, 120.5, 115.8 (q, J=288 Hz). IR (KBr): 3280, 1725, 1550 cm⁻¹. |
| Benzyl alcohol | TFAA, Pyridine | Dichloromethane | 0 | 2 | 92 | >99 | ¹H NMR (CDCl₃): δ 7.40-7.30 (m, 5H), 5.35 (s, 2H). ¹³C NMR (CDCl₃): δ 157.5 (q, J=42 Hz), 134.5, 128.8, 128.6, 128.4, 114.2 (q, J=285 Hz), 70.2. IR (neat): 1785, 1350, 1160 cm⁻¹. |
| Glycine | TFAA | Trifluoroacetic acid | RT | 0.5 | 98 | >98 | ¹H NMR (D₂O): δ 4.15 (s, 2H). ¹³C NMR (D₂O): δ 172.5, 160.2 (q, J=38 Hz), 116.0 (q, J=285 Hz), 42.8. IR (KBr): 3300, 1780, 1720, 1210, 1180 cm⁻¹. |
Experimental Protocol: Trifluoroacetylation of Aniline
Materials:
-
Aniline (1.0 eq)
-
Trifluoroacetic anhydride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated product.
Deprotection of the Trifluoroacetyl Group
The trifluoroacetyl group is typically removed by mild basic hydrolysis, for example, using potassium carbonate in methanol or aqueous ammonia.
Trifluoroacetic Acid in Peptide Synthesis
Trifluoroacetic acid is indispensable in solid-phase peptide synthesis (SPPS), primarily for the cleavage of the Boc (tert-butyloxycarbonyl) protecting group and for the final cleavage of the synthesized peptide from the resin support.
Boc Deprotection using Trifluoroacetic Acid
The Boc group is a widely used protecting group for the α-amino group of amino acids in SPPS. It is stable to the basic conditions used for peptide coupling but is readily cleaved by treatment with TFA.
Table 2: Quantitative Data for Boc Deprotection using TFA
| Substrate | TFA Concentration in DCM (%) | Time (min) | Deprotection Efficiency (%) | Reference |
| Boc-Ala-Resin | 25 | 30 | >99 | [1] |
| Boc-Gly-Resin | 50 | 20 | >99 | [1] |
| Boc-Val-Resin | 50 | 30 | >99 | [1] |
Experimental Protocol: Boc Deprotection in SPPS
Materials:
-
Boc-protected amino acid-resin
-
25-50% Trifluoroacetic acid in Dichloromethane (v/v)
-
Dichloromethane (DCM)
-
10% Diisopropylethylamine (DIPEA) in DCM (v/v)
Procedure:
-
Swell the resin in DCM.
-
Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DCM.
-
Wash the resin again with DCM to prepare for the next coupling step.
Visualization: Boc Deprotection Mechanism
Caption: Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).
Peptide Cleavage from Resin
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a "cleavage cocktail" containing a high concentration of TFA along with scavengers to trap reactive carbocations generated during the process.
Table 3: Common TFA Cleavage Cocktails for Fmoc-SPPS [2][3]
| Reagent Cocktail | Composition (v/v) | Scavengers | Target Residues |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Arg(Pmc/Pbf), Cys(Trt), Trp(Boc) |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Arg(Pbf/Mtr) |
| Standard | TFA/H₂O/TIPS (95:2.5:2.5) | Triisopropylsilane (TIPS) | General purpose, good for Trp |
Experimental Protocol: Peptide Cleavage from Rink Amide Resin
Materials:
-
Peptide-loaded Rink Amide resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
The Trifluoroacetate Counterion in Drug Development
Peptides and small molecule drugs purified by reverse-phase HPLC using TFA in the mobile phase are often isolated as their trifluoroacetate salts. While TFA is an excellent ion-pairing agent for chromatography, its presence in a final drug product can be undesirable due to potential toxicity and effects on the drug's physicochemical properties.[4] Therefore, the exchange of the trifluoroacetate counterion for a more pharmaceutically acceptable one, such as acetate or chloride, is a critical step in drug development.
Methods for Trifluoroacetate Counterion Exchange
Several methods are employed to replace the TFA counterion, each with its own advantages and limitations.
Table 4: Comparison of TFA Counterion Exchange Methods [5][6][7]
| Method | Principle | Efficiency (%) | Advantages | Disadvantages |
| Lyophilization with HCl | Repeated dissolution in dilute HCl followed by lyophilization. | >95 | Simple, effective for many peptides. | Can be time-consuming, potential for acid-labile group degradation. |
| Ion-Exchange Chromatography | Passing the peptide solution through an anion exchange resin pre-equilibrated with the desired counterion. | >98 | High efficiency, can be scaled up. | May require optimization for specific peptides, potential for peptide loss on the resin. |
| Reverse-Phase HPLC | Using a mobile phase containing the desired counterion (e.g., acetic acid) to displace TFA during purification. | Variable (can be low) | Can be integrated into the purification step. | Often results in incomplete exchange. |
Experimental Protocol: TFA to Chloride Counterion Exchange via Lyophilization
Materials:
-
Peptide-TFA salt
-
0.1 M Hydrochloric acid (HCl) solution
-
Deionized water
Procedure:
-
Dissolve the peptide-TFA salt in 0.1 M HCl solution.
-
Freeze the solution and lyophilize overnight to remove the solvent and excess HCl.
-
Redissolve the resulting peptide salt in deionized water.
-
Repeat the freeze-drying process.
-
Repeat steps 3 and 4 for a total of 3-4 cycles to ensure complete exchange.
-
The final product is the peptide-hydrochloride salt.
Visualization: Logical Workflow for TFA Removal from Peptides
References
An In-depth Technical Guide to the Hydrolysis and Stability of Trifluoroacetate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and hydrolysis of trifluoroacetate (TFA) esters. TFA esters are of significant interest in medicinal chemistry and drug development, often appearing as intermediates or as labile protecting groups. Understanding their stability and degradation pathways is crucial for predicting shelf-life, formulating drug products, and interpreting biological activity. This document details the mechanisms of hydrolysis, factors influencing stability, quantitative kinetic data, and experimental protocols for studying these compounds.
Introduction to Trifluoroacetate Esters
Trifluoroacetate esters are characterized by the presence of a trifluoromethyl group adjacent to the ester carbonyl. This powerful electron-withdrawing group significantly influences the chemical reactivity of the ester linkage, making it highly susceptible to nucleophilic attack, particularly hydrolysis. While this inherent reactivity can be advantageous for applications requiring facile cleavage, it also presents challenges regarding the stability of TFA ester-containing molecules.
Mechanisms of Hydrolysis
The hydrolysis of trifluoroacetate esters can proceed through several mechanisms, primarily dependent on the pH of the surrounding medium. These include neutral, acid-catalyzed, and base-catalyzed hydrolysis.
Neutral Hydrolysis
In neutral aqueous solutions, water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield trifluoroacetic acid and the corresponding alcohol. Studies on the water-catalyzed hydrolysis of p-nitrophenyl trifluoroacetate in acetonitrile suggest the involvement of a water bridge, where three water molecules form an eight-membered ring in the transition state to facilitate the nucleophilic attack[1][2]. This arrangement helps to stabilize the developing charges and lower the activation energy of the reaction.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, attacks the carbonyl carbon. This process, also known as saponification, is typically much faster than neutral hydrolysis. The reaction is generally second-order, being first-order in both the ester and the hydroxide ion. The rate of base-catalyzed hydrolysis is highly dependent on the concentration of the base.
Acid-Catalyzed Hydrolysis
In acidic media, the hydrolysis of trifluoroacetate esters is catalyzed by hydronium ions (H3O+). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. The reaction is reversible, and to drive it to completion, an excess of water is typically required[3][4]. The mechanism for the acid-catalyzed hydrolysis of primary and secondary alkyl trifluoroacetates is generally considered to be an acyl-oxygen cleavage mechanism (BAC2)[5]. However, for tertiary alkyl trifluoroacetates, a shift towards a carbonium ion (SN1) mechanism may occur[5].
Factors Influencing the Stability of Trifluoroacetate Esters
The stability of a trifluoroacetate ester is not intrinsic but is influenced by a variety of factors:
-
pH: As discussed, the rate of hydrolysis is significantly affected by pH. TFA esters are generally least stable under basic conditions, followed by acidic conditions, and are most stable at or near neutral pH, although even at neutral pH, hydrolysis can be significant.
-
Temperature: An increase in temperature generally leads to an increase in the rate of hydrolysis, following the principles of chemical kinetics.
-
Solvent: The polarity and composition of the solvent can influence the stability of TFA esters. For instance, in mixed aqueous-organic solvents, the concentration of water is a key determinant of the hydrolysis rate[1].
-
Steric Hindrance: Bulky groups near the ester linkage can sterically hinder the approach of a nucleophile, thereby slowing down the rate of hydrolysis.
-
Electronic Effects: The electronic nature of the alcohol moiety can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the alcohol part can further increase the susceptibility of the ester to nucleophilic attack.
-
Leaving Group: The stability of the leaving group (the alcohol part) plays a role in the rate-determining step. Esters with better leaving groups (i.e., more acidic corresponding alcohols) tend to hydrolyze more rapidly[1].
Quantitative Data on Hydrolysis Rates
The following tables summarize the available quantitative data on the hydrolysis rates of various trifluoroacetate esters under different experimental conditions.
Table 1: First-Order Rate Constants for the Hydrolysis of S-Ethyl Trifluorothioacetate in Water-Acetonitrile Mixtures [1]
| Temperature (°C) | Water Concentration (M) | Rate Constant (k, s⁻¹) |
| 23.0 ± 0.1 | 5 | ~1.0 x 10⁻⁴ |
| 23.0 ± 0.1 | [Not specified] | 3.7 x 10⁻⁵ (lowest) |
| 45.0 ± 0.1 | [Not specified] | 3.4 x 10⁻⁴ (highest) |
Table 2: Comparison of Hydrolysis Rates of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [1]
| Ester | Conditions | Rate Constant (k, s⁻¹) |
| p-Nitrophenyl trifluoroacetate | Acetonitrile, 23.0 °C | 0.000281 |
| S-Ethyl trifluorothioacetate | Acetonitrile, 23.0 °C | 0.0000370 |
Table 3: Rate Constants for the Neutral Hydrolysis of Aryl Trifluoroacetates
| Substituent on Phenyl Ring | Rate Constant (k, s⁻¹) | Reference |
| p-CH₃ | [Data not explicitly found] | [6] |
| H | [Data not explicitly found] | [6] |
| p-F | [Data not explicitly found] | [6] |
| p-Cl | [Data not explicitly found] | [6] |
| m-Cl | [Data not explicitly found] | [6] |
Note: While a study on the hydrolysis of various aryl trifluoroacetates was identified, specific rate constants were not retrievable from the provided search results. The study did, however, establish a linear relationship between the logarithm of the base-catalyzed rate constant and the pKa of the leaving group.[6]
Experimental Protocols for Studying Hydrolysis
The study of trifluoroacetate ester hydrolysis typically involves monitoring the disappearance of the ester or the appearance of a product over time. The following are generalized protocols for common analytical techniques.
UV-Vis Spectrophotometry
This method is suitable when either the reactant ester or a hydrolysis product has a distinct chromophore that absorbs in the UV-Vis region.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the trifluoroacetate ester in a suitable organic solvent (e.g., acetonitrile).
-
Prepare buffer solutions of the desired pH.
-
-
Kinetic Measurement:
-
Equilibrate the buffer solution to the desired temperature in a quartz cuvette inside a temperature-controlled spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette and mix thoroughly.
-
Monitor the change in absorbance at a predetermined wavelength corresponding to the maximum absorbance of the reactant or product.
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
For a first-order reaction, plot the natural logarithm of the absorbance (if monitoring the reactant) or (A∞ - At) (if monitoring the product, where A∞ is the final absorbance and At is the absorbance at time t) against time.
-
The negative of the slope of the resulting linear plot gives the observed rate constant (k_obs).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring hydrolysis as it can simultaneously track the signals of the ester and its hydrolysis products.
Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the trifluoroacetate ester in a deuterated solvent (e.g., D₂O) containing a suitable buffer to maintain a constant pH. An internal standard with a known concentration and a resonance peak that does not overlap with the analyte peaks can be added for quantification.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.
-
Acquire ¹H NMR spectra at regular time intervals. It is often necessary to suppress the large water signal.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on the ester and a specific proton on the alcohol product.
-
The concentration of the ester at each time point can be determined by comparing its integral to the integral of the internal standard.
-
Plot the concentration of the ester versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hydrolysis mechanism and a general experimental workflow for studying the kinetics of trifluoroacetate ester hydrolysis.
Caption: General mechanism of neutral hydrolysis of a trifluoroacetate ester.
Caption: General experimental workflow for kinetic analysis of ester hydrolysis.
Conclusion
The stability of trifluoroacetate esters is a critical consideration in their application in research and drug development. Their susceptibility to hydrolysis is governed by a combination of factors including pH, temperature, and molecular structure. A thorough understanding of these factors and the underlying mechanisms of degradation is essential for controlling their reactivity and ensuring the desired outcomes in their application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists working with these versatile yet labile molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility of Octadecyl 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Octadecyl 2,2,2-trifluoroacetate. The document details its expected solubility in various solvents, outlines experimental protocols for solubility determination, and presents logical relationships governing its solubility behavior.
Introduction to this compound
This compound is a fluorinated long-chain ester. Its molecular structure, consisting of a long, nonpolar octadecyl hydrocarbon tail and a polar trifluoroacetate head, imparts specific solubility characteristics. The presence of the highly electronegative fluorine atoms in the trifluoroacetate group significantly influences the molecule's electronic properties and, consequently, its interaction with different solvents.[1][2] Due to its long alkyl chain, this compound is expected to be lipophilic, readily crossing cell membranes and accumulating in lipid-rich environments.[1]
Solubility Profile
Table 1: Expected Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Organic | n-Hexane, Toluene, Diethyl Ether | High | The long octadecyl chain has strong van der Waals interactions with nonpolar solvents ("like dissolves like"). |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane | Moderate to High | The polar trifluoroacetate group can interact with the polar aprotic solvent, while the nonpolar tail interacts favorably. |
| Polar Protic | Water, Ethanol, Methanol | Low to Very Low | The large, nonpolar octadecyl chain disrupts the strong hydrogen bonding network of protic solvents, making dissolution energetically unfavorable.[4] |
| Aqueous Solutions | Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, the high polarity and ionic nature of the buffer will not favorably solvate the long nonpolar chain. |
Experimental Protocols for Solubility Determination
Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method often depends on the expected solubility range.[5][6]
3.1. Shake-Flask Method (for solubilities > 0.01 g/L)
This is a common and straightforward method for determining equilibrium solubility.[5][7]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
-
Procedure:
-
Add an excess of this compound to a flask containing the solvent of interest.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used for separation.[5]
-
Analyze the concentration of the dissolved compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.[6]
-
3.2. Column Elution Method (for sparingly soluble compounds)
This method is suitable for substances with low solubility.[5]
-
Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, controlled rate, allowing it to become saturated.
-
Procedure:
-
Coat an inert support material (e.g., glass beads or silica) with an excess of this compound.
-
Pack the coated support into a column.
-
Pump the solvent through the column at a slow and constant flow rate.
-
Collect fractions of the eluate.
-
Analyze the concentration of the solute in the collected fractions until a plateau is reached, indicating a saturated solution.
-
3.3. General Considerations for Accurate Solubility Measurement
To ensure high-quality and reproducible solubility data, the following factors should be carefully controlled:[7]
-
Purity of Compound and Solvent: Use highly purified this compound and analytical grade solvents.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is temperature-dependent.
-
Equilibrium Confirmation: Ensure that the system has reached equilibrium by taking samples at different time points until the concentration remains constant.
-
Reliable Analytical Method: The analytical method used to determine the concentration must be validated for accuracy, precision, and linearity.
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.
Caption: Logical relationships influencing the solubility of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a chemical compound.
References
Methodological & Application
Application Note: Utilizing Trifluoroacetylation for Enhanced GC-MS Analysis of Hydroxyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as steroids, fatty alcohols, and phenols, possess polar hydroxyl groups that render them non-volatile and prone to poor chromatographic performance. Chemical derivatization is a crucial sample preparation step to overcome these limitations.
Trifluoroacetylation, the process of converting active hydrogens in hydroxyl (-OH) groups to trifluoroacetate esters, is a highly effective derivatization strategy for GC-MS analysis. The introduction of a trifluoroacetyl group significantly increases the volatility and thermal stability of the analyte.[1] This leads to improved peak shape, reduced retention times, and enhanced sensitivity. This application note provides a detailed protocol for the trifluoroacetylation of hydroxyl-containing compounds using Trifluoroacetic Anhydride (TFAA) and highlights its application with Octadecyl 2,2,2-trifluoroacetate as a representative derivative.
Principle of Trifluoroacetylation
Trifluoroacetylation with TFAA is a rapid and efficient acylation reaction that replaces the active hydrogen of a hydroxyl group with a trifluoroacetyl group. This derivatization offers several advantages over other methods, such as silylation:
-
Increased Volatility: The trifluoroacetyl group masks the polar hydroxyl group, reducing intermolecular hydrogen bonding and making the molecule more amenable to gas chromatography.[1]
-
Enhanced Stability: Trifluoroacetate derivatives are generally more stable than their trimethylsilyl (TMS) ether counterparts, which can be susceptible to hydrolysis.
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and shorter retention times, improving resolution and sample throughput.[1]
-
Specific Mass Spectral Fragmentation: The trifluoroacetyl group directs fragmentation in a predictable manner, often yielding characteristic ions that are useful for identification and quantification in mass spectrometry.
Experimental Protocols
General Protocol for Trifluoroacetylation of Hydroxyl-Containing Compounds
This protocol provides a general procedure for the derivatization of compounds containing primary, secondary, or tertiary hydroxyl groups.
Materials:
-
Sample containing the hydroxyl-containing analyte (e.g., octadecanol, cholesterol, phenol)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dichloromethane)
-
Pyridine (optional, as a catalyst for hindered hydroxyl groups)
-
Heating block or water bath
-
Vortex mixer
-
GC vials with caps
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or measure a known amount of the sample into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent to the dried sample. To this, add 50 µL of TFAA. For sterically hindered hydroxyl groups, 10 µL of pyridine can be added as a catalyst.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.
-
Evaporation: After cooling to room temperature, remove the excess TFAA and solvent by gently evaporating under a stream of nitrogen. Caution: TFAA is corrosive and volatile; perform this step in a well-ventilated fume hood.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane, ethyl acetate) to the desired concentration for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of trifluoroacetylated compounds. These may need to be optimized for specific analytes and instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-700 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected GC-MS data for the trifluoroacetate derivatives of representative compounds from different chemical classes.
| Analyte | Derivative | Kovats Retention Index (non-polar column) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Octadecanol | This compound | 2001 | 366 (not always observed) | 252, 113, 69, 57, 43[2] |
| Cholesterol | Cholesteryl trifluoroacetate | ~3200 | 482 (not always observed) | 368, 353, 255 |
| Phenol | Phenyl trifluoroacetate | ~1000 | 190 | 121, 93, 69 |
Visualizations
Chemical Reaction: Trifluoroacetylation of a Hydroxyl Group
Caption: Trifluoroacetylation of a hydroxyl-containing analyte.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for trifluoroacetylation and GC-MS analysis.
Conclusion
Trifluoroacetylation is a robust and reliable derivatization technique for the GC-MS analysis of compounds containing hydroxyl groups. The formation of trifluoroacetate esters enhances volatility, improves chromatographic performance, and provides characteristic mass spectra, facilitating both qualitative and quantitative analysis. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals seeking to improve their analytical methods for challenging polar analytes.
References
Application Notes and Protocols for Trifluoroacetylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the trifluoroacetylation of alcohols, a crucial chemical transformation in organic synthesis and drug development. Trifluoroacetylation can be used to protect hydroxyl groups, enhance the volatility of molecules for gas chromatography (GC) analysis, and introduce a trifluoromethyl group, which can significantly alter the pharmacological properties of a molecule.[1][2]
Introduction
Trifluoroacetylation is the process of introducing a trifluoroacetyl group (-COCF₃) into a molecule. In the context of alcohols, this involves the conversion of a hydroxyl group (-OH) into a trifluoroacetate ester (-OCOCF₃). This derivatization is often employed to improve the analytical characteristics of compounds, such as increasing their volatility and enhancing their detection by electron capture detectors in GC.[1][3] Moreover, the trifluoroacetyl group can serve as a protecting group for alcohols during multi-step syntheses.[2][4] The high reactivity of reagents like trifluoroacetic anhydride (TFAA) allows for the efficient derivatization of a wide range of alcohols, including primary, secondary, and sterically hindered tertiary alcohols.[5][6]
Core Methodologies
The most common and effective method for the trifluoroacetylation of alcohols involves the use of trifluoroacetic anhydride (TFAA).[1][3] The reaction is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst and an acid scavenger.[3][7][8]
Signaling Pathway of DMAP-Catalyzed Acetylation
The diagram below illustrates the generally accepted nucleophilic catalysis pathway for the acylation of alcohols using an anhydride and a DMAP catalyst. The reaction proceeds through the formation of a highly reactive N-acylpyridinium ion intermediate.[8][9][10][11]
Caption: Mechanism of DMAP-catalyzed trifluoroacetylation of an alcohol.
Experimental Protocols
Safety Precaution: Trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA) are corrosive and moisture-sensitive.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol 1: Trifluoroacetylation using TFAA and Pyridine
This protocol is a general method for the trifluoroacetylation of primary and secondary alcohols.
Materials:
-
Alcohol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Add TFAA (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Trifluoroacetylation of Sterically Hindered Alcohols using TFAA and DMAP
This protocol is suitable for more sterically hindered alcohols, where DMAP is used as a more potent catalyst.[8][9][10]
Materials:
-
Same as Protocol 1, with the addition of 4-(dimethylamino)pyridine (DMAP) and triethylamine (TEA).
Procedure:
-
Dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).[12]
-
Add TFAA (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. Reactions are typically complete within 1-3 hours.
-
Follow the work-up and purification steps as described in Protocol 1 (steps 6-9).
Data Presentation: Reaction Yields
The following table summarizes typical yields for the trifluoroacetylation of various alcohols using TFAA with a base catalyst.
| Entry | Alcohol Substrate | Type | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Primary | Pyridine | 2 | >95 |
| 2 | Cyclohexanol | Secondary | Pyridine | 3 | ~90 |
| 3 | tert-Butanol | Tertiary | DMAP/TEA | 2 | ~85 |
| 4 | 3β-Cholestanol | Secondary (Hindered) | Pyridine | 4 | 60[13] |
| 5 | Cyclohexylmethanol | Primary | Pyridine | 4 | 55[13] |
| 6 | 2-Phenylpropan-2-ol | Tertiary | Pyridine | 4 | 10-15[13] |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
General Experimental Workflow
The following diagram outlines the general workflow for the trifluoroacetylation of an alcohol, from reaction setup to product analysis.
Caption: General workflow for the trifluoroacetylation of alcohols.
Alternative Methods
While TFAA is the most common reagent, trifluoroacetylation can also be achieved using trifluoroacetic acid (TFA).[14][15] This method is particularly useful for quantitative esterification in an NMR tube for analytical purposes, though it may require longer reaction times (24-72 hours).[14][15] For certain applications, scandium(III) triflate has been shown to be a highly active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, including sterically hindered substrates.[5][6][16]
Conclusion
The protocols described provide robust and reproducible methods for the trifluoroacetylation of a wide range of alcohols. The choice of catalyst and reaction conditions can be tailored to the specific substrate, particularly for sterically demanding alcohols. These procedures are essential tools for chemists in academic research and the pharmaceutical industry for both analytical and synthetic purposes.
References
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. | Semantic Scholar [semanticscholar.org]
- 7. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 13. Trifluoroacetylation of alcohols: a newly detected reaction of CF3CO3H - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
Application Notes and Protocols: Trifluoroacetylation for Enhanced Analyte Detection
Topic: Octadecyl 2,2,2-trifluoroacetate and Trifluoroacetylation as a Derivatization Technique
Audience: Researchers, scientists, and drug development professionals.
Introduction
In analytical chemistry, particularly in chromatographic methods such as Gas Chromatography (GC), derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of analytes. This document provides detailed application notes and protocols on trifluoroacetylation, a powerful derivatization technique.
While the query specifically mentions this compound, extensive research indicates that this long-chain ester is not typically used as a derivatization reagent. Instead, it is the product of the derivatization of octadecanol. The introduction of the trifluoroacetyl group is most commonly achieved using highly reactive reagents such as Trifluoroacetic Anhydride (TFAA) . Therefore, these notes will focus on trifluoroacetylation using TFAA as the primary reagent, which yields trifluoroacetate derivatives.
The trifluoroacetyl group imparts desirable properties to analytes, including:
-
Increased Volatility: By replacing active hydrogens in polar functional groups (e.g., -OH, -NH2), it reduces intermolecular hydrogen bonding, making the molecule more suitable for GC analysis.
-
Improved Peak Shape: Derivatization leads to more symmetrical and less tailing peaks by minimizing interactions with the stationary phase.
-
Enhanced Detector Response: The presence of three fluorine atoms significantly boosts the signal in Electron Capture Detectors (ECD). In mass spectrometry, the trifluoroacetyl group can direct fragmentation in a predictable manner, providing specific ions for identification and quantification.
Applications
Trifluoroacetylation is particularly effective for the derivatization of compounds containing hydroxyl, amino, and thiol groups. Key applications include the analysis of:
-
Sterols and Steroids: Overcomes the challenges of analyzing multi-hydroxylated steroids by derivatizing all hydroxyl groups, leading to improved chromatographic properties and lower detection limits.[1]
-
Long-Chain Alcohols and Fatty Alcohols: Enhances their volatility for GC analysis.
-
Amines: Converts polar primary and secondary amines into more volatile and less polar derivatives.
-
Phenols: Improves their chromatographic behavior and detection.
Quantitative Data Presentation
The following tables summarize quantitative data from a study on the derivatization of stera-3β,5α,6β-triols with trifluoroacetic anhydride (TFAA) for GC-MS analysis. This data demonstrates the effectiveness of trifluoroacetylation in quantitative analysis.
Table 1: Linearity of Trifluoroacetate Derivatives in GC-MS Analysis
| Analyte | Mode | Concentration Range (ng/mL) | Coefficient of Determination (R²) |
| Cholesta-3β,5α,6β-triol trifluoroacetate | SIM | 0.2325 - 46.5 | > 0.995 |
| Cholesta-3β,5α,6β-triol trifluoroacetate | MRM | 0.2325 - 46.5 | > 0.995 |
Data sourced from a study on the quantification of stera-3β,5α,6β-triols.[1]
Table 2: Limits of Detection (LOD) for Trifluoroacetylated vs. Silylated Derivatives
| Derivative | Detection Mode | Limit of Detection (LOD) |
| Cholesta-3β,5α,6β-triol trifluoroacetate | SIM | 25.8 pg |
| Cholesta-3β,5α,6β-triol trifluoroacetate | MRM | 0.78 pg |
| Cholesta-3β,5α,6β-triol disilylated derivative | SIM | 620 pg |
LOD defined by a signal-to-noise ratio of 5. Data highlights the superior sensitivity of trifluoroacetate derivatives, especially in MRM mode.[1]
Experimental Protocols
The following are detailed protocols for the derivatization of hydroxylated compounds using trifluoroacetic anhydride (TFAA).
Protocol 1: Derivatization of Sterols (e.g., Stera-3β,5α,6β-triols)
This protocol is adapted from a validated method for the analysis of sterol oxidation products in environmental samples.[1]
Materials:
-
Analyte (e.g., cholesta-3β,5α,6β-triol standard or extracted sample)
-
Trifluoroacetic anhydride (TFAA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas, high purity
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample is dry. For standards, accurately weigh a known amount. For extracted samples, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous THF.
-
Derivatization Reaction: Add 100 µL of TFAA to the vial.
-
Incubation: Securely cap the vial and heat at 70°C for 30 minutes.
-
Evaporation: After incubation, cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., iso-octane or hexane) for GC-MS analysis.
Protocol 2: General Protocol for Derivatization of Alcohols and Amines
This protocol provides a general guideline for the derivatization of compounds with hydroxyl or amino groups. Optimization of reaction time and temperature may be necessary for specific analytes.
Materials:
-
Analyte
-
Trifluoroacetic anhydride (TFAA)
-
Aprotic solvent (e.g., acetonitrile, pyridine, dichloromethane), anhydrous
-
Nitrogen gas, high purity
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte in an anhydrous aprotic solvent in a reaction vial.
-
Reagent Addition: Add a molar excess of TFAA to the vial. The exact amount may need to be optimized, but a 2 to 10-fold excess is a good starting point.
-
Incubation: Cap the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-60 minutes). Monitor the reaction for completion if possible.
-
Work-up: Cool the reaction mixture. If necessary, quench the excess TFAA by the careful addition of a small amount of water or methanol.
-
Extraction: Extract the derivatized analyte into an organic solvent (e.g., hexane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure or a stream of nitrogen.
-
Analysis: Reconstitute the final product in a suitable solvent for GC analysis.
Visualizations
The following diagrams illustrate the experimental workflow for trifluoroacetylation and the logical relationship of its benefits.
Caption: Experimental workflow for trifluoroacetylation derivatization.
Caption: Benefits of trifluoroacetylation for GC analysis.
References
Application Note: Quantitative Analysis of Long-Chain Fatty Alcohols in Biological Samples using Octadecyl 2,2,2-trifluoroacetate as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty alcohols (LCFAs) are important lipid molecules involved in various biological processes, including the synthesis of waxes, ether lipids, and signaling molecules. Accurate quantification of LCFAs is crucial for understanding their role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for lipid analysis due to its high sensitivity and specificity. However, LCFAs are not naturally volatile and require chemical derivatization to be amenable to GC analysis.[1]
A significant challenge in quantitative lipidomics is the potential for sample loss during extraction and processing, as well as variations in instrument response.[2] To overcome these issues, an internal standard (IS) is employed. An ideal internal standard is a compound that is structurally similar to the analyte, not naturally present in the sample, and added at a known concentration at the beginning of the sample preparation process.[3]
This application note describes a robust method for the quantification of LCFAs in biological samples. The method utilizes Octadecyl 2,2,2-trifluoroacetate as an internal standard. The endogenous LCFAs are derivatized with trifluoroacetic anhydride (TFAA) to form their corresponding trifluoroacetate esters, which are highly volatile and produce a strong signal in GC-MS.[4] The structural similarity of the internal standard to the derivatized analytes ensures comparable behavior during extraction and analysis, leading to high accuracy and precision.
Principle of the Method
The workflow involves total lipid extraction from a biological sample using a modified Folch method. A precise amount of this compound (IS) is added to the sample prior to extraction. After extraction, the lipid fraction, containing both the native LCFAs and the IS, is subjected to derivatization with trifluoroacetic anhydride (TFAA). This reaction converts the hydroxyl groups of the endogenous LCFAs into trifluoroacetate esters.
The derivatized sample is then analyzed by GC-MS. Quantification is achieved by creating a calibration curve of a known LCFA standard (e.g., 1-octadecanol) derivatized in the same manner. The concentration of each endogenous LCFA is determined by comparing the ratio of its peak area to the peak area of the internal standard against the calibration curve.
Experimental Protocols
3.1. Materials and Reagents
-
Biological sample (e.g., 100 µL plasma, 1x10^6 cells)
-
This compound (Internal Standard)
-
1-Octadecanol (Calibration Standard)
-
Trifluoroacetic anhydride (TFAA)[4]
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Pyridine, anhydrous
-
Hexane, HPLC grade
-
Sodium Chloride (NaCl) solution, 0.9% (w/v)
-
Sodium Sulfate, anhydrous
-
Nitrogen gas, high purity
-
GC-MS vials with inserts
-
Standard laboratory glassware and equipment
3.2. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with hexane. Store both solutions at -20°C.
-
Calibration Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-octadecanol and dissolve in 10 mL of hexane.
-
Calibration Curve Standards: Prepare a series of dilutions from the calibration standard stock solution in hexane to achieve concentrations of 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
3.3. Sample Preparation and Lipid Extraction (Folch Method)
-
Place the biological sample (e.g., 100 µL plasma) into a glass tube with a PTFE-lined cap.
-
Add 20 µL of the IS Working Solution (10 µg/mL) to each sample, vortex standard, and blank. This adds 200 ng of IS to each sample.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at 40°C.
3.4. Derivatization Protocol
Caution: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Perform this step in a fume hood.
-
To the dried lipid extract, add 100 µL of anhydrous pyridine and 50 µL of trifluoroacetic anhydride (TFAA).[1]
-
Seal the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block.[5]
-
Cool the tube to room temperature.
-
Evaporate the excess reagent and pyridine under a stream of nitrogen gas.
-
Re-dissolve the derivatized sample in 100 µL of hexane.
-
Transfer the final solution to a GC-MS vial with an insert for analysis.
3.5. GC-MS Analysis
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector: Splitless mode, 280°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 5 minutes.[7]
-
-
MS Transfer Line: 290°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor Ion for Derivatized LCFAs (e.g., Octadecanol-TFA): m/z [M-CF3COO]+ (hypothetical).
-
Monitor Ion for Internal Standard (this compound): m/z 366 (M+), [M-CF3COO]+ (hypothetical).
-
Data Presentation
Quantitative data should be organized into clear tables for analysis and comparison.
Table 1: Hypothetical Calibration Curve Data for 1-Octadecanol-TFA.
| Standard Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.5 | 15,500 | 305,000 | 0.051 |
| 1.0 | 32,000 | 310,000 | 0.103 |
| 5.0 | 165,000 | 308,000 | 0.536 |
| 10.0 | 340,000 | 315,000 | 1.079 |
| 25.0 | 850,000 | 312,000 | 2.724 |
| 50.0 | 1,720,000 | 309,000 | 5.566 |
| 100.0 | 3,350,000 | 307,000 | 10.912 |
A linear regression of this data would yield a calibration equation (e.g., y = 0.109x - 0.003) with R² > 0.99.
Table 2: Hypothetical Quantification of LCFAs in Plasma Samples (ng/mL).
| Analyte | Control Group (n=5) | Treated Group (n=5) | p-value |
|---|---|---|---|
| 1-Hexadecanol (C16:0) | 150.5 ± 12.3 | 225.8 ± 18.1 | <0.01 |
| 1-Octadecanol (C18:0) | 210.2 ± 15.8 | 315.4 ± 22.5 | <0.01 |
| 1-Eicosanol (C20:0) | 85.7 ± 9.1 | 130.1 ± 11.7 | <0.05 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 7. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for the Derivatization of Long-Chain Alcohols for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alcohols (LCAs), also known as fatty alcohols, are aliphatic alcohols with a chain length of eight or more carbon atoms. They are important intermediates and final products in various industries, including pharmaceuticals, cosmetics, and food. Due to their low volatility and lack of a strong chromophore, the direct analysis of LCAs by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be challenging. Derivatization is a chemical modification process that converts the analyte into a derivative with improved analytical properties, thereby enhancing detection and separation. This application note provides detailed protocols for the derivatization of long-chain alcohols for both GC and HPLC analysis, along with a summary of quantitative data to aid in method selection.
Principles of Derivatization for Long-Chain Alcohols
The primary goals of derivatizing long-chain alcohols are:
-
Increased Volatility and Thermal Stability (for GC): The hydroxyl group of LCAs makes them polar and prone to hydrogen bonding, leading to low volatility and potential thermal degradation in the hot GC inlet and column. Derivatization masks this polar group, increasing the volatility and stability of the analyte.
-
Enhanced Detector Response (for GC and HPLC): By introducing a specific chemical moiety (e.g., a silyl group for mass spectrometry or a fluorophore/chromophore for HPLC), the detector's response to the analyte can be significantly increased, leading to lower detection limits.
-
Improved Chromatographic Separation: Derivatization can alter the chemical properties of the analytes, leading to better separation from interfering matrix components and improved peak shapes.
Derivatization Strategies for Gas Chromatography (GC) Analysis
GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of derivatized LCAs. The most common derivatization methods for GC analysis of long-chain alcohols are silylation and acylation/esterification.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This is one of the most prevalent methods for derivatizing alcohols for GC analysis. The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohols.
Featured Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is a popular and effective silylating reagent for alcohols. The reaction is often catalyzed by the addition of trimethylchlorosilane (TMCS).
Experimental Protocol: Silylation of Long-Chain Alcohols using BSTFA
-
Sample Preparation: Ensure the sample containing the long-chain alcohols is dry, as silylating reagents are moisture-sensitive. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reagent Preparation: Prepare a solution of BSTFA with 1% TMCS in a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Derivatization Reaction:
-
To the dried sample (typically 100-500 µg), add 100 µL of the BSTFA + 1% TMCS solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes.
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Acylation/Esterification
Acylation involves the reaction of the alcohol with an acylating agent to form an ester. For enhanced detection, particularly with an electron capture detector (ECD), halogenated acylating agents are used.
Featured Reagent: Pentafluorobenzoyl Chloride (PFBoylCl)
PFBoylCl reacts with alcohols to form pentafluorobenzoyl esters, which are highly responsive to ECD and can also be analyzed by GC-MS.
Experimental Protocol: Esterification of Long-Chain Alcohols using PFBoylCl
-
Sample Preparation: Evaporate the sample containing the long-chain alcohols to dryness in a reaction vial.
-
Derivatization Reaction:
-
Add 100 µL of a 10% (v/v) solution of PFBoylCl in a suitable solvent (e.g., toluene or hexane) and 10 µL of a catalyst such as pyridine or N-methylimidazole.
-
Cap the vial and heat at 60°C for 45 minutes.
-
-
Work-up:
-
After cooling, add 1 mL of 5% sodium bicarbonate solution to neutralize the excess reagent and acid by-products.
-
Vortex and then extract the derivatives with 1 mL of hexane.
-
Transfer the hexane layer to a clean vial and evaporate to dryness.
-
Reconstitute the residue in a suitable volume of hexane for GC analysis.
-
Derivatization Strategies for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag to the long-chain alcohol, enabling sensitive UV or fluorescence detection.
Fluorescent Labeling
Fluorescent derivatization offers very high sensitivity and selectivity.
Featured Reagent: Carbazole-9-carbonyl chloride
This reagent reacts with alcohols to form highly fluorescent carbamate derivatives.
Experimental Protocol: Fluorescent Labeling of Long-Chain Alcohols
-
Sample and Reagent Preparation:
-
Dissolve the long-chain alcohol sample in dry acetonitrile.
-
Prepare a 4 mg/mL solution of carbazole-9-carbonyl chloride in dry acetonitrile.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the alcohol solution, 40 µL of 1-methylimidazole (catalyst), and 1 mL of the carbazole-9-carbonyl chloride solution.
-
Heat the mixture at 65°C for 30 minutes.
-
-
Purification:
-
After cooling, purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove excess reagent.
-
Elute the derivatized alcohols with a suitable solvent like diethyl ether.
-
Evaporate the eluent and reconstitute the residue in acetonitrile for HPLC-fluorescence analysis.
-
UV Labeling
Introducing a UV-absorbing tag allows for detection using a standard UV detector.
Featured Reagent: Phthalic Anhydride
Phthalic anhydride reacts with alcohols to form phthalate hemiesters, which have a strong UV absorbance.
Experimental Protocol: UV Labeling of Long-Chain Alcohols
-
Sample and Reagent Preparation:
-
Dissolve the long-chain alcohol sample in a suitable solvent like tetrahydrofuran (THF).
-
Prepare a solution of phthalic anhydride in THF.
-
-
Derivatization Reaction:
-
To the alcohol solution, add an excess of the phthalic anhydride solution and a catalytic amount of pyridine.
-
Heat the mixture at 60-80°C for 1-2 hours.
-
-
Work-up:
-
After cooling, evaporate the solvent.
-
Redissolve the residue in a mobile phase-compatible solvent for HPLC-UV analysis.
-
Quantitative Data Summary
The choice of derivatization method often depends on the required sensitivity and the available instrumentation. The following tables summarize typical reaction conditions and reported performance data for the described methods.
Table 1: Comparison of Derivatization Reaction Conditions for Long-Chain Alcohols
| Derivatization Method | Reagent | Catalyst | Solvent | Temperature (°C) | Time (min) |
| GC Methods | |||||
| Silylation | BSTFA + 1% TMCS | (TMCS) | Pyridine, Acetonitrile | 60-70 | 30-60 |
| Acylation | PFBoylCl | Pyridine, N-methylimidazole | Toluene, Hexane | 60 | 45 |
| HPLC Methods | |||||
| Fluorescent Labeling | Carbazole-9-carbonyl chloride | 1-methylimidazole | Acetonitrile | 65 | 30 |
| UV Labeling | Phthalic Anhydride | Pyridine | Tetrahydrofuran | 60-80 | 60-120 |
Table 2: Performance Characteristics of Selected Derivatization Methods for Long-Chain Alcohols
| Analytical Method | Derivatization Reagent | Analyte | Detection Limit (LOD) | Reference |
| GC-MS | BSTFA | n-Alkanols | 100 fmol (absolute) | [1] |
| GC-ECNICI-MS | PFBoylCl | Fatty Alcohols | Not specified, but high sensitivity noted | [2] |
| HPLC-Fluorescence | 9-fluorenylmethyl chloroformate | C1-C4 Alcohols | 4-70 pmol | [3] |
| HPLC-Fluorescence | 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide | C5-C20 Fatty Acids | 3-6 fmol | [4] |
Note: The LODs presented are from various studies and may not be directly comparable due to differences in instrumentation and experimental conditions. The data for fatty acids is included to provide an indication of the sensitivity achievable with fluorescent tagging for long-chain aliphatic molecules.
Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization and analysis processes for both GC and HPLC.
Caption: Workflow for GC analysis of long-chain alcohols.
References
- 1. New publication - Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Determination of trace c(1)-c(4) aliphatic alcohols in aqueous samples by 9-fluorenylmethyl chloroformate derivatization and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Validation of Analytical Methods Based on Chromatographic Techniques: An Overview | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Protein Modification using Octadecyl 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation is a crucial post-translational modification that plays a significant role in regulating protein function, localization, and interaction with other cellular components. The introduction of acyl groups can alter the hydrophobicity, stability, and conformation of proteins, thereby influencing downstream signaling pathways and cellular processes. This document provides detailed application notes and experimental protocols for the use of Octadecyl 2,2,2-trifluoroacetate as a novel reagent for the targeted acylation of proteins. This long-chain fluorinated ester offers a unique tool for introducing a trifluoroacetyl group attached to a long aliphatic chain onto proteins, enabling studies in chemical biology, proteomics, and drug development.
The trifluoroacetyl group serves as a useful chemical handle for various applications, including protein purification and detection, while the octadecyl chain can influence protein-membrane interactions and self-assembly. The high reactivity of the trifluoroacetate ester is due to the strong electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amino acid side chains.[1]
Principle of Modification
This compound reacts with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus, through a nucleophilic acyl substitution reaction. The reaction results in the formation of a stable amide bond, covalently attaching the octadecyl-trifluoroacetyl moiety to the protein. Other nucleophilic residues such as serine, threonine, and tyrosine can also potentially be modified, though typically to a lesser extent under controlled pH conditions.
Applications
The unique properties of the octadecyl-trifluoroacetyl modification open up several avenues for research and development:
-
Protein-Lipid Interaction Studies: The long octadecyl chain can mimic natural lipid modifications, allowing for the investigation of protein anchoring to cellular membranes and the study of protein behavior in lipid environments.
-
Enhanced Protein Hydrophobicity: The introduction of the long alkyl chain significantly increases the hydrophobicity of the modified protein, which can be useful for studying protein folding, aggregation, and interaction with hydrophobic surfaces.
-
Drug Delivery and Development: Modified proteins with altered hydrophobic properties can be explored for their potential in drug delivery systems. Proteomics and mass spectrometry-based approaches are instrumental in identifying drug targets and elucidating mechanisms of action.[2][3][4][5]
-
Novel Biomaterials: The self-assembly properties induced by the long alkyl chains can be harnessed to create novel protein-based biomaterials.
-
Proteomics and Chemical Biology: The trifluoroacetyl group can serve as a unique tag for affinity purification and detection of modified proteins. Mass spectrometry is a powerful tool for the system-wide characterization of post-translational modifications.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H37F3O2 | [6] |
| Molecular Weight | 366.50 g/mol | [6] |
| CAS Number | 79392-43-1 | [6] |
| Appearance | Not Available | [6] |
| Solubility | Poor in aqueous solutions, soluble in organic solvents | Inferred from long-chain fatty acid properties |
Table 2: Potential Nucleophilic Amino Acid Residues for Modification
| Amino Acid | Nucleophilic Group | Reactivity |
| Lysine | ε-amino group | High |
| N-terminus | α-amino group | High |
| Serine | Hydroxyl group | Moderate |
| Threonine | Hydroxyl group | Moderate |
| Tyrosine | Phenolic hydroxyl group | Low |
| Cysteine | Thiol group | High (pH dependent) |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol provides a general framework for the acylation of a target protein. Optimization of reaction conditions (e.g., pH, temperature, reagent concentration, and reaction time) is recommended for each specific protein.
Materials:
-
Target protein of interest
-
This compound
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Organic Co-solvent (e.g., DMSO, DMF)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or desalting columns for purification
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the target protein into the Reaction Buffer.
-
Determine the protein concentration using a standard protein assay.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in an appropriate organic co-solvent like DMSO. Due to the low aqueous solubility of long-chain fatty acid esters, a co-solvent is necessary.
-
-
Acylation Reaction:
-
In a microcentrifuge tube, add the protein solution to the desired final concentration (e.g., 1-5 mg/mL).
-
While vortexing gently, add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess over the protein). The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to minimize protein denaturation.[7]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Confirm the concentration of the purified modified protein.
-
-
Characterization of Modification:
-
Analyze the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or LC-MS/MS (to identify modified residues).
-
Protocol 2: Characterization of Acylated Proteins by Mass Spectrometry
Materials:
-
Acylated protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
C18 spin columns
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the acylated protein (approximately 20-50 µg) in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition mode to acquire both MS1 scans for peptide identification and MS2 scans for fragmentation and modification site localization.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins.
-
Include the octadecyl-trifluoroacetyl modification (+348.26 Da) as a variable modification on lysine, serine, threonine, tyrosine, and the protein N-terminus in the search parameters.
-
Manually validate the MS/MS spectra of the modified peptides to confirm the site of modification.
-
Mandatory Visualizations
Caption: Experimental workflow for protein modification.
Caption: Logical relationship of protein modification and its effects.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Mass spectrometry of acylated peptides and proteins - University of Wollongong - Figshare [ro.uow.edu.au]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
Application Notes and Protocols: Octadecyl 2,2,2-Trifluoroacetate as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the trifluoroacetyl group, via octadecyl 2,2,2-trifluoroacetate, as a protecting group for alcohols. The trifluoroacetyl group offers unique advantages in organic synthesis due to its facile introduction, stability under certain conditions, and ready cleavage under mild basic hydrolysis.[1] The long octadecyl chain imparts significant hydrophobicity, which can be advantageous in specific synthetic contexts, such as in lipid membrane studies.[1]
Introduction
Protecting groups are essential tools in multi-step organic synthesis, allowing for the temporary masking of reactive functional groups.[2] The trifluoroacetyl group is a valuable protecting group for alcohols and amines due to the strong electron-withdrawing nature of the three fluorine atoms. This property makes the carbonyl carbon of the trifluoroacetate ester highly electrophilic and susceptible to nucleophilic attack, facilitating its removal under mild basic conditions.[1] The use of this compound allows for the introduction of this protecting group while simultaneously incorporating a long hydrophobic tail, a feature that can be exploited in the synthesis of amphiphilic molecules and other complex organic structures.
Key Features of the Trifluoroacetyl Protecting Group
-
Ease of Introduction: Alcohols can be readily trifluoroacetylated using reagents like trifluoroacetic anhydride (TFAA).[3]
-
Stability: The trifluoroacetyl group is stable to acidic conditions and various other reagents used in organic synthesis.
-
Facile Cleavage: Deprotection is typically achieved under mild basic hydrolysis conditions.[1]
Data Presentation
Table 1: Reaction Conditions for Protection of Alcohols
| Alcohol Substrate | Protecting Agent | Solvent | Catalyst/Base | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | Trifluoroacetic Anhydride | Dichloromethane | Pyridine | 0 to RT | 1-2 h | >95 | General Protocol |
| Secondary Alcohol | Trifluoroacetic Anhydride | Dichloromethane | Pyridine | RT | 2-4 h | >90 | General Protocol |
| Dodecanol | Ethyl trifluoroacetate | Hexane | Conc. H2SO4 | RT | 16 h | 83 | [4] |
Table 2: Reaction Conditions for Deprotection of Trifluoroacetate Esters
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alkyl Trifluoroacetate | 1 M NaOH | THF/Water | RT | 1-3 h | >90 | General Protocol |
| Aryl Trifluoroacetate | aq. NaOH | Acetonitrile/Water | 25 | Variable | High | [5] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (e.g., Octadecanol) using Trifluoroacetic Anhydride
This protocol describes the general procedure for the protection of a primary alcohol using trifluoroacetic anhydride.
Materials:
-
Primary alcohol (e.g., Octadecanol)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of this compound (Basic Hydrolysis)
This protocol outlines the cleavage of the trifluoroacetyl group from a protected alcohol.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the this compound (1.0 eq) in a mixture of THF and water in a round-bottom flask.
-
Add 1 M sodium hydroxide solution (1.5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the deprotected alcohol (octadecanol), can be purified by column chromatography or recrystallization if necessary.
Mandatory Visualization
Caption: Workflow for the protection of an alcohol as a trifluoroacetate ester and its subsequent deprotection.
Caption: Simplified mechanism for the trifluoroacetylation of an alcohol.
Caption: Simplified mechanism for the base-catalyzed deprotection of a trifluoroacetate ester.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
Application Note: Gas Chromatography Conditions for Trifluoroacetate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Derivatization is a critical sample preparation step in gas chromatography (GC) for analyzing compounds that are non-volatile, polar, or thermally unstable. Trifluoroacetylation, the process of converting active hydrogen atoms in hydroxyl, amino, and thiol groups into trifluoroacetate (TFA) esters or amides, is a highly effective method to prepare samples for GC analysis. The resulting TFA derivatives exhibit increased volatility, enhanced thermal stability, and improved chromatographic properties, such as better peak symmetry and shorter retention times.[1][2][3] The introduction of fluorine atoms significantly enhances analyte volatility.[1] Furthermore, the halogenated nature of TFA derivatives makes them particularly suitable for highly sensitive detection using an Electron Capture Detector (ECD).[4][5] This application note provides detailed protocols and recommended GC conditions for the analysis of TFA derivatives.
Experimental Protocols
Protocol 1: Trifluoroacetylation of Alcohols, Amines, and Phenols
This protocol outlines a general procedure for the derivatization of analytes containing hydroxyl, primary/secondary amine, or phenolic functional groups using trifluoroacetic anhydride (TFAA).
Materials and Reagents:
-
Sample containing the analyte(s) of interest
-
Trifluoroacetic anhydride (TFAA)
-
Aprotic solvent (e.g., tetrahydrofuran (THF), benzene, n-hexane, dichloromethane)[1][6]
-
Acid scavenger/catalyst (optional, e.g., trimethylamine, triethylamine, pyridine)[5]
-
Heating block or water bath
-
GC vials with caps
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample and dissolve it in a suitable aprotic solvent within a GC vial. For quantitative analysis, add an appropriate internal standard at this stage. Protic solvents like methanol must be avoided as they will react with the derivatizing reagent.[7]
-
Reagent Addition: Add the derivatizing reagent, TFAA, to the sample solution. For analytes that are difficult to derivatize or to drive the reaction to completion, an acid scavenger or catalyst like trimethylamine can be added.[5] A typical ratio might involve dissolving the sample (e.g., 50 µg) in 0.5 mL of solvent, adding 0.1 mL of an acid scavenger solution, followed by 10 µL of TFAA.[5]
-
Reaction: Tightly cap the vial and heat it to facilitate the reaction. Common conditions are heating at 50-70°C for 15-30 minutes.[5][7] For more sterically hindered or complex molecules, optimization of temperature (50–100 °C) and time (1–24 h) may be necessary.[1]
-
Cooling and (Optional) Quenching: Allow the vial to cool to room temperature. To remove excess reagent and acidic byproducts that could damage the GC column, a quenching step can be performed by adding a weak aqueous base (e.g., 5% ammonia in water), shaking, and allowing the layers to separate.[1][5]
-
Analysis: Inject an aliquot of the organic (upper) layer directly into the gas chromatograph.[5]
Note: TFAA is moisture-sensitive. All glassware should be dry, and anhydrous solvents should be used for best results.[5]
Gas Chromatography and Data Presentation
The selection of appropriate GC parameters is crucial for the successful separation and quantification of TFA derivatives. Nonpolar or mid-polar stationary phases are generally recommended.
Table 1: Recommended GC Columns and General Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, SPB-5) or mid-polarity phases like 50% Phenyl Polysiloxane (e.g., DB-17ms)[4][6][8] | Nonpolar phases offer good inertness and stability for TFA derivatives.[4] Mid-polarity phases can provide alternative selectivity for complex mixtures. |
| Column Dimensions | Length: 30-60 m; I.D.: 0.25-0.32 mm; Film Thickness: 0.25-0.50 µm[6][8] | Standard dimensions provide a good balance of resolution and analysis time. Thinner films can increase the speed of analysis.[9] |
| Carrier Gas | Helium or Hydrogen | Helium is commonly used and provides good efficiency.[2][6][8] Hydrogen can reduce analysis times. |
| Injection Mode | Split/Splitless | Splitless injection is preferred for trace analysis to ensure maximum transfer of the sample onto the column.[2] |
| Detector | Mass Spectrometry (MS), Flame Ionization (FID), or Electron Capture (ECD) | MS provides structural information and high sensitivity in SIM/MRM modes.[1][2] FID is a robust universal detector for organic compounds.[8] ECD offers exceptional sensitivity for the halogenated TFA derivatives.[4][5] |
Table 2: Example GC Method Conditions for TFA Derivatives
| Analyte Class | Long-Chain Primary Alkyl Amines [6][8] | Stera-3β,5α,6β-triols [2] |
| Column | DB-17ms (60 m x 0.25 mm, 0.25 µm) | Nonpolar Silicone Phase |
| Injector Type | Split/Splitless | Pulsed Splitless |
| Injector Temp. | 290 °C | 270 °C |
| Carrier Gas | Helium (Constant Pressure 120 kPa) | Helium |
| Oven Program | 150°C (1 min), ramp 3°C/min to 280°C (hold 30 min) | 70°C to 130°C at 20°C/min, then to 250°C at 5°C/min, then to 300°C at 3°C/min |
| Detector | FID | MS (Quadrupole) |
| Detector Temp. | 320 °C | Source: 230 °C, Quadrupole: 150 °C |
Table 3: Performance Characteristics of TFA Derivative Analysis (Steratriols Example)
Quantitative performance is a key advantage of this method, offering excellent linearity and low detection limits.
| Parameter | Value | Notes |
| Linearity (R²) | > 0.995 | For cholesta-3β,5α,6β-triol trifluoroacetate over a concentration range of 0.23–46.5 ng/mL.[1] |
| LOD (SIM Mode) | ~25.8 pg injected | Limit of Detection in Selected Ion Monitoring (SIM) mode, defined by a signal-to-noise ratio of 5.[2] |
| LOD (MRM Mode) | ~0.78 pg injected | Limit of Detection in Multiple Reaction Monitoring (MRM) mode, demonstrating significantly higher sensitivity.[2] |
Workflow Visualization
The overall process from sample receipt to final data analysis is a streamlined workflow. The derivatization step is central to preparing the analytes for successful separation and detection by the GC system.
Caption: Workflow for the analysis of trifluoroacetate (TFA) derivatives by gas chromatography.
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Application Notes and Protocols: Octadecyl 2,2,2-trifluoroacetate in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Octadecyl 2,2,2-trifluoroacetate in various areas of material science, including surface modification, advanced drug delivery systems, and polymer synthesis.
Physicochemical Properties of this compound
This compound is an amphiphilic molecule characterized by a long, hydrophobic octadecyl tail and a polar trifluoroacetate headgroup. This unique structure imparts surfactant-like properties, making it a versatile compound for various applications in material science.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 79392-43-1 | [3][4] |
| Molecular Formula | C20H37F3O2 | [2][3] |
| Molecular Weight | 366.5 g/mol | [2] |
| Appearance | Solid or liquid | [4] |
| Storage | Sealed in dry, room temperature | [4] |
Application 1: Surface Modification of Silica Nanoparticles
Objective: To create a hydrophobic and fluorinated surface on silica nanoparticles for applications in advanced coatings, composites, and chromatography.
Application Note: The amphiphilic nature of this compound allows for its use in the non-covalent surface modification of silica nanoparticles. The polar trifluoroacetate headgroup can interact with the hydrophilic silica surface via hydrogen bonding, while the long octadecyl tail and terminal trifluoromethyl group create a hydrophobic and fluorinated outer layer. This modification can enhance the dispersibility of silica nanoparticles in non-polar solvents and polymer matrices, and can also be used to create surfaces with low surface energy and unique wetting properties.
Experimental Protocol: Surface Modification of Silica Nanoparticles
Materials:
-
Silica nanoparticles (100 nm diameter)
-
This compound
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
-
Contact angle goniometer
-
Fourier-transform infrared (FTIR) spectrometer
-
Thermogravimetric analyzer (TGA)
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse 1 g of silica nanoparticles in 50 mL of deionized water.
-
Sonicate for 30 minutes to ensure a uniform dispersion.
-
Wash the nanoparticles with deionized water (3 x 50 mL) by repeated centrifugation (10,000 rpm, 15 min) and redispersion.
-
Dry the activated silica nanoparticles in a vacuum oven at 120°C overnight.
-
-
Surface Modification:
-
In a 100 mL round-bottom flask, disperse 500 mg of the activated silica nanoparticles in 40 mL of anhydrous toluene.
-
Sonicate for 15 minutes to break up any aggregates.
-
In a separate vial, dissolve 250 mg of this compound in 10 mL of anhydrous toluene.
-
Add the this compound solution to the silica nanoparticle suspension under a nitrogen atmosphere.
-
Stir the mixture at 60°C for 24 hours.
-
-
Purification:
-
Allow the mixture to cool to room temperature.
-
Centrifuge the suspension at 10,000 rpm for 15 minutes to collect the modified nanoparticles.
-
Wash the nanoparticles with anhydrous toluene (3 x 30 mL) and then with anhydrous ethanol (2 x 30 mL) to remove any unreacted this compound.
-
Dry the surface-modified silica nanoparticles in a vacuum oven at 60°C overnight.
-
Characterization Data
| Characterization Technique | Untreated Silica Nanoparticles | Modified Silica Nanoparticles |
| Water Contact Angle | < 10° | 115 ± 5° |
| FTIR (cm⁻¹) | 3400 (O-H), 1100 (Si-O-Si) | 2920, 2850 (C-H), 1780 (C=O), 1210 (C-F) |
| TGA (Weight Loss at 600°C) | < 2% | ~15% |
Experimental Workflow
Application 2: Formulation of Fluorinated Nanoemulsions for Drug Delivery
Objective: To formulate stable oil-in-water (O/W) nanoemulsions using this compound as a co-surfactant for the delivery of hydrophobic drugs.
Application Note: The amphiphilic properties of this compound make it a suitable candidate as a co-surfactant in nanoemulsion formulations. Its long hydrocarbon tail can interact with the oil phase, while the polar trifluoroacetate headgroup orients towards the aqueous phase. The presence of fluorine can enhance the stability of the nanoemulsion and potentially facilitate drug release. These fluorinated nanoemulsions can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Experimental Protocol: Nanoemulsion Formulation
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil
-
Lecithin (as primary surfactant)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
High-pressure homogenizer or microfluidizer
-
Dynamic light scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission electron microscope (TEM)
-
High-performance liquid chromatography (HPLC)
Procedure:
-
Oil Phase Preparation:
-
Dissolve 100 mg of MCT oil, 20 mg of this compound, and 10 mg of the hydrophobic drug in a suitable organic solvent (e.g., chloroform).
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film.
-
-
Aqueous Phase Preparation:
-
Disperse 50 mg of lecithin in 10 mL of PBS (pH 7.4).
-
Stir the mixture until a homogenous suspension is formed.
-
-
Pre-emulsification:
-
Hydrate the lipid film with the aqueous lecithin suspension.
-
Vortex the mixture for 5 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Process the coarse emulsion through a high-pressure homogenizer at 20,000 psi for 10 cycles.
-
Alternatively, use a microfluidizer for a specified number of passes until a translucent nanoemulsion is formed.
-
-
Purification:
-
Dialyze the nanoemulsion against PBS (pH 7.4) for 24 hours to remove any unencapsulated drug.
-
Characterization Data
| Property | Value |
| Droplet Size (DLS) | 150 ± 10 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -25 ± 3 mV |
| Drug Encapsulation Efficiency (HPLC) | > 90% |
Experimental Workflow
Application 3: Synthesis of Amphiphilic Block Copolymers
Objective: To synthesize a well-defined amphiphilic diblock copolymer using this compound as a precursor to a macroinitiator for Atom Transfer Radical Polymerization (ATRP).
Application Note: The hydroxyl group of octadecanol can be esterified with an ATRP initiator, such as 2-bromoisobutyryl bromide, and the resulting molecule can then be reacted with trifluoroacetic anhydride to yield a macroinitiator containing the octadecyl chain and the trifluoroacetate group. This macroinitiator can then be used to polymerize a hydrophilic monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), to create an amphiphilic diblock copolymer. Such polymers can self-assemble into micelles or other nanostructures in aqueous solutions, with a hydrophobic core formed by the octadecyl chains and a hydrophilic corona from the PEGMA block. The terminal trifluoromethyl groups can provide unique properties to the core.
Experimental Protocol: Block Copolymer Synthesis
Materials:
-
Octadecanol
-
2-Bromoisobutyryl bromide
-
Trifluoroacetic anhydride
-
Triethylamine
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ≈ 500 g/mol )
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Dichloromethane (DCM, anhydrous)
-
Anisole (anhydrous)
-
Methanol
-
Hexanes
Equipment:
-
Schlenk line
-
Magnetic stirrer
-
Oil bath
-
Rotary evaporator
-
Gel permeation chromatography (GPC)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Synthesis of Initiator (Octadecyl 2-bromoisobutyrate):
-
Dissolve octadecanol (1 eq) and triethylamine (1.2 eq) in anhydrous DCM under nitrogen.
-
Cool the solution to 0°C and add 2-bromoisobutyryl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify by column chromatography (hexanes/ethyl acetate).
-
-
Synthesis of Macroinitiator (this compound-terminated initiator):
-
This step is a conceptual adaptation. A more direct route would be to use a trifluoroacetate-containing alcohol to begin with. However, to utilize the specified starting material, a multi-step process would be needed to introduce the trifluoroacetate at the chain end, which is complex. A more plausible approach is to consider the trifluoroacetate as part of a monomer for copolymerization or as a post-polymerization modification. For the purpose of this protocol, we will assume the synthesis of a block copolymer where the octadecyl chain is the hydrophobic block and the trifluoroacetate is a terminal group on the initiator.
-
-
ATRP of PEGMA:
-
To a Schlenk flask, add the synthesized octadecyl 2-bromoisobutyrate initiator (1 eq), PEGMA (50 eq), and anisole (as solvent).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
In a separate flask, add CuBr (1 eq) and PMDETA (1 eq) and degas.
-
Transfer the monomer/initiator solution to the catalyst mixture via cannula under nitrogen.
-
Place the flask in an oil bath preheated to 60°C and stir for the desired time to reach high monomer conversion.
-
Stop the polymerization by exposing the mixture to air and cooling to room temperature.
-
Dilute the mixture with DCM and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in cold hexanes.
-
Collect the polymer and dry it under vacuum.
-
Characterization Data
| Property | Value |
| Mn (GPC) | ~25,000 g/mol |
| Đ (PDI, GPC) | < 1.2 |
| ¹H NMR | Peaks corresponding to both the octadecyl chain and the PEGMA repeating units. |
Logical Relationship Diagram
References
Application Notes and Protocols: Synthesis and Utilization of Octadecyl 2,2,2-trifluoroacetate in the Preparation of Fluorinated Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Octadecyl 2,2,2-trifluoroacetate, a fluorinated long-chain ester, detailing its synthesis, chemical properties, and primary applications. The protocols outlined below are intended for laboratory use by professionals in chemical synthesis and analysis.
Introduction
This compound is a valuable compound in the field of fluorine chemistry, primarily recognized for its utility as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis and as a model compound in materials science and lipid membrane studies.[1] The incorporation of the trifluoroacetate group imparts unique chemical properties, significantly influencing its reactivity compared to non-fluorinated analogues.[1]
The strong electron-withdrawing nature of the three fluorine atoms enhances the electrophilicity of the carbonyl carbon, making the ester susceptible to nucleophilic attack.[1][2] Furthermore, the trifluoroacetate anion is an excellent leaving group, facilitating reactions such as hydrolysis.[1] These characteristics are central to its application in chemical synthesis and analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 79392-43-1 |
| Molecular Formula | C₂₀H₃₇F₃O₂ |
| Molecular Weight | 366.51 g/mol |
| Appearance | Solid or liquid |
| Storage Temperature | Room temperature, sealed in a dry environment |
| Purity | Typically ≥95% |
Applications
The primary applications of this compound include:
-
Derivatizing Agent for GC-MS: Trifluoroacetylation of analytes containing hydroxyl groups, such as long-chain alcohols, improves their volatility and thermal stability, leading to enhanced chromatographic separation and detection by GC-MS.[1][3][4]
-
Model Compound in Material Science: Its amphiphilic nature, with a long hydrophobic alkyl chain and a polar fluorinated headgroup, makes it a suitable model for studying the behavior of long-chain esters in biological membranes and for potential use in drug delivery systems.[1]
-
Surfactant Applications: Due to its surface-active properties, it has potential industrial applications as a surfactant in specialized chemical formulations.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the esterification of octadecanol with trifluoroacetic anhydride (TFAA). TFAA is a highly reactive and preferred reagent for this transformation.
Materials:
-
Octadecanol (1-octadecanol)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, depending on reaction temperature)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve octadecanol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of TFAA: Cool the solution in an ice bath. Add trifluoroacetic anhydride dropwise to the stirred solution using a dropping funnel. An exothermic reaction may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess TFAA and trifluoroacetic acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data for a Similar Synthesis (Dodecyl 2,2,2-trifluoroacetate):
| Reactant | Amount | Molar Equiv. |
| Dodecanol | 559 mg | 1 |
| Ethyl trifluoroacetate | 1.7 g | 4 |
| Product | Yield | |
| Dodecyl 2,2,2-trifluoroacetate | 700 mg (83%) |
This data is for a similar synthesis and is provided for illustrative purposes.[5]
Protocol 2: Derivatization of Alcohols for GC-MS Analysis using Trifluoroacetylation
This protocol outlines the general procedure for the derivatization of hydroxyl-containing analytes to their trifluoroacetate esters for GC-MS analysis. While this protocol uses a general trifluoroacetylating agent like TFAA, the resulting derivative is analogous to this compound when the analyte is a long-chain alcohol.
Materials:
-
Analyte containing hydroxyl groups
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate)
-
Internal standard (optional)
-
Nitrogen gas for evaporation
Equipment:
-
Glass reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Evaporate the sample containing the analyte to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).
-
Reagent Addition: To the dry residue, add the anhydrous solvent, the trifluoroacetylating agent (TFAA), and an internal standard if required.
-
Reaction: Tightly cap the vial and heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 1 hour). The optimal time and temperature may need to be determined experimentally.[6]
-
Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the derivatized residue in a suitable solvent for GC-MS injection (e.g., hexane or ethyl acetate).
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system for analysis.
Quantitative Data for Derivatization Validation:
| Analyte | Concentration Range | Coefficient of Determination (R²) |
| Cholesta-3β,5α,6β-triol trifluoroacetate | 0.2325–46.5 ng/mL | >0.995 |
This data demonstrates the linearity of the derivatization method for a specific sterol.[3]
Reactivity and Logical Relationships
The utility of trifluoroacetate esters in chemical synthesis and analysis stems from the strong inductive effect of the fluorine atoms. This relationship can be visualized as a logical flow from atomic properties to chemical reactivity.
References
- 1. This compound | 79392-43-1 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic acid, 2,2,2-trifluoro-, dodecyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for Liquid-Liquid Extraction of Trifluoroacetate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetate (TFA) esters are important intermediates and final products in pharmaceutical and agricultural chemical synthesis.[1] Their unique properties, stemming from the highly electronegative trifluoromethyl group, influence their reactivity and solubility. Liquid-liquid extraction (LLE) is a fundamental and widely used technique for the separation and purification of these esters from reaction mixtures and biological matrices. This document provides detailed application notes and protocols for the successful liquid-liquid extraction of trifluoroacetate esters.
The principles of LLE are based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of this process is governed by the partition coefficient of the target molecule, which can be influenced by factors such as pH, the choice of solvent, and the presence of salts.
Data Presentation: Quantitative Extraction Data
The following tables summarize available quantitative data related to the extraction and analysis of trifluoroacetate derivatives.
Table 1: Recovery of Trifluoroacetic Acid (as Methyl Ester) from Water Samples
| Analyte | Matrix | Extraction Method | Recovery (%) | Relative Standard Deviation (%) | Spiked Levels (ng/L) |
| Trifluoroacetic Acid (TFA) | Reagent Water | Anion-exchange disk followed by esterification to methyl trifluoroacetate | 108.2 (average) | 0.3 - 8.4 | 53 - 2110 |
| Data from a study on the analysis of TFA in environmental waters, where TFA was converted to its methyl ester for analysis.[2] |
Table 2: Extraction Efficiencies for Related Compounds in LLE
| Analyte | Extraction System | Extraction Efficiency (%) |
| Propionic Acid | TBP in [HMIM][PF6] | 87.56 |
| Propionic Acid | TBP in [HMIM][Tf2N] | 88.16 |
| Protocatechuic Acid | TBP in Sunflower Oil | ~90 (single cycle) |
| Data for carboxylic acids, which share some chemical properties with trifluoroacetic acid, the precursor to TFA esters.[3] |
Table 3: Recovery of Volatile Compounds Using LLE
| Compound | Extraction Solvent | Recovery (%) |
| Phenylethyl alcohol (PEA) | Chloroform | 25.76 - 98.86 |
| Phenylethyl alcohol (PEA) | Dichloromethane | 32.07 - 98.81 |
| Phenylethyl alcohol (PEA) | Ethyl acetate | 57.49 - 95.29 |
| Phenylethyl alcohol (PEA) | n-Hexane | 32.71 - 67.35 |
| This data provides a general reference for LLE of volatile compounds, a category that includes some smaller trifluoroacetate esters.[4] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of Trifluoroacetate Esters from a Reaction Mixture
This protocol outlines a general procedure for the extraction of a trifluoroacetate ester from a synthetic reaction mixture.
1. Quenching the Reaction:
-
At the completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic or basic conditions, slowly add a quenching solution (e.g., saturated sodium bicarbonate for an acidic reaction, or dilute HCl for a basic one) until the reaction is neutralized. Exercise caution as gas evolution may occur.
2. Solvent Addition:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. Common choices include ethyl acetate, dichloromethane, or diethyl ether. The volume of the organic solvent should typically be equal to or greater than the volume of the aqueous phase.
3. Extraction:
-
Stopper the separatory funnel and gently invert it, then open the stopcock to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Allow the layers to separate completely. The organic layer containing the trifluoroacetate ester will be either the top or bottom layer, depending on its density relative to the aqueous phase.
4. Phase Separation:
-
Carefully drain the lower layer.
-
Pour out the upper layer through the top opening of the separatory funnel to avoid contamination.
5. Back-Extraction (Optional but Recommended):
-
Return the organic layer to the separatory funnel.
-
Add a fresh portion of the aqueous solution (e.g., deionized water or brine) and repeat the extraction process. This step helps to remove any remaining water-soluble impurities.
6. Drying the Organic Layer:
-
Transfer the organic layer containing the extracted ester to a clean, dry flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and let it stand for 10-15 minutes, or until the organic layer is clear.
7. Solvent Removal:
-
Decant or filter the dried organic layer to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the crude trifluoroacetate ester.
8. Further Purification:
-
The crude product can be further purified by techniques such as distillation or column chromatography.[5][6]
Protocol 2: pH-Based Extraction for Separation of Acidic or Basic Impurities
This protocol is useful when the reaction mixture contains acidic or basic impurities that need to be removed from the desired neutral trifluoroacetate ester.
1. Initial Extraction:
-
Follow steps 1-4 of Protocol 1 to perform an initial extraction of the trifluoroacetate ester into an organic solvent.
2. Acid Wash (to remove basic impurities):
-
To the separatory funnel containing the organic layer, add a volume of dilute acid (e.g., 1 M HCl).
-
Shake and allow the layers to separate.
-
Drain and discard the acidic aqueous layer.
3. Base Wash (to remove acidic impurities):
-
To the separatory funnel containing the organic layer, add a volume of a weak base solution (e.g., saturated sodium bicarbonate).
-
Shake and allow the layers to separate.
-
Drain and discard the basic aqueous layer.
4. Water Wash:
-
Wash the organic layer with deionized water to remove any residual acid or base.
5. Final Steps:
-
Proceed with steps 6-8 of Protocol 1 to dry the organic layer, remove the solvent, and purify the product.
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: General workflow for liquid-liquid extraction of trifluoroacetate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and analysis of trifluoroacetic Acid in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Application Note: Quantification of Trace Sterols via Trifluoroacetate Derivatization
Introduction
The accurate quantification of trace amounts of sterols and their metabolites is critical in various fields, including environmental science, clinical diagnostics, and drug development. Sterols are often present in complex biological and environmental matrices at very low concentrations, posing a significant analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for sterol analysis, but the inherent low volatility of these compounds necessitates a derivatization step to improve their chromatographic properties.
While silylation is a commonly used derivatization method, it has limitations, particularly for sterols with sterically hindered hydroxyl groups, such as the 5α-hydroxyl group in stera-3β,5α,6β-triols.[1][2][3][4] This can lead to incomplete derivatization, poor peak shape, and inaccurate quantification.[1][2][3][4]
Trifluoroacetylation, using trifluoroacetic anhydride (TFAA), offers a superior alternative. The resulting trifluoroacetate (TFA) derivatives exhibit several advantages over their silyl ether counterparts, including:
-
Enhanced Stability: TFA derivatives are less susceptible to hydrolysis and can be stored for several months at 4°C without significant degradation.[1][5]
-
Improved Chromatographic Properties: They typically have shorter retention times and better peak symmetry, leading to improved resolution and sensitivity.[1][2][3]
-
Complete Derivatization: TFAA is a highly reactive reagent capable of derivatizing all hydroxyl groups, even those with significant steric hindrance.[3]
-
High Sensitivity: The mass spectra of TFA derivatives feature specific and stable fragment ions, enabling very low limits of detection when using Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) modes in GC-MS/MS.[1][2][3]
This application note provides a detailed protocol for the quantification of trace sterols using trifluoroacetate derivatization followed by GC-MS analysis.
Experimental Workflow
The overall experimental workflow involves sample preparation, lipid extraction, derivatization of sterols with TFAA, and subsequent analysis by GC-MS or GC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octadecyl 2,2,2-trifluoroacetate
Welcome to the technical support center for the synthesis of Octadecyl 2,2,2-trifluoroacetate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: Why is my reaction yield consistently low?
A1: Low yield is a frequent issue that can stem from several factors:
-
Moisture Contamination: Trifluoroacetic anhydride (TFAA) is extremely sensitive to moisture and reacts violently with water to form trifluoroacetic acid, which will not react with the alcohol.[1] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the yield. While a 1:1 molar ratio of 1-octadecanol to TFAA is theoretically sufficient, a slight excess of TFAA (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
Degradation of Reagents: Ensure the 1-octadecanol is pure and the TFAA is of high quality and has been stored properly under anhydrous conditions. TFAA is volatile and reactive, so it should be handled with care.[1][2]
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation during aqueous workup and select an appropriate purification method.
Q2: I'm observing significant side product formation. What are they and how can I prevent them?
A2: The primary side product is typically unreacted 1-octadecanol. Another possibility is the formation of byproducts from impurities in the starting material.
-
Unreacted Starting Material: This is the most common "side product." To minimize this, ensure efficient mixing, consider using a catalyst, and use a slight excess of the acylating agent (TFAA).
-
Use of a Catalyst: In reactions that proceed slowly, adding a non-nucleophilic base like pyridine or triethylamine in catalytic amounts can accelerate the reaction and help it go to completion.[3] These bases act as acid scavengers, neutralizing the trifluoroacetic acid byproduct and driving the equilibrium forward.[3]
-
Purification of Starting Materials: If the 1-octadecanol starting material is impure, those impurities may also react or interfere. Consider recrystallizing the 1-octadecanol if its purity is questionable.
Q3: What is the best method for purifying the final product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Aqueous Workup: After the reaction is complete, a quench with a mild aqueous base (e.g., saturated sodium bicarbonate solution) is necessary to neutralize any remaining TFAA and trifluoroacetic acid. This is followed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: For high purity on a lab scale, silica gel column chromatography is very effective. A non-polar eluent system, such as hexane/ethyl acetate, will effectively separate the non-polar product from any remaining polar starting alcohol.
-
Distillation: Given the high molecular weight of this compound, distillation would require high vacuum and high temperatures, which might risk product decomposition. It is generally less practical than chromatography for this specific molecule on a small scale.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and efficient method is the esterification of 1-octadecanol with trifluoroacetic anhydride (TFAA).[1][4] The reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride.
Q2: Is a catalyst necessary for this reaction?
A2: The reaction between an alcohol and the highly reactive TFAA can often proceed without a catalyst.[1][2] However, to ensure the reaction goes to completion smoothly and quickly, a base catalyst such as triethylamine or pyridine is often added to scavenge the trifluoroacetic acid byproduct.[3]
Q3: What solvents are appropriate for this synthesis?
A3: Anhydrous aprotic solvents are preferred to avoid reacting with the TFAA. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and benzene.[3][4]
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, being an ester, will be less polar than the starting alcohol (1-octadecanol) and will thus have a higher Rf value. The reaction is complete when the spot corresponding to 1-octadecanol is no longer visible.
Q5: What are the key safety precautions when working with Trifluoroacetic Anhydride (TFAA)?
A5: TFAA is corrosive, toxic by inhalation, and reacts violently with water.[1][5] It should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all equipment is dry to prevent a violent reaction with water.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
While specific comparative data for this compound is sparse in the literature, the following table summarizes expected outcomes based on general principles of trifluoroacetylation.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Rationale |
| TFAA (equiv.) | 1.0 | 1.2 | 2.0 | B > A > C | A slight excess (B) drives the reaction to completion. A large excess (C) complicates purification without significantly improving yield. |
| Catalyst | None | Pyridine (0.1 eq) | Pyridine (1.0 eq) | B > A > C | A catalytic amount of base (B) accelerates the reaction. A stoichiometric amount (C) is unnecessary and can lead to side reactions/purification issues. |
| Temperature | 0 °C | Room Temp (~25°C) | 50 °C | B ≈ C > A | The reaction is facile; room temperature is often sufficient.[2] Cooling (A) may slow it unnecessarily, while heating (C) offers little benefit and may increase side reactions. |
| Solvent | Dichloromethane | Tetrahydrofuran | None | A ≈ B > C | Anhydrous aprotic solvents (A, B) are ideal.[4] Running the reaction neat (C) is possible but can lead to poor mixing and control. |
Detailed Experimental Protocol
Objective: To synthesize this compound from 1-octadecanol and trifluoroacetic anhydride with high yield and purity.
Materials:
-
1-Octadecanol (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Pyridine (0.1 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Hexane and Ethyl Acetate (for TLC and chromatography)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up a round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolution: Dissolve 1-octadecanol (1.0 eq) in anhydrous DCM inside the flask. If using a catalyst, add pyridine (0.1 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath. This helps to control the initial exothermic reaction.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (1.2 eq) to the stirred solution dropwise via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the 1-octadecanol spot disappears.
-
Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add saturated NaHCO₃ solution to quench the excess TFAA. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis problems.
References
Technical Support Center: Trifluoroacetate (TFA) Derivative Stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of trifluoroacetate (TFA) derivatives. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it present in my synthetic peptide/oligonucleotide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS).[1][2] It serves two primary purposes: cleaving the synthesized peptide from the resin support and acting as an ion-pairing reagent to improve separation during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][3] During the final lyophilization (freeze-drying) step, free TFA is removed, but some TFA remains as a counterion, forming a salt with the positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like Arginine, Lysine, and Histidine.[1][4][5] Consequently, synthetic peptides are typically delivered as TFA salts.[4][6]
Q2: Can residual TFA in my sample affect my experiments?
A2: Yes, residual TFA can significantly impact a wide range of experiments. It can alter the peptide's physicochemical properties, interfere with biological assays, and cause artifacts in analytical characterization.[1][7] Problems include cytotoxicity in cell-based assays, altered peptide secondary structure, and interference with spectroscopic analyses like FTIR.[4][7][8]
Q3: Is the TFA salt form of a peptide always problematic?
A3: Not always, but it depends entirely on the application. For non-sensitive applications like polyclonal antibody production or some non-quantitative Western blots, the TFA salt may be acceptable.[9] However, for critical applications such as cellular assays, in vivo studies, structural biology (NMR, crystallography), or developing an active pharmaceutical ingredient (API), removing TFA is highly recommended, with levels often needing to be below 1%.[9][10]
Q4: What are the alternatives to TFA salts for peptides?
A4: Common alternatives include acetate (AC) and hydrochloride (HCl) salts.[2][5][6] Acetate is often preferred for biological applications due to its lower toxicity compared to TFA.[2][11] HCl salts are also widely used and can offer better stability for peptides with free sulfhydryl groups against oxidation.[12] However, converting to these forms can be more expensive due to potential peptide loss during the exchange process.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Results in Cell-Based Assays
Symptoms:
-
You observe erratic cell death or unexpected cell proliferation.
-
Your dose-response curves are not reproducible.
-
You suspect your peptide is inhibiting or stimulating cell growth in a way that contradicts its expected biological function.
Possible Cause: Residual TFA in your peptide preparation is a known confounding factor in biological assays.[4] It can exhibit dose-dependent cytotoxicity, sometimes at concentrations as low as 10 nM, by inhibiting cell proliferation.[1][9] In other cases, it has been shown to stimulate cell growth or enhance protein synthesis.[1] This interference can lead to false positives or reduced signals.[1][4]
Solution: The most reliable solution is to exchange the TFA counterion for a more biologically compatible one, such as acetate or hydrochloride.[1][4]
Issue 2: Peptide Aggregation or Poor Solubility
Symptoms:
-
Your lyophilized peptide is difficult to dissolve in your desired aqueous buffer.
-
You observe precipitation or cloudiness after dissolving the peptide.
-
You suspect the peptide is forming aggregates, which could affect its activity and lead to inconsistent results.
Possible Cause: TFA binds tightly to the free amino groups on peptides, forming stable counterion complexes.[9] This interaction can distort the peptide's secondary structure (α-helices or β-sheets), reduce its solubility in aqueous buffers, and promote aggregation.[8][9] The presence of TFA can induce aggregation even within protein-peptide complexes, hindering structural studies like crystallography.[8]
Solution:
-
TFA Removal: Exchange the TFA salt for an acetate or HCl salt, which may improve solubility and promote native folding.[9]
-
Disaggregation Protocol: For peptides known to aggregate (like Amyloid β), a pretreatment protocol involving dissolving the peptide in neat TFA followed by evaporation can be used to break up pre-existing aggregates before solubilization in the final buffer.[13]
Issue 3: Artifacts in Analytical Data (FTIR, HPLC, MS)
Symptoms:
-
FTIR Spectroscopy: A strong, interfering absorbance band appears around 1673 cm⁻¹, obscuring the amide I band (1600–1700 cm⁻¹) which is critical for secondary structure analysis.[4][7][14]
-
HPLC Analysis: You observe baseline noise, ripples, or "spikes," particularly at low UV wavelengths (<220 nm).[15]
-
Mass Spectrometry (LC/MS): You experience significant signal suppression and reduced sensitivity.[16]
Possible Cause:
-
FTIR: The trifluoroacetate ion itself has a strong IR absorption band that directly overlaps with the peptide's amide I region.[4][14]
-
HPLC: Impurities in the TFA used in the mobile phase can cause baseline issues.[15] Additionally, TFA can be retained by the column and elute unevenly during a gradient, causing baseline disturbances.
-
Mass Spectrometry: TFA is a strong ion-pairing agent that suppresses the ionization of peptides in the gas phase, thereby reducing the signal detected by the mass spectrometer.[16]
Solution:
-
FTIR: For accurate secondary structure analysis, the TFA counterion must be exchanged for one that does not interfere in the amide I region, such as HCl.[1][14]
-
HPLC: Use high-purity, HPLC-grade TFA from small, freshly opened bottles to avoid degradation products.[15] Specify whether concentrations are %v/v or %w/v in your methods, as the high density of TFA can cause variations.[15]
-
Mass Spectrometry: Whenever possible, avoid TFA in the mobile phase for LC/MS analysis to maximize sensitivity.[16] Use columns specifically designed to provide good peak shape for peptides in the absence of TFA.[16]
Data Presentation
Table 1: Impact of Residual TFA on Biological Assays
| Experimental System | Observed Effect | TFA Concentration | Reference |
| Fetal Rat Osteoblast Cultures | Inhibition of cell proliferation | As low as 10 nM | [1] |
| Murine Glioma Cells | Stimulation of cell growth, enhanced protein synthesis | 0.5–7.0 mM | [1] |
| Glycine Receptor (GlyR) | Allosteric modulator, increasing receptor activity | Not specified | [1][4] |
| In Vivo Studies | Can trifluoroacetylate proteins and phospholipids, eliciting antibody responses | Not specified | [1] |
Experimental Protocols & Workflows
Decision Workflow: To Remove TFA or Not?
The following diagram illustrates a logical workflow to help decide if TFA removal is necessary for your specific application.
Caption: Decision workflow for determining the necessity of TFA removal.
Protocol 1: TFA Removal by Hydrochloride (HCl) Exchange
This is the most common and effective method for replacing TFA counterions with chloride.[5][9] The protocol involves repeated lyophilization from a dilute HCl solution.
Methodology:
-
Dissolution: Dissolve the peptide in distilled water or a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) to a concentration of approximately 1 mg/mL.[5][6]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][6] Note: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[5][9]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[5][6]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively at -80°C.[5][6]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[5][6]
-
Repetition: To ensure complete exchange, repeat steps 1-5 at least two more times.[5][6]
-
Final Reconstitution: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in your desired experimental buffer.[5]
Caption: Experimental workflow for TFA to HCl counterion exchange.
Protocol 2: TFA Removal by Acetate Exchange
This method uses a strong anion exchange resin to replace TFA with acetate. It is particularly useful when a non-acidic final salt form is required.
Methodology:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10 to 50-fold excess of anion binding sites relative to the amount of peptide.[17][18]
-
Column Activation: Elute the column with a 1 M solution of sodium acetate.[17][18]
-
Washing: Wash the column thoroughly with distilled water to remove all excess sodium acetate.[17][18]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[17][18]
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through while the TFA anions remain bound to the resin. Collect the fractions containing the peptide.[17][18]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[17][18]
Logical Diagram: The Impact of Residual TFA
This diagram summarizes the cascading effects that residual TFA can have on experimental outcomes.
Caption: The multifaceted impact of residual TFA on experimental work.
References
- 1. genscript.com [genscript.com]
- 2. omizzur.com [omizzur.com]
- 3. mdpi.com [mdpi.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 12. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Trifluoroacetylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in trifluoroacetylation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a trifluoroacetylation reaction?
Trifluoroacetylation is a chemical modification that introduces a trifluoroacetyl group (-COCF₃) into a molecule. This is commonly done to:
-
Protect functional groups: The trifluoroacetyl group can serve as a protecting group for amines, alcohols, and thiols during multi-step syntheses.[1]
-
Improve analytical characteristics: Trifluoroacetylated derivatives are often more volatile and stable, making them suitable for analysis by gas chromatography (GC).[2]
-
Introduce a trifluoromethyl group: The reaction can be a step in the synthesis of molecules containing the trifluoromethyl (-CF₃) group, which is important in many pharmaceuticals.
Q2: What are the most common reagents used for trifluoroacetylation?
The most common reagent is trifluoroacetic anhydride (TFAA).[2] It is highly reactive and effective for acylating a wide range of functional groups. Other reagents include S-ethyl trifluorothioacetate and phenyl trifluoroacetate, which may be used under specific conditions to avoid side reactions associated with TFAA.[1]
Q3: Why is a base often added to trifluoroacetylation reactions?
Bases such as pyridine, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) are often used to catalyze the reaction and to neutralize the trifluoroacetic acid (TFA) byproduct that is formed.[3] This can be crucial for substrates that are sensitive to acidic conditions. However, base-free trifluoroacetylation is also possible and can be advantageous for preserving the trifluoroacetyl esters, which are sensitive to hydrolysis.
Q4: How can I remove the trifluoroacetyl protecting group after the reaction?
The trifluoroacetyl group can be readily removed by solvolysis under mild conditions.[1] Common methods include treatment with aqueous ammonia, sodium bicarbonate, or other mild bases.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the possible causes and how can I fix this?
A: Low yields in trifluoroacetylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
-
Reagent Quality and Stoichiometry:
-
Trifluoroacetic Anhydride (TFAA) Degradation: TFAA is highly reactive and sensitive to moisture.[4] Ensure it is fresh or has been properly stored. Using a freshly opened bottle or distilling the TFAA may be necessary.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction. Verify the purity of your substrate by techniques like NMR or melting point analysis.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of substrate, TFAA, and catalyst (if used) are being employed. A slight excess of TFAA is often used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: Many trifluoroacetylation reactions proceed readily at room temperature or even 0 °C. However, for less reactive or sterically hindered substrates, gentle heating may be required. Conversely, overheating can lead to side reactions and decomposition.
-
Solvent: The choice of solvent is critical. Anhydrous, inert solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are commonly used.[5]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst: For less reactive substrates, the addition of a catalyst like pyridine or DMAP can significantly increase the reaction rate. DMAP is generally a more potent catalyst than pyridine for acylation reactions.[3]
-
-
Workup and Purification:
-
Aqueous Workup: The trifluoroacetylated product may be susceptible to hydrolysis, especially under basic conditions. A careful aqueous workup with dilute acid or brine may be necessary.
-
Purification: Trifluoroacetylated compounds can sometimes be sensitive to silica gel chromatography. Consider alternative purification methods like distillation or recrystallization if decomposition is observed.
-
Problem 2: Incomplete Reaction
Q: My reaction has stalled, and I see both starting material and product. How can I drive the reaction to completion?
A: An incomplete reaction is a common issue. Here are some strategies to address it:
-
Increase Reagent Equivalents: Add another portion of TFAA to the reaction mixture.
-
Add a Catalyst: If no catalyst was used, consider adding a catalytic amount of DMAP or pyridine.
-
Increase Temperature: Gently warm the reaction mixture and continue to monitor its progress.
-
Extend Reaction Time: Allow the reaction to stir for a longer period.
Problem 3: Formation of Side Products
Q: I am observing unexpected spots on my TLC or peaks in my LC-MS. What are the likely side products and how can I avoid them?
A: Side product formation can be minimized by carefully controlling the reaction conditions.
Common Side Products and Prevention Strategies:
| Side Product/Issue | Likely Cause | Prevention Strategy |
| Di-trifluoroacetylation | Use of a large excess of TFAA with substrates containing multiple reactive sites. | Use a controlled stoichiometry of TFAA (e.g., 1.05-1.2 equivalents per reactive site). |
| Polymerization/Decomposition | Reaction temperature is too high, or the substrate is unstable to the reaction conditions. | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Ensure an inert atmosphere if necessary. |
| Hydrolysis of Product | Presence of water during the reaction or workup, especially if a base is used. | Use anhydrous solvents and reagents. Perform the aqueous workup under neutral or mildly acidic conditions. |
| Rearrangement Products | Substrate is prone to rearrangement under acidic conditions (TFA is a byproduct). | Add a non-nucleophilic base like pyridine or triethylamine to scavenge the TFA as it is formed. |
Experimental Protocols
Protocol 1: Trifluoroacetylation of a Primary Amine (Aniline)
This protocol describes the trifluoroacetylation of aniline using TFAA.
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-trifluoroacetylaniline.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Trifluoroacetylation of a Primary Alcohol (Benzyl Alcohol)
This protocol outlines the trifluoroacetylation of benzyl alcohol using TFAA and pyridine as a catalyst.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq), anhydrous DCM, and pyridine (1.2 eq).
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add TFAA (1.1 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction with DCM and wash with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting benzyl trifluoroacetate by vacuum distillation or column chromatography.
Logical Relationship Diagram for Catalyst Choice
Caption: Catalyst selection based on substrate reactivity.
Data Presentation
Table 1: Comparison of Catalysts in Trifluoroacetylation
The choice of base can influence the rate and efficiency of the trifluoroacetylation reaction. The following table provides a qualitative comparison of common bases.
| Catalyst | Relative Basicity | General Application | Notes |
| Triethylamine (TEA) | Moderate | Used as an acid scavenger, particularly when a non-nucleophilic base is required. | Can sometimes be less effective as a catalyst compared to pyridine or DMAP. |
| Pyridine | Moderate | A common and effective catalyst for the acylation of alcohols and amines. | Can be used as both a catalyst and a solvent. |
| 4-DMAP | High | A highly effective nucleophilic catalyst, often used in small amounts (0.05-0.2 eq).[3] | Very effective for acylating sterically hindered or unreactive alcohols.[6][7] Can be toxic and should be handled with care.[3] |
| None (Base-free) | N/A | Suitable for highly reactive substrates or when the product is sensitive to base-catalyzed hydrolysis. | The reaction is autocatalytic due to the formation of TFA.[8] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 8. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Octadecyl 2,2,2-trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Octadecyl 2,2,2-trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the esterification of octadecanol with a suitable trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA). This reaction is favored for its high reactivity and the volatile nature of its byproduct, trifluoroacetic acid (TFA), which simplifies purification.
Q2: What are the expected spectroscopic signatures for confirming the product?
A2: The successful synthesis of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Will show characteristic signals for the protons of the octadecyl chain.
-
¹⁹F NMR: A single, sharp signal is typically observed for the three equivalent fluorine atoms of the trifluoroacetyl group, generally in the chemical shift range of -67 to -85 ppm relative to CFCl₃.[1]
Q3: What are the typical storage conditions for this compound?
A3: It is recommended to store the compound in a tightly sealed container in a dry environment at room temperature to prevent hydrolysis.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction due to insufficient reagent or reaction time. | - Ensure a slight molar excess of trifluoroacetic anhydride is used. - Extend the reaction time and monitor progress using TLC or GC. |
| Hydrolysis of the ester product back to starting materials. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Loss of product during workup and purification. | - Use a gentle aqueous wash (e.g., with cold, dilute sodium bicarbonate solution) to neutralize excess acid, avoiding vigorous shaking that can promote emulsions. - Ensure complete extraction with a suitable organic solvent. | |
| Presence of Unreacted Octadecanol | Incomplete esterification. | - Increase the amount of trifluoroacetic anhydride. - Add a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts to accelerate the reaction. |
| Presence of Trifluoroacetic Acid (TFA) in the Final Product | Incomplete removal during workup. | - Wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize and remove TFA. - Co-evaporation with a non-polar solvent like toluene can help remove residual TFA. |
| Brownish Discoloration of the Reaction Mixture | Decomposition at elevated temperatures. | - Maintain a controlled, lower reaction temperature (e.g., 0 °C to room temperature). Avoid excessive heating.[3] |
| Formation of Unexpected Byproducts | Presence of other reactive functional groups or impurities in the starting materials. | - Use high-purity starting materials. - If other nucleophiles are present, consider using a protecting group strategy. |
| Reaction with solvent. | - Choose an inert solvent that does not react with the anhydride, such as dichloromethane, chloroform, or tetrahydrofuran.[4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Octadecanol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Pyridine or a non-nucleophilic base (optional, as a scavenger for the acid byproduct)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve octadecanol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 molar equivalents) to the stirred solution. If using a base like pyridine, it can be added prior to the anhydride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Preventing hydrolysis of Octadecyl 2,2,2-trifluoroacetate during storage
This technical support center provides guidance on the proper storage and handling of Octadecyl 2,2,2-trifluoroacetate to prevent hydrolysis. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to hydrolysis?
This compound is an ester composed of a long-chain fatty alcohol (octadecanol) and trifluoroacetic acid. The trifluoroacetate group makes the ester particularly susceptible to hydrolysis. The three highly electronegative fluorine atoms on the acetyl group strongly withdraw electron density from the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophilic attack by water.[1] This reaction breaks the ester bond, yielding octadecanol and trifluoroacetic acid.
Q2: What are the primary factors that accelerate the hydrolysis of this compound during storage?
The primary factors that accelerate hydrolysis are:
-
Presence of Water: Moisture is the key reactant for hydrolysis.[2][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
pH: Both acidic and basic conditions can catalyze ester hydrolysis.[2][4][5] Trifluoroacetate esters are particularly sensitive to basic conditions for deprotection.[1]
-
Presence of Catalysts: Metal ions can act as catalysts and accelerate the degradation process.[2]
Q3: What are the ideal storage conditions for this compound?
To minimize hydrolysis, this compound should be stored under the following conditions:
-
Low Temperature: Storage at or below -20°C is recommended to slow down the rate of hydrolysis.[6]
-
Dry Environment: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture.[2][3][7][8]
-
Neutral pH: Avoid storage in acidic or basic environments. The storage container should be made of a material that does not leach acidic or basic impurities.
-
In the Dark: While not directly causing hydrolysis, light can provide energy for other degradation pathways. Storing in an amber vial or in the dark is a good practice.
Q4: How can I detect if my sample of this compound has undergone hydrolysis?
Hydrolysis can be detected by the presence of its degradation products: octadecanol and trifluoroacetic acid. Analytical techniques that can be used for detection include:
-
Gas Chromatography (GC): GC can be used to separate and quantify the volatile components, including the parent ester and the alcohol degradation product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the non-volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural information and help identify the presence of the parent compound and its hydrolysis products.[1]
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple method to qualitatively assess the purity of the sample and detect the presence of more polar degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., from a solid to a waxy or oily substance) | Hydrolysis of the ester, leading to the formation of octadecanol, which has a lower melting point. This can be exacerbated by moisture absorption. | Confirm degradation using an appropriate analytical technique (e.g., TLC, GC, or NMR). If hydrolysis is confirmed, the sample may not be suitable for use. For future storage, ensure the container is tightly sealed and stored at a low temperature (-20°C or below). Consider storing under an inert atmosphere. |
| Unexpected results in experiments (e.g., lower than expected yield, presence of byproducts) | The starting material may have degraded due to hydrolysis, leading to the presence of octadecanol and trifluoroacetic acid, which could interfere with the reaction. | Analyze the purity of the this compound stock before use. If degradation is detected, purify the compound if possible or obtain a new batch. Review storage conditions to prevent future degradation. |
| Difficulty in dissolving the compound in non-polar solvents | The presence of the more polar hydrolysis product, octadecanol, can alter the solubility characteristics of the sample. | Confirm the presence of impurities via analytical methods. If hydrolysis has occurred, purification may be necessary. |
| pH of the sample solution is acidic | Significant hydrolysis has occurred, releasing trifluoroacetic acid. | The sample is likely degraded and should not be used. Implement stricter storage conditions (lower temperature, inert atmosphere, desiccants) for new batches. |
Experimental Protocols
Protocol for a Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Objective: To determine the rate of hydrolysis of this compound under various temperature and humidity conditions over a period of 6 months.
2. Materials:
-
This compound (3 batches)
-
Environmental chambers/incubators set to the conditions specified in the table below.
-
Amber glass vials with Teflon-lined caps.
-
Analytical standards of this compound and octadecanol.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Desiccator with desiccant.
3. Experimental Setup: Aliquots of each batch of this compound will be stored in amber glass vials under the following conditions:
| Condition | Temperature | Relative Humidity (RH) | Description |
| 1 | -20°C ± 2°C | Ambient | Recommended Storage |
| 2 | 4°C ± 2°C | Ambient | Refrigerated |
| 3 | 25°C ± 2°C | 60% ± 5% RH | Room Temperature |
| 4 | 40°C ± 2°C | 75% ± 5% RH | Accelerated Condition |
4. Sampling and Analysis: Samples will be withdrawn at the following time points: 0, 1, 3, and 6 months. The purity of this compound and the formation of octadecanol will be quantified using a stability-indicating HPLC method.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at an appropriate wavelength or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: The percentage of remaining this compound and the percentage of octadecanol formed will be calculated based on the peak areas relative to the initial time point.
-
5. Data Presentation: The results will be summarized in a table to compare the stability under different conditions.
Hypothetical Stability Data for this compound
| Storage Condition | Time Point (Months) | Batch 1 (% Remaining) | Batch 2 (% Remaining) | Batch 3 (% Remaining) | Average % Remaining |
| -20°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 99.8 | 99.9 | 99.9 | |
| 3 | 99.8 | 99.7 | 99.8 | 99.8 | |
| 6 | 99.6 | 99.5 | 99.7 | 99.6 | |
| 4°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 99.4 | 99.6 | 99.5 | |
| 3 | 98.9 | 98.8 | 99.0 | 98.9 | |
| 6 | 97.8 | 97.6 | 97.9 | 97.8 | |
| 25°C / 60% RH | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 97.2 | 97.0 | 97.3 | 97.2 | |
| 3 | 92.5 | 92.1 | 92.6 | 92.4 | |
| 6 | 85.3 | 84.9 | 85.5 | 85.2 | |
| 40°C / 75% RH | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 90.1 | 89.8 | 90.3 | 90.1 | |
| 3 | 75.6 | 75.1 | 75.8 | 75.5 | |
| 6 | 58.2 | 57.8 | 58.5 | 58.2 |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for suspected hydrolysis.
References
- 1. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Surface Hydrophobicity on the Esterification of Fatty Acids over Solid Catalysts (2010) | Jitendra K. Satyarthi | 67 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Peak Shape in GC Analysis of Trifluoroacetate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor peak shape in the Gas Chromatography (GC) analysis of trifluoroacetate (TFA) derivatives.
Troubleshooting Guides
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and reproducibility of your GC analysis. This guide provides a systematic approach to identifying and resolving these issues when working with TFA derivatives.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetry in the peak, where the latter half of the peak is broader than the front half. This can lead to inaccurate peak integration and reduced resolution.[1]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing in GC analysis of TFA derivatives.
Possible Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion by optimizing parameters such as reagent-to-analyte ratio, reaction time, and temperature. The presence of unreacted polar functional groups (e.g., -OH, -NH2) is a primary cause of tailing.[2] |
| Active Sites in the GC System | Polar TFA derivatives can interact with active sites (silanol groups) in the inlet liner, column, or connections, leading to peak tailing.[1] Use an inert liner and a high-quality, deactivated GC column. Regularly trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues and active sites. |
| Improper Column Installation | A poor column cut or incorrect installation depth in the inlet can create dead volume and cause peak tailing. Ensure a clean, 90-degree cut and follow the manufacturer's instructions for proper column installation. |
| Low Inlet Temperature | An insufficiently high inlet temperature can lead to slow or incomplete vaporization of the TFA derivatives, resulting in tailing. A good starting point for many TFA derivatives is 250 °C, but optimization may be required for higher boiling point analytes.[1] |
| Column Contamination | Accumulation of non-volatile sample matrix components on the column can create active sites and cause peak tailing. If performance degrades over time, consider cleaning the inlet and trimming the column. |
| Acidic Byproducts | The use of fluorinated anhydrides like trifluoroacetic anhydride (TFAA) can produce acidic byproducts that may damage the column and cause peak tailing. It is often recommended to remove or neutralize these byproducts before injection.[2][3] |
Problem: Peak Fronting
Peak fronting, where the front half of the peak is broader than the latter half, is often a sign of column overload.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting in GC analysis of TFA derivatives.
Possible Causes and Solutions for Peak Fronting:
| Potential Cause | Recommended Solution |
| Column Overload | This is the most common cause of peak fronting. The amount of analyte injected exceeds the capacity of the stationary phase.[4] To resolve this, you can: - Dilute your sample. - Increase the split ratio. - Decrease the injection volume.[4] |
| Incompatible Stationary Phase | If the polarity of the stationary phase is not well-matched to the TFA derivatives, it can lead to poor peak shape. For TFA derivatives, a non-polar or mid-polar column is often a good starting point. |
| Low Oven Temperature | For some compounds, an oven temperature that is too low can cause a form of fronting, especially for later eluting peaks in an isothermal run. Consider using a temperature program.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with TFAA necessary for my compounds?
A1: Many polar compounds containing active hydrogens (e.g., alcohols, amines, carboxylic acids) are not volatile enough for GC analysis and can interact with the GC system, leading to poor peak shape. Trifluoroacetylation replaces these active hydrogens with trifluoroacetyl groups, which increases the volatility and thermal stability of the analytes, resulting in improved peak shape and detector response.[2]
Q2: What is the best type of GC column for analyzing TFA derivatives?
A2: The choice of column depends on the specific analytes. However, for many TFA derivatives, a non-polar or medium-polarity column is a good starting point. Highly inert columns are crucial to prevent interactions with the acidic nature of the derivatives.
Comparison of Common GC Column Phases for TFA Derivatives
| Stationary Phase | Polarity | Advantages for TFA Derivatives | Common Applications |
| 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | Non-polar | Good general-purpose column, robust, and provides good peak shape for a wide range of TFA derivatives.[5] | Amino acids, steroids |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-polar | Excellent for non-polar compounds, good thermal stability. | General screening |
| 50% Phenyl Polysiloxane (e.g., DB-17ms) | Intermediate polarity | Can provide better separation for certain isomeric TFA derivatives compared to non-polar columns.[6] | Amines, complex mixtures |
| Wax (Polyethylene Glycol) | Polar | Generally not recommended for TFA derivatives as the acidic byproducts from derivatization can damage the stationary phase.[7] | - |
Q3: How does the inlet liner affect the peak shape of my TFA derivatives?
A3: The inlet liner is a critical component for achieving good peak shape. An inert liner is essential to prevent the adsorption of polar TFA derivatives. The geometry and presence of glass wool can also impact vaporization and sample transfer.
Comparison of Inlet Liner Types
| Liner Type | Key Features | Impact on TFA Derivative Analysis |
| Splitless Liner with Taper and Wool | Taper focuses the sample onto the column; wool aids in vaporization and traps non-volatile residues.[8][9] | A good general-purpose choice, but the wool must be highly deactivated to prevent analyte interaction. |
| Ultra Inert (UI) Liner | Specially deactivated surface to minimize active sites. | Highly recommended for TFA derivatives to reduce peak tailing caused by analyte adsorption. |
| Direct Injection Liner | Allows for the direct transfer of the sample onto the column. | Can be beneficial for thermally labile compounds, but may not be suitable for dirty samples.[4] |
Q4: My derivatization reaction doesn't seem to be complete. What can I do?
A4: Incomplete derivatization is a common cause of poor peak shape. To improve the reaction yield:
-
Increase the excess of the derivatizing reagent (e.g., TFAA).
-
Optimize the reaction temperature and time. Heating can often drive the reaction to completion, but be mindful of the thermal stability of your analytes.
-
Ensure anhydrous conditions. Water can react with the derivatizing reagent and reduce its effectiveness.
-
Consider a catalyst. For some sterically hindered compounds, a catalyst may be necessary.
Q5: Can I inject the derivatization mixture directly into the GC?
A5: It depends on the derivatization reagent used. When using trifluoroacetic anhydride (TFAA), acidic byproducts are formed which can be harmful to the GC column, especially polar columns.[2][3] It is often recommended to either remove the excess reagent and byproducts by evaporation under a gentle stream of nitrogen or to neutralize them before injection. Some methods dissolve the residue in a solvent compatible with the GC after evaporation.[2]
Experimental Protocols
General Protocol for Trifluoroacetylation of Steroids
This protocol is adapted from a method for the derivatization of steratriols.[2]
Derivatization Process
Caption: General workflow for the trifluoroacetylation of steroids.
Materials:
-
Dried sample extract
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic anhydride (TFAA)
-
Heating block or oven
-
Nitrogen evaporator
-
GC vials with PTFE-lined caps
Procedure:
-
To the dried sample in a glass vial, add 200 µL of anhydrous THF.
-
Add 100 µL of TFAA.
-
Tightly cap the vial and heat the mixture at 68-70 °C for 24 hours.
-
After cooling, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC analysis.
Two-Step Derivatization Protocol for Amino Acids (TMS and TFA)
This protocol is based on a method for the simultaneous analysis of organic and amino acids.[10]
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
To the dried sample in a GC vial, add the silylating reagent (e.g., MSTFA) to derivatize the carboxylic acid groups. Heat as required (e.g., 60°C for 10 minutes).
-
After the first step, add the trifluoroacylating reagent (e.g., MBTFA) to derivatize the amino groups. Heat as required (e.g., 60°C for 15 minutes).
-
After cooling, the sample is ready for GC-MS analysis.
Note: The specific reaction times and temperatures may need to be optimized for your specific analytes.
GC Method Parameters
The following table provides example GC method parameters that can be used as a starting point for the analysis of TFA derivatives. Optimization will likely be necessary for your specific application.
Example GC Method Parameters for TFA Derivatives
| Parameter | Amino Acid Derivatives[11] | Steroid Derivatives[2] |
| GC Column | HP-5 (30 m x 0.32 mm, 0.25 µm) | Non-polar silicone stationary phase (e.g., DB-1 or equivalent) |
| Injection Mode | Splitless | Splitless |
| Inlet Temperature | 270 °C | 270 °C |
| Carrier Gas | Nitrogen | Helium |
| Flow Rate | 3 mL/min | 0.76 x 10^5 Pa (constant pressure) |
| Oven Program | 100 °C (2 min hold), then ramp at 20 °C/min to 250 °C | 100 °C (1 min hold), then ramp at 20 °C/min to 250 °C, then ramp at 5 °C/min to 300 °C (hold for 10 min) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 280 °C | MS Source: 230 °C |
References
- 1. agilent.com [agilent.com]
- 2. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. metrolab.blog [metrolab.blog]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reducing analyte adsorption in the GC system for trifluoroacetylated compounds.
Technical Support Center: Gas Chromatography of Trifluoroacetylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce analyte adsorption when analyzing trifluoroacetylated compounds with gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is trifluoroacetylation a common derivatization technique for GC analysis?
A1: Trifluoroacetylation is a widely used derivatization technique in gas chromatography for several reasons:
-
Increases Volatility: It replaces active hydrogens on polar functional groups (e.g., -OH, -NH2, -SH) with a trifluoroacetyl group, which increases the volatility of the analyte, a prerequisite for GC analysis.[1][2]
-
Reduces Adsorption: The derivatization process masks the polar functional groups that are prone to interact with active sites (silanol groups) within the GC system, thereby reducing analyte adsorption and peak tailing.[1][3]
-
Improves Peak Shape and Sensitivity: By minimizing adsorption, trifluoroacetylation leads to sharper, more symmetrical peaks, which improves resolution and enhances detection sensitivity.[1][3]
-
Enhances Detector Response: The introduction of fluorine atoms can enhance the response of electron capture detectors (ECD).[1]
Q2: What are the primary causes of analyte adsorption and peak tailing for trifluoroacetylated compounds in a GC system?
A2: The primary causes of adsorption and peak tailing for trifluoroacetylated compounds are active sites within the GC flow path. These active sites are typically exposed silanol (Si-OH) groups on glass surfaces or metallic impurities.[4][5] Key areas where adsorption occurs include:
-
GC Inlet Liner: The inlet liner is the first surface the sample encounters at high temperatures, making it a critical area for potential adsorption or degradation.[5]
-
Glass Wool: If used, the high surface area of glass wool can be a significant source of active sites if not properly deactivated.[4][5]
-
GC Column: Contamination or degradation of the stationary phase at the head of the column can create active sites.[6]
-
Metal Surfaces: Contact with metal surfaces in the injector, such as the inlet seal, can cause adsorption or breakdown of sensitive compounds.[4]
Q3: How do I choose the right GC inlet liner for my analysis of trifluoroacetylated compounds?
A3: Selecting the appropriate liner is crucial for minimizing adsorption. Here are some key considerations:
-
Deactivation: Always use a deactivated liner. Manufacturers offer various deactivation treatments; a base-deactivated liner can be beneficial for analyzing acidic compounds, while generally inert liners are a good starting point.[4]
-
Geometry: For splitless injections, which are common for trace analysis, a single taper liner helps to focus the analytes onto the column and minimizes contact with the metal inlet seal.[4]
-
Glass Wool: The use of deactivated glass wool can aid in sample vaporization and trap non-volatile residues, protecting the column. However, for highly active compounds, it can also be a source of adsorption. The choice to use wool depends on the sample matrix and analyte stability.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of trifluoroacetylated compounds, with a focus on resolving problems related to analyte adsorption.
Issue 1: Peak Tailing for Trifluoroacetylated Analytes
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" extending from the back of the peak.
-
Poor resolution between adjacent peaks.
-
Inaccurate peak integration and quantification.
Troubleshooting Workflow:
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 6. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Detector Response for Trifluoroacetate Derivatives
Welcome to the technical support center for improving the detector response of trifluoroacetate (TFA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC
Question: My chromatographic peaks for trifluoroacetylated compounds are broad or show significant tailing. How can I improve the peak shape?
Answer:
Poor peak shape for TFA derivatives in reverse-phase chromatography is often due to unwanted interactions between the analyte and the stationary phase. Trifluoroacetic acid (TFA) is commonly used as a mobile phase additive to mitigate these issues.[1][2]
Recommendations:
-
Introduce or Optimize TFA Concentration: Add TFA to your mobile phase at a concentration of approximately 0.1% (v/v).[1][2] TFA acts as an ion-pairing agent, masking residual silanols on the silica-based column and reducing peak tailing.[2]
-
Consider Modern Stationary Phases: If you are using older column technologies, switching to a more modern stationary phase with a highly inert surface can provide symmetrical and efficient peaks even without TFA, which is particularly beneficial for LC-MS applications.[1]
-
pH Adjustment: Ensure the mobile phase pH is low enough (around pH 2.1 with 0.1% TFA) to keep most analytes fully protonated, which can lead to more consistent retention and better peak shape.[3]
Issue 2: Low Sensitivity and Signal Suppression in LC-MS
Question: I am observing a significant drop in signal intensity for my TFA derivatives when using LC-MS. What is causing this and how can I fix it?
Answer:
Trifluoroacetic acid, while beneficial for chromatography, is a known cause of ion suppression in electrospray ionization-mass spectrometry (ESI-MS).[1][4] This occurs because TFA is a strong ion-pairing agent that can prevent the efficient ionization of your analyte in the MS source.[1]
Recommendations:
-
Reduce or Eliminate TFA: The most direct approach is to lower the concentration of TFA or eliminate it from the mobile phase if your chromatography allows.[1]
-
Use Alternative Mobile Phase Additives:
-
Employ Supercharging Agents: The addition of "supercharging" agents to a TFA-containing mobile phase can rescue the suppressed ion signals.[4] These agents work by reducing the ionization of TFA in the ESI droplets.[4]
-
Post-Column Addition: A mixture of propionic acid and isopropanol can be added post-column to minimize the negative effects of TFA before the eluent enters the mass spectrometer. However, this requires an additional pump.[7]
Workflow for Mitigating Ion Suppression in LC-MS:
Caption: Troubleshooting workflow for low LC-MS signal with TFA.
Issue 3: Inconsistent Results and System Contamination
Question: I am seeing inconsistent retention times and my LC-MS system seems to be contaminated after using TFA. What should I do?
Answer:
TFA can be a "sticky" compound in LC systems, leading to long-term contamination of the flow path, column, and MS source.[8] This can cause fluctuating background noise and irreproducible results.[9][10]
Recommendations:
-
Dedicated System: If possible, dedicate an older LC-MS system for methods that require TFA to avoid contaminating "clean" systems.[9][10]
-
Thorough System Flushing: To decontaminate a system, extensive flushing is required. A common procedure involves:
-
Use the Lowest Effective Concentration: To minimize contamination, always use the lowest possible concentration of TFA that provides acceptable chromatography.[9]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of derivatizing my analyte with trifluoroacetic anhydride (TFAA) for GC-MS analysis?
A1: Derivatizing analytes with TFAA can significantly improve their detection in GC-MS. The benefits include:
-
Improved Stability and Volatility: Trifluoroacetylated derivatives are often more stable and volatile, leading to shorter retention times and better chromatographic properties.[12]
-
Enhanced Detector Response: The introduction of fluorine atoms can enhance the electron-capture response, leading to lower limits of detection.[12]
-
Better Peak Shape: Derivatization can reduce analyte adsorption in the GC system, resulting in improved peak symmetry.[12]
-
Specific Fragmentation: Trifluoroacetyl derivatives can produce specific ions and fragmentation patterns in mass spectrometry, which is beneficial for quantification in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes.[12]
Q2: Can I use TFA in my mobile phase for both UV and MS detection in an LC-UV-MS setup?
A2: While TFA is excellent for UV detection due to the sharp peaks it produces, it significantly suppresses the signal in MS.[6] This creates a conflict when using a UV-MS setup. Difluoroacetic acid (DFA) is a good compromise, as it provides better chromatographic efficiency than formic acid and causes less ion suppression than TFA.[6]
Q3: How do "supercharging" agents work to counteract TFA-induced signal suppression in LC-MS?
A3: Supercharging agents are weak Brønsted bases that, when added to the mobile phase, reduce the extent to which TFA ionizes in the ESI droplets. This decrease in TFA ionization leads to a lower concentration of trifluoroacetate anions, which are responsible for suppressing the analyte ion signal.[4]
Logical Relationship of TFA Effects and Solutions:
Caption: Relationship between TFA's properties and mitigation strategies.
Quantitative Data Summary
Table 1: Effect of Mobile Phase Additives on LC-MS Signal Intensity
| Mobile Phase Additive (0.1%) | Relative MS Signal Intensity | Chromatographic Performance | Reference |
| Trifluoroacetic Acid (TFA) | Low (significant suppression) | Excellent peak shape | [1] |
| Formic Acid (FA) | High | Compromised peak shape and resolution | [6] |
| Difluoroacetic Acid (DFA) | Medium to High | Good peak shape, better than FA | [6] |
Table 2: Signal Enhancement with Supercharging Agents in TFA-Containing Mobile Phase
| Supercharging Agent (0.1%) | Analyte | Signal Enhancement Factor | Reference |
| m-Nitrobenzyl alcohol (m-NBA) | BSA and RNase A | 5- to 53-fold | [4] |
| m-Nitrobenzyl alcohol (m-NBA) | BSA and Lysozyme | 2- and 19-fold | [4] |
| Acetic Acid (0.5%) | 8 Basic Compounds | 2- to 5-fold | [7] |
| Propionic Acid (1%) | 8 Basic Compounds | 2- to 5-fold | [7] |
Experimental Protocols
Protocol 1: Alleviating TFA-Induced Signal Suppression by Direct Addition of a Weak Acid
This protocol is adapted from Shou and Naidong (2005).[7]
Objective: To enhance the ESI-MS signal of basic compounds when using a TFA-containing mobile phase in HILIC mode.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A: Standard aqueous mobile phase containing 0.025% or 0.05% TFA.
-
Mobile Phase B: Standard organic mobile phase (e.g., acetonitrile) containing 0.025% or 0.05% TFA.
-
-
Introduce a Weak Acid: To the existing mobile phases (both A and B), add either:
-
0.5% acetic acid (v/v)
-
1.0% propionic acid (v/v)
-
-
System Equilibration: Equilibrate the HILIC column with the modified mobile phase for a sufficient time to ensure a stable baseline.
-
Analysis: Inject the sample and acquire data using the HILIC-ESI/MS/MS method.
-
Comparison: Compare the analyte signal intensity with and without the addition of the weak acid to determine the enhancement factor.
Protocol 2: Derivatization of Sterols with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol is based on the work by Le Moigne et al. (2023).[12]
Objective: To derivatize hydroxyl groups of sterols to improve their chromatographic properties and detector response in GC-MS.
Methodology:
-
Sample Preparation: Evaporate the sample containing the sterols to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of tetrahydrofuran (THF) to the dried sample.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the reaction vial and heat at 60°C for 30 minutes.
-
-
Reaction Quenching and Extraction:
-
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane) for GC-MS injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program to separate the trifluoroacetate derivatives.
-
Acquire mass spectra in either full scan, SIM, or MRM mode to identify and quantify the analytes.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 7. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Trifluoroacetate Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of compounds containing trifluoroacetate (TFA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances. These effects can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: Why is Trifluoroacetic Acid (TFA) problematic in LC-MS?
A2: Trifluoroacetic acid (TFA) is frequently used as a mobile phase additive in reversed-phase HPLC to improve chromatographic peak shape and resolution due to its ion-pairing properties.[3][4][5][6][7] However, in LC-MS, particularly with electrospray ionization (ESI), TFA is known to cause significant signal suppression.[3][4][5][6][7] This suppression can mask the presence of analytes, lead to inaccurate quantification, and reduce the overall sensitivity of the assay.[6][7]
Q3: What is ion suppression and how does TFA cause it?
A3: Ion suppression is a specific type of matrix effect where the ionization of the target analyte is reduced by co-eluting matrix components.[8] In the case of TFA, several mechanisms contribute to ion suppression:
-
Competition for Ionization: In the ESI source, there is a limited number of available charges. TFA readily forms anions in the mobile phase and can compete with the analyte for these charges, thereby reducing the number of ionized analyte molecules that reach the mass spectrometer.[9]
-
Ion-Pairing in the Gas Phase: TFA can form strong ion pairs with protonated basic analytes. These neutral ion pairs are less likely to be detected by the mass spectrometer, leading to a reduced signal.[9]
-
Alteration of Droplet Properties: The presence of TFA can increase the surface tension of the ESI droplets, which hinders the efficient formation of gas-phase ions from the analyte.[7]
Below is a diagram illustrating the mechanism of TFA-induced ion suppression in the ESI source.
Q4: How can I detect matrix effects in my analysis?
A4: A common method to detect matrix effects is the post-column infusion experiment. This involves continuously infusing a standard solution of the analyte into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip or peak in the constant baseline signal of the infused analyte indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are showing significant tailing or fronting when analyzing TFA-containing compounds. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can arise from several factors related to both the chromatography and the sample itself.
-
Secondary Interactions: Residual silanols on the column packing can interact with basic analytes, causing peak tailing.
-
Solution: Use a highly deactivated column with low silanol activity.[6] Consider using a mobile phase with a slightly higher ionic strength or a different organic modifier.
-
-
Injection Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including fronting and splitting.[10][11]
-
Column Contamination: Buildup of matrix components on the column can lead to peak shape degradation over time.[10][11]
-
Solution: Implement a robust sample preparation procedure to remove matrix interferences.[10] Use a guard column to protect the analytical column and flush the column regularly with a strong solvent.
-
-
Inadequate Equilibration: Insufficient equilibration of the column between injections, especially in gradient elution, can lead to inconsistent peak shapes.[13]
-
Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[14]
-
-
Issue 2: Low Signal Intensity / Ion Suppression
-
Question: I am observing a very low signal for my analyte, or the signal is inconsistent across different samples. I suspect ion suppression from TFA. What are my options?
-
Answer: Low and variable signal intensity is a classic symptom of ion suppression. Here are several strategies to mitigate this issue:
-
Optimize Mobile Phase:
-
Reduce TFA Concentration: While 0.1% TFA is common for good chromatography, it often causes significant suppression. Try reducing the concentration to 0.05% or even 0.025%. This can improve signal intensity, although it may slightly compromise peak shape.
-
Use Alternative Ion-Pairing Agents: Consider replacing TFA with a more MS-friendly additive. Difluoroacetic acid (DFA) and formic acid (FA) are common alternatives that often provide a good balance between chromatographic performance and MS sensitivity.[15][16]
-
-
Employ Supercharging Agents: Adding a small amount of a "supercharging" agent, such as m-nitrobenzyl alcohol (m-NBA), to the mobile phase can help to rescue the signal suppression caused by TFA.[3][4][5][17] These agents are thought to work by reducing the ionization of TFA in the ESI droplet, thereby decreasing the concentration of trifluoroacetate anions.[3]
-
Post-Column Modification: Infusing a weak base, such as ammonium hydroxide, post-column can neutralize the TFA before the eluent enters the MS source. This disrupts the ion-pairing and can significantly improve the analyte signal.
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[1]
-
Issue 3: Poor Reproducibility
-
Question: My retention times and peak areas are not reproducible between injections. What could be the problem?
-
Answer: Poor reproducibility can be a frustrating issue stemming from various sources. The troubleshooting workflow below can help systematically identify and resolve the problem.
Troubleshooting Workflow for Poor Reproducibility.
Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different strategies to minimize TFA-induced ion suppression.
Table 1: Comparison of Mobile Phase Additives on MS Signal Intensity
| Mobile Phase Additive (0.1%) | Analyte | Relative Signal Intensity (%) | Chromatographic Peak Shape | Reference |
| Trifluoroacetic Acid (TFA) | Peptide Mix | 10 | Excellent | ,[16] |
| Difluoroacetic Acid (DFA) | Peptide Mix | 60-80 | Good to Excellent | ,[16] |
| Formic Acid (FA) | Peptide Mix | 100 | Fair to Good | ,[16] |
Table 2: Effect of Supercharging Agents on Protein Signal Intensity in the Presence of 0.1% TFA
| Supercharging Agent (0.1%) | Protein | Fold Increase in Signal Intensity | Reference |
| m-Nitrobenzyl alcohol (m-NBA) | Lysozyme | ~15 | [3] |
| m-Nitrobenzyl alcohol (m-NBA) | RNase A | ~10 | [3] |
| N,N,N′N′-tetraethylsulfamide (TES) | RNase A | >20 | [3] |
| 3-methyl-2-oxazolidone (MOZ) | RNase A | >20 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Matrix Effect Removal
This protocol provides a general framework for using a polymeric reversed-phase SPE cartridge to clean up a biological sample before LC-MS analysis.
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with aqueous acid) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup
LLE is a useful technique for separating analytes from a complex aqueous matrix based on their solubility in an immiscible organic solvent.
-
Sample Preparation: To 1 volume of aqueous sample (e.g., plasma or urine), add a basifying or acidifying agent to neutralize the charge on the analyte of interest.
-
Extraction: Add 2-3 volumes of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection and Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS injection.
Protocol 3: Post-Column Infusion for Detecting Ion Suppression
This protocol describes how to identify regions of ion suppression in your chromatogram.
-
Setup: Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the MS source.
-
Infusion: Continuously infuse a solution of your analyte (at a concentration that gives a stable and moderate signal) at a low flow rate (e.g., 10 µL/min).
-
Equilibration: Allow the MS signal to stabilize, which will appear as a constant baseline in your data acquisition software.
-
Injection: Inject a blank, extracted matrix sample onto the LC system and run your standard gradient.
-
Analysis: Monitor the baseline of the infused analyte. Any significant drop in the signal intensity indicates that components from the matrix are eluting at that time and causing ion suppression.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Ion suppression with TFA - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. halocolumns.com [halocolumns.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of Fluorinated Compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during the chromatographic analysis of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: Why do I observe peak tailing specifically with my fluorinated analytes?
Peak tailing with fluorinated compounds can arise from several factors:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on fluorinated analytes, leading to tailing. This is particularly prevalent with basic fluorinated compounds.
-
Column Contamination: Accumulation of matrix components or the fluorinated analytes themselves on the column frit or packing material can cause peak distortion.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of acidic silanol groups on the stationary phase, increasing interactions with basic analytes and causing tailing.[2] Adjusting the mobile phase pH to suppress silanol ionization can improve peak shape.[2]
-
Analyte Overload: Injecting too high a concentration of your fluorinated analyte can lead to peak tailing.[1]
Q2: My column backpressure increases significantly when analyzing samples containing fluorinated compounds. What are the likely causes?
An increase in backpressure is often indicative of a blockage within the HPLC system. When working with fluorinated compounds, consider the following possibilities:
-
Column Fouling: The accumulation of precipitated sample components, strongly retained fluorinated compounds, or particulates from the sample matrix on the column inlet frit or within the packed bed is a common cause.[1][3]
-
Precipitation in Mobile Phase: Changes in mobile phase composition during a gradient run can sometimes cause less soluble fluorinated compounds or matrix components to precipitate.
-
System Blockage: While less specific to fluorinated compounds, blockages in tubing, fittings, or the injector can also lead to high backpressure.[4]
Q3: I am seeing ghost peaks in my chromatograms when analyzing for trace levels of fluorinated compounds. Where could they be coming from?
Ghost peaks are a common issue in trace analysis and can be particularly problematic with ubiquitous fluorinated compounds like per- and polyfluoroalkyl substances (PFAS).
-
System Contamination: Many HPLC components, such as PTFE tubing and fittings, can contain and leach fluorinated compounds, leading to background contamination and ghost peaks.[5]
-
Solvent and Reagent Contamination: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as ghost peaks during a gradient.
-
Carryover: Strongly retained fluorinated compounds from a previous injection may slowly elute in subsequent runs, appearing as broad ghost peaks.
Q4: Are there special considerations for mobile phase selection when analyzing fluorinated compounds?
Yes, the choice of mobile phase can significantly impact the chromatography of fluorinated compounds.
-
pH Control: For silica-based columns, controlling the mobile phase pH is crucial, especially when analyzing ionizable fluorinated compounds. A mobile phase pH above 5 is recommended to improve the recovery of [18F]fluoride from reversed-phase columns.[6][7]
-
Fluorinated Additives: The use of fluorinated mobile phase additives like trifluoroacetic acid (TFA) is common. However, be aware that TFA can sometimes promote the formation of species that are strongly retained on some reversed-phase columns.[6]
-
Solvent Strength: Due to the unique interactions of fluorinated compounds, you may need to use different solvent compositions than for non-fluorinated analogs to achieve optimal retention and separation.
Troubleshooting Guides
Issue 1: High Backpressure
Symptoms:
-
System pressure exceeds normal operating limits.
-
A gradual or sudden increase in pressure is observed during a run or over a series of runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high backpressure.
Issue 2: Peak Tailing for Fluorinated Analytes
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Poor peak shape for one or more fluorinated compounds in the chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols
Protocol 1: General Column Flushing Procedure for Fouling
This protocol is a starting point for cleaning a reversed-phase column suspected of being fouled. Always consult your column manufacturer's guidelines for specific solvent compatibilities and pressure limits.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Disconnect the column from the detector.
-
Initial Wash: Flush the column with the mobile phase used in your analysis but without the buffer salts (e.g., if you used a 50:50 ACN:buffer, flush with 50:50 ACN:water). Flush with at least 10 column volumes.
-
Organic Wash: Flush the column with 100% acetonitrile for at least 20 column volumes.
-
Stronger Organic Wash (if needed): If the fouling is suspected to be from strongly retained hydrophobic compounds, flush with 100% isopropanol for 20 column volumes.
-
Re-equilibration: Before returning to your analytical method, flush the column with the initial mobile phase composition (including buffer) until the baseline is stable.
Protocol 2: Preventing Contamination When Analyzing for Trace PFAS
Given the ubiquity of PFAS, preventing background contamination is critical.
Recommendations:
-
Use PFAS-free certified labware: This includes sample vials, caps, and collection plates.
-
Avoid PTFE components: Where possible, replace PTFE tubing and frits in your HPLC system with stainless steel or PEEK alternatives.
-
Dedicated Column: If you are routinely analyzing for trace PFAS, dedicate a column solely for this purpose to avoid cross-contamination.
-
Solvent Blanks: Regularly run solvent blanks to monitor for system contamination.
-
Cleanliness: Wear nitrile gloves and maintain a clean workspace. Avoid using products that may contain PFAS in the vicinity of your experiments.
Data Summary
While specific quantitative data on column fouling by fluorinated compounds is not widely published in a comparative format, the following table summarizes the general effects of fouling on HPLC performance.
| Parameter | Typical Value (New Column) | Value with Fouled Column | Potential Cause Related to Fluorinated Compounds |
| Backpressure | 150-250 bar | >300 bar | Accumulation of poorly soluble fluorinated analytes or matrix components. |
| Peak Asymmetry | 0.9 - 1.2 | > 1.5 (Tailing) | Strong secondary interactions between polar fluorinated analytes and active sites on the column. |
| Retention Time | Consistent | Shifting or Unstable | Alteration of stationary phase chemistry due to adsorption of fluorinated compounds. |
| Efficiency (Plates) | >100,000 plates/m | Significant Decrease | Disruption of the packed bed by fouling, leading to band broadening. |
References
- 1. restek.com [restek.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. agilent.com [agilent.com]
- 5. How to Deal with the Challenges Pertinent to Perfluorinated... [fbtechrevieweurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Instability of O-Phthaldialdehyde (OPA) as a derivatizing reagent.
Welcome to the technical support center for o-phthaldialdehyde (OPA) derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of OPA as a derivatizing reagent.
Frequently Asked Questions (FAQs)
1. What is O-Phthaldialdehyde (OPA) and what is it used for?
O-Phthaldialdehyde (OPA) is a chemical reagent used for the sensitive fluorescent detection of primary amines, such as those found in amino acids, peptides, and proteins.[1][2][3] In a reaction that occurs at room temperature and alkaline pH, OPA combines with a primary amine and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[2][4] This allows for the quantification of these molecules with high sensitivity using techniques like HPLC with fluorescence detection.[5][6]
2. Why is my OPA reagent turning yellow and what can I do about it?
Discoloration of the OPA reagent, often to a yellow hue, is a common sign of degradation. This can be caused by the oxidation of the thiol component (e.g., 2-mercaptoethanol) in the reagent mixture.[7] To prevent this, it is crucial to prepare and store the reagent correctly.
-
Preparation: Prepare the reagent fresh if possible.
-
Storage: Store the OPA reagent in a dark, airtight container at 2-10°C.[6][8] Some protocols suggest purging the container with an inert gas like nitrogen to minimize oxidation.[1][3]
-
Stabilizers: The addition of a chelating agent can help slow the disappearance of the free thiol.[7]
3. My fluorescent signal is weak or inconsistent. What are the possible causes?
Weak or inconsistent fluorescent signals are a frequent issue in OPA derivatization and can stem from several factors related to reagent, derivative, or procedural instability.
-
Reagent Degradation: The OPA reagent itself has a limited shelf life.[1][8] Deterioration of the reagent, particularly the oxidation of the thiol, leads to incomplete derivatization and consequently, a weaker signal.[7] Always use freshly prepared or properly stored reagent.
-
Derivative Instability: The fluorescent isoindole products are themselves unstable and can degrade over time.[9][10][11] The rate of degradation can vary depending on the specific amino acid being analyzed. It is important to control the reaction time and inject the sample onto the HPLC system promptly after derivatization.
-
pH of the Reaction: The derivatization reaction is pH-dependent, with an optimal range typically between 9 and 11.5.[3][12] Incorrect pH can lead to incomplete reaction and a weaker signal.
-
Incorrect Reagent Ratios: The molar ratios of OPA, the thiol, and the analyte are crucial for optimal derivatization and stability of the resulting derivative.[9][13] An excess of OPA can even accelerate the decomposition of the fluorescent product.[14]
4. How long is the OPA derivatization product stable?
The stability of the OPA-derivatized product is a significant drawback of this method and varies depending on several factors, including the specific amino acid, the thiol reagent used, and the reaction conditions.[9][10][15] Some derivatives can be unstable, with signal intensity decreasing shortly after formation.[3] However, with optimization, stability can be improved. For instance, using ethanethiol as the sulfhydryl reagent has been shown to produce derivatives that are stable for up to 19 hours.[15][16]
5. Can I use OPA to detect secondary amines like proline?
No, OPA does not react with secondary amines like proline and hydroxyproline because it specifically reacts with primary amino groups to form the fluorescent isoindole.[11] For the analysis of all amino acids, including secondary amines, a two-step derivatization process is often employed, where OPA is used for primary amines, followed by a different reagent, such as FMOC (9-fluorenylmethoxycarbonyl chloride), for the secondary amines.[17]
Troubleshooting Guides
Issue 1: Low or No Signal in HPLC Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degraded OPA Reagent | Prepare a fresh OPA reagent solution. Ensure the thiol component has not oxidized. Store the reagent protected from light and at a cool temperature (2-10°C).[1][8][18] Consider adding a small amount of fresh 2-mercaptoethanol to an older reagent to restore its efficacy.[7][18] |
| Incorrect pH of Borate Buffer | Verify the pH of the borate buffer is within the optimal range for the reaction (typically pH 9-11.5).[3][12] Adjust the pH if necessary. |
| Incomplete Derivatization Reaction | Ensure the reaction time is sufficient. While the reaction is generally fast (around 1 minute), it can vary for different amino acids.[1][3] Also, check that the reagent-to-sample ratio is correct. |
| Detector Malfunction | Confirm that the fluorescence detector is functioning correctly by running a standard. Check the excitation and emission wavelength settings (typically around 340 nm for excitation and 455 nm for emission).[1][3] |
| Unstable Derivatives | Minimize the time between derivatization and injection.[9] Consider using an automated pre-column derivatization system to ensure precise timing.[10][19] |
Issue 2: Poor Peak Shape and Resolution (Peak Tailing or Broadening)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degraded OPA Reagent | A deteriorated reagent can lead to low peak heights and peak broadening.[7] Prepare fresh reagent. |
| Suboptimal HPLC Conditions | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is in good condition. |
| Excess Reagent | An excess of OPA can sometimes lead to unwanted side reactions and the formation of degradation products that may interfere with the chromatogram.[14] Experiment with the OPA-to-sample ratio. |
| Instability of Derivatives on the Column | The derivatives may be degrading during the chromatographic run. Try a faster gradient or a shorter column to reduce the analysis time. |
Experimental Protocols
Protocol 1: Preparation of OPA Reagent
This protocol provides a general guideline for preparing an OPA working solution.
-
Prepare Borate Buffer: Dissolve boric acid in water and adjust the pH to 10.4 with a concentrated sodium hydroxide or potassium hydroxide solution.[9]
-
Dissolve OPA: Dissolve o-phthaldialdehyde powder in a small amount of methanol or ethanol.
-
Combine and Add Thiol: Add the OPA solution to the borate buffer. Then, add the thiol reagent (e.g., 2-mercaptoethanol). A common formulation involves mixing 1 ml of ethanol containing 50 mg of OPA, 50 µl of 2-mercaptoethanol, and 99 ml of 3% (w/v) boric acid in water (pH adjusted to 10.5 with KOH).[8]
-
Storage: Store the final reagent in a dark, sealed vial at 4°C. The reagent is typically stable for about one week under these conditions.[8] For longer storage, purging with nitrogen is recommended.[1]
Protocol 2: Pre-column Derivatization for HPLC
This protocol outlines a manual pre-column derivatization procedure for amino acid analysis.
-
Sample Preparation: Dilute the amino acid standards or samples in a suitable buffer, such as a carbonate buffer (pH 10.3).[5]
-
Derivatization: Mix the diluted sample with the OPA reagent. A common ratio is 1:1 (v/v). For example, mix 40 µL of the sample with 40 µL of the OPA reagent.[5]
-
Reaction Time: Allow the reaction to proceed for a controlled amount of time, typically 1 minute at room temperature.[1][3]
-
Stopping the Reaction (Optional): In some methods, an acid, such as acetic acid, is added to lower the pH and stop the derivatization reaction to improve the stability of the derivatives.
-
Injection: Inject a specific volume of the derivatized sample into the HPLC system for analysis.
Visualizations
OPA Derivatization Workflow
Caption: A typical workflow for pre-column derivatization of samples with OPA for HPLC analysis.
OPA Reaction Mechanism
Caption: The reaction of OPA with a primary amine and a thiol to form a fluorescent isoindole derivative.[12][20]
Troubleshooting Logic for Weak Signal
Caption: A decision-making flow for troubleshooting a weak fluorescent signal in OPA derivatization.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. 2.8. Quantification of amino acids by HPLC with OPA derivatization [bio-protocol.org]
- 6. OPA Reagent Set・153-01361[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Instability of orthophthalaldehyde reagent for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. escholarship.org [escholarship.org]
- 13. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analyte Volatility with Trifluoroacetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing trifluoroacetylation to enhance the volatility of analytes for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetylation and why is it used?
A1: Trifluoroacetylation is a chemical derivatization technique where an active hydrogen in a polar functional group (e.g., -OH, -NH2, -SH) of an analyte is replaced by a trifluoroacetyl (-COCF3) group. This process is primarily used to increase the volatility and thermal stability of polar analytes, making them more suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The resulting trifluoroacetylated derivatives are less polar and often exhibit improved chromatographic peak shape and sensitivity.
Q2: What types of analytes are suitable for trifluoroacetylation?
A2: A wide range of analytes with active hydrogens can be derivatized using trifluoroacetylation. Common classes of compounds include:
-
Alcohols (primary, secondary, and tertiary)
-
Phenols
-
Amines (primary and secondary)
-
Amino acids
-
Steroids
-
Carbohydrates
-
Thiols
Q3: What are the main advantages of trifluoroacetylation over other derivatization methods like silylation?
A3: Trifluoroacetylation offers several advantages:
-
Increased Volatility: The introduction of the trifluoroacetyl group significantly increases the volatility of polar analytes, leading to shorter retention times in GC analysis.[1]
-
Improved Stability: Trifluoroacetylated derivatives are often more stable than their trimethylsilyl (TMS) counterparts, which can be sensitive to moisture.[1]
-
Enhanced Detection: The presence of fluorine atoms in the derivative can enhance the response of an electron capture detector (ECD), allowing for trace-level analysis.
-
Better Peak Shape: By reducing intermolecular hydrogen bonding, trifluoroacetylation leads to sharper, more symmetrical peaks in chromatograms.
Q4: What are the common reagents used for trifluoroacetylation?
A4: The most common and reactive reagent is Trifluoroacetic Anhydride (TFAA) . Other reagents include N-methyl-bis(trifluoroacetamide) (MBTFA) and trifluoroacetylimidazole (TFAI). TFAA is often preferred due to its high reactivity and volatility.[2]
Q5: Are there any safety precautions I should take when working with trifluoroacetylation reagents?
A5: Yes, trifluoroacetic anhydride (TFAA) is corrosive, moisture-sensitive, and has a pungent odor. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. TFAA reacts violently with water.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during trifluoroacetylation experiments.
Issue 1: Incomplete Derivatization
-
Symptom: The chromatogram shows both the derivatized and underivatized analyte peaks, or the peak for the derivatized analyte is smaller than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent | Increase the molar excess of the trifluoroacetylating reagent (e.g., TFAA) to the analyte. A 10-fold or higher molar excess is often a good starting point. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Store trifluoroacetylating reagents in a desiccator to prevent degradation from atmospheric moisture. |
| Low Reaction Temperature | Increase the reaction temperature. Heating the reaction mixture (e.g., at 60-80°C) can significantly increase the reaction rate. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction duration. |
| Lack of Catalyst | For less reactive analytes, the addition of a basic catalyst like pyridine or triethylamine (TEA) can promote the reaction.[2] |
Issue 2: Peak Tailing in the Chromatogram
-
Symptom: The analyte peak in the chromatogram is asymmetrical with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Adsorption of Underivatized Analyte | This indicates an incomplete reaction. Refer to the troubleshooting steps for "Incomplete Derivatization." |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can interact with the analyte. Deactivate the injector liner with a silylating reagent or use a liner with a deactivating coating. Trim the first few centimeters of the GC column. |
| Acidic Byproducts | Acidic byproducts from the derivatization reaction can damage the GC column. Remove excess reagent and byproducts by evaporation under a gentle stream of nitrogen before injection.[3] |
Issue 3: Extraneous Peaks in the Chromatogram
-
Symptom: The chromatogram shows unexpected peaks in addition to the analyte and internal standard.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions | The trifluoroacetylating reagent may react with other functional groups in the analyte or with impurities in the sample. Optimize reaction conditions (temperature, time) to minimize side reactions. |
| Reagent Artifacts | Inject a reagent blank (all components except the analyte) to identify peaks originating from the derivatizing reagent or solvent. |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity to avoid introducing contaminants. |
Issue 4: GC Column Degradation
-
Symptom: A gradual or sudden loss of peak resolution, peak shape, and sensitivity over several injections.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Injection of Acidic Byproducts | Trifluoroacetic acid, a byproduct of the reaction with TFAA, is highly corrosive to many GC stationary phases.[3] Neutralize the reaction mixture with a base or perform a work-up to remove acidic components before injection. |
| Reaction with Stationary Phase | Some stationary phases, particularly polyethylene glycol (PEG)-based columns, can be damaged by derivatizing reagents. Use a more inert column, such as a 5% phenyl-methylpolysiloxane phase. |
| Accumulation of Non-Volatile Residues | Regularly perform column maintenance, such as baking out the column at a high temperature (within its specified limits) or solvent rinsing (for bonded phases). Trimming the first 10-50 cm of the column can also restore performance.[3] |
Data Presentation: Impact of Trifluoroacetylation on Analyte Volatility
Trifluoroacetylation significantly increases the volatility of analytes, which is reflected in reduced boiling points and shorter gas chromatographic retention times.
Table 1: Comparison of Boiling Points of Selected Analytes Before and After Trifluoroacetylation
| Analyte | Functional Group | Boiling Point (°C) | Trifluoroacetylated Derivative | Boiling Point of Derivative (°C) |
| Ethanol | Alcohol | 78 | Ethyl trifluoroacetate | 61-62 |
| Phenol | Phenol | 181.7 | Phenyl trifluoroacetate | 151-152 |
| Aniline | Amine | 184 | N-Trifluoroacetylaniline | 204-206 |
| Testosterone | Steroid (Alcohol) | ~155 (Melting Point) | Testosterone trifluoroacetate | Not readily available |
Note: Boiling point data is sourced from various chemical databases. For high molecular weight compounds like testosterone, the melting point is provided as a measure of its low volatility. Trifluoroacetylation allows such compounds to become sufficiently volatile for GC analysis.
Table 2: Effect of Trifluoroacetylation on GC Retention Times of Long-Chain Primary Alkyl Amines
| Analyte (as TFA derivative) | Retention Time (min) on DB-5ms column | Retention Time (min) on DB-17ms column |
| 1-Aminotetradecane-TFA | 36.60 | 32.12 |
| 1-Aminopentadecane-TFA | 38.83 | 34.20 |
| 1-Aminohexadecane-TFA | 41.13 | 36.35 |
| 1-Aminoheptadecane-TFA | 43.54 | 38.50 |
| 1-Aminooctadecane-TFA | 46.48 | 41.07 |
Data adapted from Kusch et al.[4] This table demonstrates the elution of trifluoroacetylated (TFA) derivatives of long-chain primary amines, which would be difficult to analyze by GC in their underivatized form due to their low volatility.
A study on stera-3β,5α,6β-triols demonstrated that the trifluoroacetylated derivative eluted 9 minutes faster than the corresponding disilylated derivative, highlighting the significant increase in volatility.[1]
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of Alcohols and Phenols
-
Sample Preparation: Dissolve approximately 1-5 mg of the alcohol or phenol in 1 mL of a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate) in a reaction vial.
-
Reagent Addition: Add a 10 to 50-fold molar excess of trifluoroacetic anhydride (TFAA) to the vial.
-
(Optional) Catalyst Addition: For less reactive or sterically hindered hydroxyl groups, add a catalyst such as pyridine or triethylamine (1-2 drops).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 15-60 minutes. The optimal time and temperature should be determined empirically for each analyte.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.
-
To remove acidic byproducts, a liquid-liquid extraction can be performed by adding an immiscible organic solvent and washing with a dilute aqueous base (e.g., 5% sodium bicarbonate solution), followed by washing with water. The organic layer is then dried over anhydrous sodium sulfate before analysis.
-
Protocol 2: Trifluoroacetylation of Primary and Secondary Amines for GC-MS Analysis
-
Sample Preparation: In a reaction vial, dissolve 1-5 mg of the amine sample in 1 mL of an anhydrous aprotic solvent like dichloromethane or toluene.
-
Reagent Addition: Add a 10 to 50-fold molar excess of TFAA. For primary amines, a larger excess may be required for exhaustive trifluoroacetylation if desired.
-
Catalyst Addition: Add an equimolar amount of a tertiary amine base, such as triethylamine or pyridine, relative to the TFAA to act as an acid scavenger.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 50-60°C) can be used to accelerate the reaction if necessary.
-
Work-up:
-
Evaporate the solvent and excess reagents under a stream of dry nitrogen.
-
Re-dissolve the residue in a non-polar solvent like hexane for injection.
-
Alternatively, perform an aqueous work-up as described in Protocol 1 to remove any salts formed.
-
Protocol 3: Trifluoroacetylation of Testosterone for GC Analysis
-
Sample Preparation: Dissolve 1 mg of testosterone in 0.5 mL of anhydrous acetonitrile in a screw-cap vial.
-
Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized testosterone in 1 mL of hexane or ethyl acetate for GC-MS analysis.
-
Visualizations
Caption: A general experimental workflow for trifluoroacetylation.
Caption: A troubleshooting decision tree for trifluoroacetylation.
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. h-brs.de [h-brs.de]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Featuring Octadecyl 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods utilizing Octadecyl 2,2,2-trifluoroacetate and its alternatives for the derivatization of analytes in Gas Chromatography-Mass Spectrometry (GC-MS) and for ion-pairing in High-Performance Liquid Chromatography (HPLC). The following sections present objective performance data, detailed experimental protocols, and visual workflows to aid in the selection and validation of analytical methods.
Section 1: Derivatization for GC-MS Analysis
Derivatization is a crucial step in GC-MS analysis for compounds that are non-volatile, thermally labile, or possess polar functional groups. This process chemically modifies the analyte to enhance its volatility, thermal stability, and chromatographic behavior, leading to improved peak shape and detection sensitivity.
This compound is a derivatizing agent used for trifluoroacetylation. This process introduces a trifluoroacetyl group to polar functional groups like hydroxyl (-OH) and amine (-NH2) groups.
Comparison of Derivatization Techniques
This section compares the performance of trifluoroacetylation with other common derivatization techniques, namely silylation and acylation, for the analysis of compounds like sterols and fatty alcohols.
Table 1: Performance Comparison of Derivatization Methods for GC-MS Analysis
| Derivatization Method | Analyte Class | Key Performance Parameters | Advantages | Disadvantages |
| Trifluoroacetylation (using Trifluoroacetic Anhydride - TFAA) | Sterols | LOD (SIM mode): 25.8 pg injected[1] LOD (MRM mode): 0.78 pg injected[1] Linearity (R²): > 0.995[2] | Better stability, shorter retention times, and lower limits of detection compared to silyl ethers[1]. | Can be more expensive than other methods. |
| Silylation (using BSTFA) | Fatty Alcohols | LOD: Not explicitly stated, but method validated for quantitative analysis[3]. LOQ: Not explicitly stated. | Well-established and widely used method[3][4]. | Silyl derivatives can be less stable than trifluoroacetyl derivatives[1]. The 5α hydroxyl groups of some sterols are not derivatized by conventional silylation reagents, which can negatively impact chromatographic properties[2]. |
| Acylation (using Acetic Anhydride) | Fatty Alcohols | Not explicitly stated. | Acetyl derivatives are stable. | May result in longer retention times compared to trifluoroacetylation. |
| Methylation (using BF3-methanol) | Fatty Acids | Derivatization Efficiency: High, with good reproducibility[5][6]. | A common and effective method for fatty acid analysis[6]. | Requires specific reagents and reaction conditions. |
Note: The data presented is compiled from different studies and may have been obtained under varying experimental conditions. A direct head-to-head comparison in a single study was not available.
Experimental Protocols for Derivatization
Protocol 1: Trifluoroacetylation of Sterols using Trifluoroacetic Anhydride (TFAA) [2]
-
Sample Preparation: Evaporate the sample extract containing sterols to dryness under a stream of nitrogen.
-
Derivatization Reaction: Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of anhydrous pyridine to the dried sample.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 2: Silylation of Fatty Alcohols using BSTFA [3]
-
Sample Preparation: Prepare a standard mixture or sample extract in chloroform.
-
Derivatization Reaction: To 500 µL of the sample solution, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Incubation: Incubate the mixture at 60°C for 20 minutes.
-
Volume Adjustment: After cooling to room temperature, make up the volume to 1 mL with chloroform.
-
Injection: Inject the derivatized sample into the GC-MS system.
Derivatization Workflow
The following diagram illustrates the general workflow for analyte derivatization prior to GC-MS analysis.
Section 2: Ion-Pairing Chromatography for HPLC Analysis
Ion-pairing chromatography is a technique used in reversed-phase HPLC to separate and analyze ionic and highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. This neutral complex has increased hydrophobicity, leading to enhanced retention on the non-polar stationary phase.
While this compound is primarily a derivatizing agent for GC, the principles of using long-chain alkyl compounds are relevant to ion-pairing in HPLC. In this context, we will compare common ion-pairing reagents used as alternatives.
Comparison of Ion-Pairing Reagents for HPLC
This section compares the performance of different ion-pairing reagents for the analysis of cationic compounds.
Table 2: Performance Comparison of Ion-Pairing Reagents for HPLC Analysis
| Ion-Pairing Reagent | Analyte Class | Key Performance Parameters | Advantages | Disadvantages |
| Alkyl Sulfonates (e.g., Sodium Dodecyl Sulfate) | Cationic Surfactants | Validation: Method validated for linearity, accuracy, and precision[7][8]. | Effective for retaining and separating cationic compounds[7][8]. | Can cause baseline noise and require column equilibration time. |
| Perchlorates | Cationic Drugs | Validation: Method validated for linearity, accuracy, and precision. | Can provide good peak shape and resolution. | Perchlorate is a strong oxidizer and requires careful handling. |
| Trifluoroacetic Acid (TFA) | Peptides & Basic Drugs | Validation: Widely used and validated in numerous methods. | Volatile and provides good peak shape. | Can cause ion suppression in mass spectrometry detection. |
Experimental Protocol for Ion-Pairing Chromatography
Protocol 3: HPLC Analysis of Cationic Surfactants using Sodium Dodecyl Sulfate (SDS) as an Ion-Pairing Reagent
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Add sodium dodecyl sulfate to the aqueous portion of the mobile phase at a concentration of 5-10 mM. Adjust the pH of the mobile phase as required for optimal separation.
-
Column: Use a C18 or C8 reversed-phase HPLC column.
-
Sample Preparation: Dissolve the sample containing cationic surfactants in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or a charged aerosol detector (CAD).
-
-
Analysis: Inject the sample and run the HPLC analysis. The cationic surfactants will form ion-pairs with the dodecyl sulfate anions and be retained on the column, allowing for their separation.
Mechanism of Ion-Pairing Chromatography
The following diagram illustrates the mechanism of ion-pairing chromatography for a cationic analyte.
Conclusion
The choice of derivatization agent for GC-MS or ion-pairing reagent for HPLC is critical for the successful validation of an analytical method. Trifluoroacetylation, for which this compound is a reagent, offers several advantages in GC-MS analysis, including improved stability and lower detection limits compared to silylation for certain analytes. In HPLC, the use of appropriate ion-pairing reagents like alkyl sulfonates enables the analysis of charged molecules that are otherwise difficult to retain and separate on reversed-phase columns.
The data and protocols presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for their analytical method development and validation strategies. It is essential to perform in-house validation to ensure the chosen method is fit for its intended purpose and meets the required regulatory standards.
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium dodecyl sulfate | SIELC Technologies [sielc.com]
- 8. HPLC Determination of Sodium Dodecyl Sulfate on Primesep B4 Column | SIELC Technologies [sielc.com]
A Head-to-Head Battle: Trifluoroacetylation vs. Other Derivatization Methods for Sensitive Analyte Detection
For researchers, scientists, and drug development professionals seeking to enhance the analysis of complex molecules, the choice of derivatization method is a critical decision. This guide provides an objective comparison of trifluoroacetylation against other common derivatization techniques—silylation, acylation, and esterification—supported by experimental data to inform your selection process for chromatographic analysis.
Derivatization is a chemical modification process employed to convert analytes into a form that is more suitable for analysis, typically by gas chromatography-mass spectrometry (GC-MS). The primary goals are to increase the volatility and thermal stability of polar compounds, and to improve their chromatographic behavior and detection sensitivity. This guide will delve into the performance of trifluoroacetylation and compare it with established alternatives.
Performance Comparison: A Quantitative Overview
The selection of a derivatization reagent is often a trade-off between reaction efficiency, derivative stability, and the desired analytical outcome. The following tables summarize key quantitative performance metrics for trifluoroacetylation versus silylation, acylation (using non-fluorinated reagents), and esterification for various classes of compounds.
| Derivatization Method | Target Analytes | Typical Reaction Time | Reaction Temperature (°C) | Derivative Stability | Key Advantages | Limitations |
| Trifluoroacetylation (TFA) | Steroids, Amino Acids, Phenols | 15 - 60 min | 50 - 100 | High | Highly volatile derivatives, Excellent detector response (ECD), Good for sterically hindered groups[1] | Reagent is moisture-sensitive, potential for side reactions |
| Silylation (e.g., BSTFA, MSTFA) | Steroids, Sugars, Amino Acids, Fatty Acids | 15 - 120 min | 60 - 100 | Low to Moderate (moisture sensitive)[2] | Versatile for many functional groups, Volatile byproducts | Derivatives are prone to hydrolysis, potential for incomplete derivatization of hindered groups[1] |
| Acylation (e.g., Acetic Anhydride) | Alcohols, Phenols, Amines | 20 min - 16 hours | 50 - 100 | High | Stable derivatives[3] | Longer reaction times may be required, acidic byproducts may need removal[3] |
| Esterification (e.g., BF3-Methanol) | Fatty Acids, Carboxylic Acids | 5 - 60 min | 50 - 100 | High | Specific for carboxylic acids, clean reaction | Not suitable for other functional groups, potential for artifacts with unsaturated fatty acids[4] |
Table 1: General Comparison of Derivatization Methods.
| Analyte Class | Derivatization Method | Parameter | Trifluoroacetylation | Silylation | Reference |
| Steroids (Stera-3β,5α,6β-triols) | TFAA vs. BSTFA | Limit of Detection (LOD) | 0.78 pg (in MRM mode) | 0.62 ng (in SIM mode) | [1] |
| Derivative Stability | More stable | Prone to hydrolysis | [1] | ||
| Chromatographic Properties | Shorter retention times, better peak shape | Tailing peaks due to incomplete derivatization of 5α-hydroxyl group | [1] | ||
| Amino Acids | TFAA vs. BSTFA | Derivative Stability | Generally stable | Some TMS derivatives are unstable and degrade in the autosampler[2] | [2] |
| Volatility | Highly volatile derivatives | Volatile derivatives | |||
| Fatty Acids | N/A (Esterification is standard) | N/A | N/A | N/A |
Table 2: Quantitative Performance Comparison for Specific Analyte Classes.
Experimental Workflows and Logical Selection
The choice of a derivatization strategy depends on the analyte's structure and the analytical goals. The following diagrams illustrate typical experimental workflows and a logical approach to selecting the appropriate method.
Caption: A generalized workflow for sample derivatization prior to GC-MS analysis.
Caption: A decision tree to guide the selection of an appropriate derivatization method.
Detailed Experimental Protocols
The following are representative protocols for each of the discussed derivatization methods. Note that optimal conditions can vary depending on the specific analyte and sample matrix.
Trifluoroacetylation of Steroids
This protocol is adapted for the derivatization of sterols, particularly those with sterically hindered hydroxyl groups.
-
Reagents and Materials:
-
Dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (as catalyst, optional)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
-
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
To the dried sample, add 50 µL of anhydrous solvent (e.g., acetonitrile).
-
Add 50 µL of TFAA. For sterically hindered hydroxyls, the addition of a small amount of pyridine (e.g., 10 µL) can catalyze the reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Silylation of Amino Acids using BSTFA
This is a common method for the derivatization of amino acids.
-
Reagents and Materials:
-
Dried amino acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Reaction vials
-
Heating block or oven
-
-
Procedure:
-
Place the dried amino acid sample (typically 1-5 mg) into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, the sample can be directly injected into the GC-MS.
-
Acylation of Alcohols/Phenols using Acetic Anhydride
This protocol provides a method for creating stable acetylated derivatives.
-
Reagents and Materials:
-
Sample containing alcohols or phenols
-
Acetic anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Reaction vials
-
Heating block or oven
-
-
Procedure:
-
Dissolve the sample in a suitable solvent within a reaction vial.
-
Add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 ratio). A typical volume would be 100 µL of the mixture for a few milligrams of sample.
-
Cap the vial and heat at 60-80°C for 1 hour. Reaction times can be longer for less reactive compounds.[3]
-
After cooling, the excess reagents may need to be removed by evaporation under nitrogen.
-
Reconstitute the residue in a solvent compatible with GC-MS analysis.
-
Esterification of Fatty Acids using Boron Trifluoride-Methanol
This is a standard and efficient method for the preparation of fatty acid methyl esters (FAMEs).
-
Reagents and Materials:
-
Fatty acid sample (as free acids or in lipid form)
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Reaction vials with screw caps
-
Heating block or water bath
-
-
Procedure:
-
Place the fatty acid sample (e.g., 10-20 mg) into a screw-capped reaction vial.
-
Add 1-2 mL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 60-100°C for 10-30 minutes in a heating block or water bath.[5][6][7]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.
-
Allow the layers to separate, and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
Conclusion
Trifluoroacetylation offers significant advantages for the analysis of certain classes of compounds, particularly sterically hindered steroids, where it can provide superior sensitivity, derivative stability, and chromatographic performance compared to silylation. The introduction of fluorine atoms in trifluoroacetylated derivatives enhances their volatility and response in electron capture detectors.
However, the choice of derivatization method is not universal. Silylation remains a versatile and widely used technique for a broad range of analytes. For carboxylic acids, esterification is the most direct and efficient approach. Acylation with non-fluorinated reagents can be a good alternative when highly stable derivatives are required and sensitivity is not the primary concern.
Ultimately, the optimal derivatization strategy will depend on the specific analytical challenge. Researchers are encouraged to consider the nature of their analytes, the required level of sensitivity, and the available instrumentation when selecting a method. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision to achieve robust and reliable analytical results.
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aocs.org [aocs.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Battle in GC Analysis: Octadecyl 2,2,2-Trifluoroacetate vs. Silyl Ether Derivatives
For researchers, scientists, and drug development professionals seeking to optimize gas chromatography (GC) analysis, the choice of derivatization agent is paramount. This guide provides an objective comparison between trifluoroacetyl derivatives, such as octadecyl 2,2,2-trifluoroacetate, and the widely used silyl ether derivatives. By examining key performance metrics and providing detailed experimental protocols, this document aims to equip you with the necessary information to select the most appropriate derivatization strategy for your analytical needs.
Derivatization in gas chromatography is a critical step to improve the volatility, thermal stability, and chromatographic behavior of polar analytes containing functional groups like hydroxyls, carboxyls, and amines.[1][2] This chemical modification allows for the successful analysis of compounds that would otherwise exhibit poor peak shape or not be amenable to GC at all.[1][2][3] For decades, silylation, the introduction of a silyl group (commonly trimethylsilyl or TMS), has been a go-to method for its versatility and the high volatility of the resulting derivatives.[3][4][5] However, trifluoroacetylation, which introduces a trifluoroacetyl group, presents a compelling alternative with distinct advantages in certain applications.[4][6]
This guide will delve into a comparative analysis of these two derivatization techniques, with a focus on their application in the analysis of complex molecules such as sterols and steroids.
Performance Comparison: A Quantitative Look
The selection of a derivatization reagent is often dictated by its performance in key areas such as reaction efficiency, derivative stability, chromatographic properties, and detection sensitivity. The following tables summarize the quantitative data gathered from comparative studies.
| Parameter | Trifluoroacetate Derivatives | Silyl Ether Derivatives (TMS) | References |
| Reaction Yield | >95% (for steratriols with trifluoroacetic anhydride) | Variable, can be incomplete for sterically hindered groups | [4] |
| Stability | Can be stored at 4°C for several months without significant alteration | Prone to hydrolysis, requires analysis shortly after derivatization | [7] |
| Retention Time | Significantly shorter (e.g., 9 minutes faster for cholesta-3β,5α,6β-triol trifluoroacetate vs. disilylated derivative) | Longer due to higher molecular weight and polarity of remaining underivatized groups | [4] |
| Chromatographic Properties | Improved peak shape and better chromatographic properties | Can exhibit tailing if derivatization is incomplete | [4] |
Table 1: General Performance Comparison
| Analyte | Derivatization Method | Detection Mode | Limit of Detection (LOD) | References |
| Cholesta-3β,5α,6β-triol | Trifluoroacetylation | SIM | 25.8 pg injected | [4] |
| Cholesta-3β,5α,6β-triol | Trifluoroacetylation | MRM | 0.78 pg injected | [4] |
| Cholesta-3β,5α,6β-triol | Silylation (disilylated) | SIM | 620 pg (0.62 ng) injected | [4] |
| Anabolic Steroids (in equine plasma) | Trifluoroacetylation | SIM | 1 ng/mL | [8] |
| Anabolic Steroids (in equine urine) | Trifluoroacetylation | SIM | 5 ng/mL | [8] |
Table 2: Comparison of Limits of Detection (LOD)
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative methodologies for both trifluoroacetylation and silylation.
Trifluoroacetylation of Sterols
This protocol is adapted from a method for the derivatization of stera-3β,5α,6β-triols.[4]
Reagents and Materials:
-
Sample containing sterols
-
Trifluoroacetic anhydride (TFAA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous THF to the dry residue.
-
Add 100 µL of trifluoroacetic anhydride.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
Silylation of Fatty Alcohols
This protocol is a general method for the formation of trimethylsilyl (TMS) ethers from fatty alcohols.[9]
Reagents and Materials:
-
Sample containing fatty alcohols
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine or other suitable solvent (optional, as catalyst)
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Place the dry sample extract in a reaction vial.
-
Add 200 µL of the silylating agent (e.g., BSTFA). A catalyst such as trimethylchlorosilane (TMCS) can be included to increase reactivity.[3]
-
If necessary, add a solvent like pyridine to aid dissolution and catalyze the reaction.
-
Cap the vial tightly and incubate at 60°C for 20-30 minutes.[9]
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for direct injection into the GC-MS.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz depict the workflows for both derivatization methods.
Caption: Experimental workflow for trifluoroacetylation.
Caption: Experimental workflow for silylation.
Discussion and Conclusion
The choice between trifluoroacetate and silyl ether derivatives for GC analysis is highly dependent on the specific analyte and the analytical goals.
Trifluoroacetate derivatives offer several compelling advantages, particularly for challenging analytes like sterols with sterically hindered hydroxyl groups.[4] The high stability of these derivatives allows for greater flexibility in sample handling and storage, a significant benefit in high-throughput environments.[7] Furthermore, the introduction of fluorine atoms enhances volatility, leading to shorter retention times and potentially faster analysis.[4] The most significant advantage, as demonstrated in the analysis of steratriols, is the dramatic improvement in sensitivity, with limits of detection being orders of magnitude lower than their silylated counterparts, especially in MRM mode.[4] This makes trifluoroacetylation an excellent choice for trace-level analysis in complex matrices.
Silyl ether derivatives , on the other hand, have a long history of successful use and a broad range of available reagents with varying reactivities.[3][10] Silylation is a well-established and versatile technique suitable for a wide array of compounds containing active hydrogens.[3] The primary drawback of silyl derivatives is their susceptibility to hydrolysis, which necessitates prompt analysis after preparation.[4] Additionally, for molecules with sterically hindered functional groups, derivatization may be incomplete, leading to poor chromatographic performance.[4]
References
- 1. scispace.com [scispace.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Anabolic Steroids By Gc/Sim/Ms With Trifluoroacetylation in Equine Plasma and Urine | Semantic Scholar [semanticscholar.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Trifluoroacetate Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trifluoroacetate (TFA) derivatization with other common derivatization techniques, particularly silylation, for gas chromatography-mass spectrometry (GC-MS) analysis. The information presented is supported by experimental data from various studies to assist researchers in selecting the optimal derivatization strategy for their specific analytical needs.
Introduction to Derivatization in GC-MS
Many biologically significant molecules, such as steroids, amino acids, and fatty acids, are non-volatile and possess polar functional groups (e.g., -OH, -COOH, -NH2). These characteristics make them unsuitable for direct analysis by GC-MS. Chemical derivatization is a crucial sample preparation step that converts these non-volatile compounds into volatile and thermally stable derivatives, enabling their separation and detection.[1][2] The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative for each analyte.[3] This guide focuses on trifluoroacetylation and its cross-validation against other prevalent methods.
Trifluoroacetate Derivatization vs. Silylation: A Head-to-Head Comparison
Trifluoroacetylation, a form of acylation, involves the introduction of a trifluoroacetyl group into the analyte molecule, typically by reacting it with trifluoroacetic anhydride (TFAA).[4] Silylation, the most widely used derivatization technique in GC-MS, replaces active hydrogens with a trimethylsilyl (TMS) group, commonly using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5]
Key Performance Characteristics
| Feature | Trifluoroacetate Derivatization (TFAA) | Silylation (e.g., BSTFA) | Key Considerations & References |
| Derivative Stability | Higher Stability: Trifluoroacetyl derivatives are generally more stable and less susceptible to hydrolysis compared to TMS derivatives. They can often be stored for longer periods.[6][7] | Lower Stability: TMS derivatives are known to be moisture-sensitive and can degrade over time, necessitating prompt analysis after preparation.[6] | For large sample batches or when immediate analysis is not feasible, the higher stability of TFA derivatives is a significant advantage. |
| Volatility & Retention Time | Increased Volatility: The fluorine atoms in the TFA group significantly increase the volatility of the derivatives, leading to shorter retention times on the GC column.[6][7] | Good Volatility: TMS derivatives are also highly volatile, but TFA derivatives of the same analyte are often more so.[6] | Shorter retention times can lead to higher sample throughput. |
| Chromatographic Properties | Improved Peak Shape: TFA derivatization can lead to sharper, more symmetrical peaks, especially for complex molecules where silylation might be incomplete.[6][7] | Good Peak Shape: Silylation generally provides good peak shapes, but can be problematic for sterically hindered groups, leading to tailing.[6] | Better peak shape improves resolution and the accuracy of quantification. |
| Sensitivity (LOD) | Analyte Dependent: Can offer very low limits of detection (LOD), particularly in multiple reaction monitoring (MRM) mode. For certain sterols, TFA derivatives show significantly lower LODs than their silylated counterparts.[6] | Generally High: Silylation is a very sensitive technique. However, for some compounds, incomplete derivatization can limit sensitivity. | For the analysis of stera-3β,5α,6β-triols, the LOD for the trifluoroacetate derivative in MRM mode was 0.78 pg, while the LOD for the disilylated derivative in SIM mode was 620 pg.[6] |
| Reaction Conditions | Often requires heating: Reactions are typically carried out at elevated temperatures (e.g., 60-70°C) for a specific duration (e.g., 1 hour).[6] | Variable: Can often be performed at room temperature, but heating is frequently used to drive the reaction to completion, especially for hindered groups.[8] | The need for heating can be a consideration for thermally labile compounds. |
| Byproducts | Volatile byproducts: The primary byproduct, trifluoroacetic acid, is volatile. However, it can be detrimental to the GC column, and its removal or neutralization is often recommended.[6] | Volatile byproducts: The byproducts of BSTFA are volatile and generally do not interfere with the chromatography.[5] | Proper sample work-up is crucial to prevent column degradation when using TFAA. |
Experimental Protocols
Below are detailed methodologies for trifluoroacetate derivatization and a common silylation procedure for comparison.
Trifluoroacetylation of Steroids
This protocol is adapted from the analysis of stera-3β,5α,6β-triols.[6]
-
Sample Preparation: Evaporate the sample containing the analytes (2-100 ng) to dryness under a stream of nitrogen at 50°C in a 4 mL glass vial with a PTFE-lined screw cap.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., 66 ng of an isotopic-labeled standard).
-
Reagent Addition: Add 200 µL of anhydrous tetrahydrofuran (THF) and 100 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat the mixture at 68-70°C in a heating block for 24 hours.
-
Post-Reaction Processing: After cooling, evaporate the reaction mixture to dryness under a stream of nitrogen at 50°C.
-
Final Step: To protect the GC column from residual trifluoroacetic acid, the residue can be dissolved in BSTFA to silylate the acid traces before injection.
Silylation of Steroids (using BSTFA)
This is a general protocol for the silylation of hydroxyl groups in steroids.[8]
-
Sample Preparation: Place the dried sample (containing µg to mg quantities of the steroid) in a reaction vial.
-
Reagent Addition: Add 100 µL of a silylating agent mixture, typically BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst, and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific steroid.
-
Injection: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow for GC-MS based metabolomics and the decision-making process for choosing a derivatization method.
References
- 1. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Comparative Guide to Analytical Standards: Octadecyl 2,2,2-trifluoroacetate vs. Octadecyl Acetate
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain fatty alcohols and related compounds, the choice of a suitable analytical standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two key analytical standards: Octadecyl 2,2,2-trifluoroacetate and its non-fluorinated analog, Octadecyl acetate. The comparison focuses on their analytical performance, supported by experimental data from relevant studies, and includes detailed experimental protocols for their application.
Performance Comparison
The primary distinction between this compound and Octadecyl acetate lies in the trifluoroacetyl group of the former. This functional group imparts significant advantages in gas chromatographic analysis, particularly in terms of volatility, chromatographic behavior, and detector sensitivity.
Trifluoroacetylated derivatives, such as this compound, are known to exhibit enhanced volatility and improved peak shapes in gas chromatography (GC) compared to their non-fluorinated counterparts.[1] The introduction of fluorine atoms leads to shorter retention times, allowing for faster analysis.[1]
A key advantage of the trifluoroacetyl group is its strong electron-capturing ability, which makes this compound highly suitable for analysis by GC with an electron capture detector (GC-ECD).[2][3][4] The ECD is renowned for its exceptional sensitivity towards halogenated compounds, enabling the detection of analytes at picogram or even femtogram levels.[3][5] For instance, a study on trifluoroacetylated sterol derivatives reported a limit of detection (LOD) as low as 0.78 picograms when using GC-MS/MS in multiple reaction monitoring (MRM) mode.[1] In contrast, a flame ionization detector (FID), typically used for non-halogenated compounds like Octadecyl acetate, offers a lower sensitivity, with a reported minimum detectable level of approximately 3 nanograms per injection for a similar type of compound.[5]
| Parameter | This compound (Expected Performance) | Octadecyl Acetate (and similar long-chain esters) |
| Limit of Detection (LOD) | pg to fg range (with GC-ECD or GC-MS/MS)[1][3][5] | ng range (with GC-FID)[5][6] |
| Limit of Quantitation (LOQ) | Expected to be in the low pg range | 0.39 to 2.53 mg/L (for various long-chain fatty acids as methyl esters)[6] |
| Linearity | Excellent linearity reported for trifluoroacetylated derivatives over a wide concentration range[1] | Good linearity observed in the range of 10 to 1000 mg/L (for long-chain fatty acid methyl esters)[6] |
| Precision (Repeatability) | High precision is expected due to stable derivatization and sharp peaks. | 0.1 - 0.4% (RSD for hexadecyl acetate as an internal standard)[7] |
| Precision (Intermediate) | High intermediate precision is expected. | 0.2 - 1.8% (RSD for hexadecyl acetate as an internal standard)[7] |
| Accuracy (Recovery) | High recovery is anticipated with optimized extraction and derivatization protocols. | 75-154% (for various long-chain fatty acid methyl esters)[6] |
| Detector Compatibility | GC-ECD, GC-MS | GC-FID, GC-MS |
| Chromatographic Properties | Shorter retention times, sharper peaks[1] | Longer retention times, potential for broader peaks |
Experimental Protocols
The following are detailed methodologies for the preparation and analysis of this compound and the use of Octadecyl acetate as a standard.
Protocol 1: Derivatization of Octadecanol to this compound for GC-ECD Analysis
This protocol describes the derivatization of a long-chain alcohol (octadecanol) to its trifluoroacetate ester for subsequent analysis.
Materials:
-
Octadecanol standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (e.g., Nitrogen)
-
Sample vials
Procedure:
-
Accurately weigh a known amount of the octadecanol standard into a clean, dry sample vial.
-
Dissolve the standard in a small volume of anhydrous THF.
-
Add an excess of trifluoroacetic anhydride (TFAA) to the vial.
-
Cap the vial tightly and mix the contents thoroughly.
-
Allow the reaction to proceed at room temperature for 30 minutes, or gently heat at 50-60°C for 15 minutes to ensure complete derivatization.
-
After the reaction is complete, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a known volume of an appropriate solvent (e.g., hexane) for GC analysis.
Protocol 2: Gas Chromatography (GC) Analysis of this compound and Octadecyl Acetate
This protocol outlines typical GC conditions for the analysis of both standards. The detector will vary depending on the standard being analyzed.
Instrumentation:
-
Gas chromatograph equipped with either an Electron Capture Detector (ECD) for this compound or a Flame Ionization Detector (FID) for Octadecyl acetate.
-
Capillary column: A non-polar or semi-polar column is suitable, such as a DB-5ms or DB-17ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
| Parameter | Condition for this compound (GC-ECD) | Condition for Octadecyl Acetate (GC-FID) |
| Injector Temperature | 250 °C | 250 °C |
| Detector Temperature | 300 °C | 280 °C |
| Carrier Gas | Nitrogen or Argon/Methane (P5) | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min | 1-2 mL/min |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 20:1 or as required | 20:1 or as required |
| Oven Temperature Program | Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 10 min) |
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the two standards, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Octadecanol using this compound.
Caption: Key performance comparison between the two analytical standards.
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Electron capture properties of halogenated amine derivatives / by Dona" by Donald Dudley Clarke PhD, Sherwin Wilk et al. [research.library.fordham.edu]
- 3. Electron capture detector - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron-capture detector GLC technique for estimating tocainide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
A Researcher's Guide to Acylation: Comparing HFBA, PFPA, and TFAA as Derivatizing Reagents
For researchers, scientists, and drug development professionals working with gas chromatography (GC), the selection of an appropriate derivatizing reagent is a critical step in achieving sensitive and reliable analytical results. Perfluoroacylating reagents, specifically Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA), are widely employed to enhance the volatility and detectability of polar analytes such as amines, phenols, and steroids. This guide provides an objective comparison of these three reagents, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.
Chemical Properties and Reactivity
HFBA, PFPA, and TFAA are all highly reactive compounds that readily acylate functional groups with active hydrogens, such as hydroxyl (-OH), primary and secondary amino (-NH2, -NHR), and thiol (-SH) groups. The primary purpose of this derivatization is to replace the polar hydrogen with a nonpolar, electron-capturing perfluoroacyl group, thereby increasing the volatility and thermal stability of the analyte for GC analysis and enhancing its response to electron capture detection (ECD).[1]
The reactivity of these anhydrides follows the general trend: TFAA > PFPA > HFBA .[1] This is attributed to the decreasing inductive effect of the longer perfluoroalkyl chains, which makes the carbonyl carbon less electrophilic. Consequently, TFAA is the most volatile and reactive of the three.[1] A key difference is that TFAA does not produce acidic byproducts, whereas HFBA and PFPA do, often necessitating the use of an acid scavenger in the reaction mixture to drive the reaction to completion and prevent damage to the GC column.[1]
Performance Comparison in Derivatization
The choice of derivatizing reagent can significantly impact the sensitivity and overall performance of a GC-MS method. A direct comparison for the analysis of amphetamine-related drugs in oral fluid provides valuable insights into their relative performance.
| Analyte | Reagent | Limit of Quantification (LOQ) (ng/mL)[2] |
| Amphetamine (AMP) | HFBA | 5.0 |
| PFPA | 2.5 | |
| TFAA | 5.0 | |
| Methamphetamine (MA) | HFBA | 5.0 |
| PFPA | 2.5 | |
| TFAA | 5.0 | |
| MDMA | HFBA | 5.0 |
| PFPA | 2.5 | |
| TFAA | 5.0 | |
| Cathinone (CAT) | HFBA | 10.0 |
| PFPA | 5.0 | |
| TFAA | 10.0 |
In this study, PFPA consistently demonstrated the lowest limits of quantification, indicating its superior sensitivity for the analysis of these amines.[3]
For the derivatization of phenols , all three reagents can be used to form stable derivatives. The choice often depends on the specific phenol and the desired sensitivity. While direct comparative studies are less common, the general reactivity trend suggests that TFAA will react most readily.
Similarly, for steroids , both HFBA and TFAA are commonly used. TFAA is often favored for its high reactivity, especially for sterically hindered hydroxyl groups.[4] The stability of the resulting derivatives is a crucial factor, with trifluoroacetyl derivatives of some steroids showing good stability.[5]
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for the derivatization of amines, phenols, and steroids with HFBA, PFPA, and TFAA.
General Protocol for Amine Derivatization (e.g., Amphetamines)[2][3]
-
Extraction: Extract the analytes from the sample matrix (e.g., 0.5 mL of oral fluid) using a suitable solvent like ethyl acetate in the presence of a base (e.g., 0.1 N NaOH).[2]
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of the chosen derivatizing reagent (HFBA, PFPA, or TFAA) to the dried extract. For PFPA and HFBA, the addition of an acid scavenger like pyridine or triethylamine is often recommended.[1]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Final Preparation: Evaporate the reaction mixture to dryness and reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.
General Protocol for Phenol Derivatization
-
Sample Preparation: Dissolve the phenol-containing sample in a suitable solvent (e.g., toluene or ethyl acetate).
-
Derivatization: Add the chosen derivatizing reagent (HFBA, PFPA, or TFAA) and a catalyst/acid scavenger (e.g., pyridine or triethylamine). The molar ratio of reagent to analyte may need optimization.
-
Reaction: Heat the mixture at a suitable temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). Reaction conditions should be optimized for the specific phenol.
-
Work-up: After cooling, wash the reaction mixture with a dilute aqueous acid and then a dilute aqueous base to remove excess reagent and byproducts. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the organic layer into the GC-MS.
General Protocol for Steroid Derivatization[5]
-
Sample Preparation: Dissolve the steroid sample in an appropriate solvent (e.g., acetone or ethyl acetate).
-
Derivatization: Add the selected derivatizing reagent (HFBA, PFPA, or TFAA) and a catalyst if necessary. For sterically hindered hydroxyl groups, a more reactive reagent like TFAA may be preferable.[4]
-
Reaction: Heat the reaction mixture at an optimized temperature (e.g., 60-100°C) for a sufficient time (e.g., 1-2 hours) to ensure complete derivatization.
-
Work-up: Evaporate the solvent and excess reagent under a stream of nitrogen. Re-dissolve the residue in a solvent suitable for GC-MS injection.
-
Analysis: Analyze the derivatized sample by GC-MS.
Visualizing the Process
To better understand the derivatization workflow and the underlying chemical reactions, the following diagrams are provided.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Caption: General acylation reactions with TFAA, PFPA, and HFBA.
Conclusion
The selection of HFBA, PFPA, or TFAA as a derivatizing reagent depends heavily on the specific analyte, the required sensitivity, and the analytical instrumentation available.
-
TFAA is the most reactive and is a good choice for sterically hindered compounds and when acidic byproducts are a concern.
-
PFPA has been shown to provide excellent sensitivity, particularly for the analysis of amines.[3]
-
HFBA forms highly electron-capturing derivatives, making it an excellent choice for applications requiring high sensitivity with an Electron Capture Detector.[1]
Ultimately, for novel applications, it is recommended to empirically evaluate each reagent to determine the optimal choice for achieving the desired analytical performance.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Anabolic Steroids By Gc/Sim/Ms With Trifluoroacetylation in Equine Plasma and Urine | Semantic Scholar [semanticscholar.org]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Tale of Two Protectors: Unveiling the Advantages of Trifluoroacetate Derivatives Over Silyl Ethers
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the strategic use of protecting groups is paramount. Among the myriad of options for safeguarding hydroxyl groups, silyl ethers have long been a workhorse. However, trifluoroacetate (TFA) derivatives are emerging as a compelling alternative, offering distinct advantages in stability, reactivity, and analytical applications. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the selection of the optimal protecting group for your synthetic strategy.
In the realm of multi-step organic synthesis, the concept of "orthogonal protection" is a cornerstone of efficiency and success. This strategy allows for the selective removal of one protecting group in the presence of others, enabling chemists to unmask specific functional groups at precise moments. Trifluoroacetate esters and silyl ethers belong to different orthogonal sets, a fundamental distinction that underpins many of their comparative advantages. Silyl ethers are typically cleaved under acidic conditions or by fluoride ions, whereas trifluoroacetate esters are readily removed by base hydrolysis.[1][2] This inherent orthogonality allows for their concurrent use in a single molecule, providing a powerful tool for the synthesis of complex architectures.
Performance in Analytical Chemistry: A Clear Winner for Sensitivity and Speed
In the analytical arena, particularly in gas chromatography-mass spectrometry (GC-MS), trifluoroacetate derivatives demonstrate significant superiority over their silyl ether counterparts. Experimental data from the analysis of stera-3β,5α,6β-triols reveals that trifluoroacetylation leads to derivatives with enhanced stability, superior chromatographic properties, and significantly lower limits of detection.[2][3][4]
The introduction of multiple fluorine atoms in TFA derivatives dramatically increases their volatility, resulting in shorter retention times and improved peak shapes in GC analysis.[2][3] Furthermore, the mass spectra of TFA derivatives exhibit specific and characteristic fragmentation patterns, enabling highly sensitive detection in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes.[2][3][4] This is a critical advantage for trace analysis in complex matrices, a common challenge in drug development and environmental science.
Comparative Stability: A Balancing Act of Reactivity
The stability of a protecting group is a critical factor that dictates its suitability for a given synthetic route. Silyl ethers offer a tunable range of stability based on the steric bulk of the substituents on the silicon atom. The general order of stability towards acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[5][6] This allows for a degree of selective deprotection among different silyl ethers.
Trifluoroacetate esters, while readily cleaved by base, are generally stable to the acidic conditions often used to remove silyl ethers.[7] This allows for the selective deprotection of a silyl ether in the presence of a trifluoroacetate ester. Conversely, the base-lability of the trifluoroacetate group allows for its removal without affecting acid-sensitive silyl ethers.
Table 1: Quantitative Comparison of Trifluoroacetate Derivatives and Silyl Ethers
| Feature | Trifluoroacetate Derivatives | Silyl Ethers (TBDMS as example) |
| Primary Function | Protecting group, Derivatizing agent for GC-MS | Protecting group |
| Orthogonal Set | Base-labile[1] | Acid/Fluoride-labile[2] |
| GC-MS Retention Time | Shorter (e.g., 9 min faster for cholesta-3β,5α,6β-triol derivative)[2][3] | Longer |
| GC-MS Detection Limit (SIM) | Significantly lower (e.g., 25.8 pg vs. 620 pg for a disilylated derivative)[2] | Higher |
| Stability to Acid | Generally stable | Labile (stability is tunable)[5][8] |
| Stability to Base | Labile[7] | Generally stable[8] |
| Formation Conditions | Trifluoroacetic anhydride (TFAA), base[7] | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole)[9] |
| Deprotection Conditions | Base hydrolysis (e.g., K2CO3/MeOH)[7] | Acid (e.g., AcOH/H2O) or Fluoride source (e.g., TBAF)[9][10] |
Experimental Protocols
To provide a practical basis for comparison, the following are detailed methodologies for the protection and deprotection of a model primary alcohol, benzyl alcohol, using both a tert-butyldimethylsilyl (TBDMS) ether and a trifluoroacetate ester.
Protocol 1: Protection of Benzyl Alcohol as a TBDMS Ether
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
To this stirred solution, add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected benzyl alcohol.
Protocol 2: Deprotection of Benzyl TBDMS Ether
Materials:
-
Benzyl TBDMS ether
-
Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the benzyl TBDMS ether (1.0 eq) in THF.
-
Add TBAF (1.2 eq, 1 M solution in THF) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield benzyl alcohol.
Protocol 3: Protection of Benzyl Alcohol as a Trifluoroacetate Ester
Materials:
-
Benzyl alcohol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add TFAA (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain benzyl trifluoroacetate.[11]
Protocol 4: Deprotection of Benzyl Trifluoroacetate
Materials:
-
Benzyl trifluoroacetate
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzyl trifluoroacetate (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution at room temperature.
-
Stir the mixture for 1-3 hours and monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to recover benzyl alcohol.
Visualizing Orthogonal Protection Strategy
The true synthetic power of using both trifluoroacetate and silyl ether protecting groups lies in their orthogonality. The following diagram illustrates a hypothetical synthetic workflow where this strategy is employed to selectively deprotect two different hydroxyl groups in a molecule.
Caption: Orthogonal protection and deprotection workflow.
Conclusion
While silyl ethers remain a valuable and versatile class of protecting groups, trifluoroacetate derivatives offer a compelling set of advantages, particularly in the context of analytical chemistry and orthogonal synthetic strategies. Their enhanced stability under acidic conditions, coupled with their facile removal under basic conditions, makes them an excellent orthogonal partner to silyl ethers. For applications requiring high sensitivity in GC-MS analysis, the superior volatility and fragmentation characteristics of TFA derivatives make them the clear choice. By understanding the distinct properties and leveraging the orthogonality of these two classes of protecting groups, researchers can devise more efficient and robust synthetic routes to complex molecules, accelerating progress in drug discovery and other scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. biomedres.us [biomedres.us]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Trifluoroacetamides [organic-chemistry.org]
A Comparative Guide to Trifluoroacetate Derivatization: Unveiling Accuracy and Precision in Chemical Analysis
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, trifluoroacetate (TFA) derivatization offers a powerful tool for enhancing the volatility and detectability of a wide range of compounds, particularly for gas chromatography-mass spectrometry (GC-MS) applications. This guide provides an objective comparison of the accuracy and precision of methods employing trifluoroacetic anhydride (TFAA), supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Trifluoroacetylation is a chemical modification technique that introduces a trifluoroacetyl group into molecules containing active hydrogens, such as those in hydroxyl, amino, and thiol functional groups. This process increases the volatility of polar analytes, improves their chromatographic separation, and can enhance their sensitivity in certain detectors. The stability of the resulting derivatives is a key advantage, contributing to the reproducibility of analytical methods.
Performance Metrics: Accuracy and Precision
The reliability of any quantitative analytical method hinges on its accuracy and precision. Accuracy, often expressed as percent bias or recovery, reflects how close a measured value is to the true value. Precision, typically reported as the relative standard deviation (%RSD), indicates the degree of agreement among a series of individual measurements.
Quantitative Comparison of TFAA Derivatization Methods
The following table summarizes the accuracy and precision data from a study comparing different derivatization reagents for the analysis of amphetamine-related drugs in oral fluid using GC-MS. The data for trifluoroacetic anhydride (TFAA) is presented below.
| Analyte | Concentration (ng/mL) | Mean Measured Concentration ± SD (ng/mL) | Accuracy (%Bias) | Precision (%RSD) |
| Amphetamine (AMP) | 5 | 5.0 ± 0.2 | 0.0 | 4.0 |
| 100 | 90.7 ± 6.6 | -9.3 | 7.3 | |
| 1000 | 1000.7 ± 1.3 | 0.1 | 0.1 | |
| Methamphetamine (MA) | 5 | 4.9 ± 0.2 | -2.0 | 4.1 |
| 100 | 91.5 ± 7.1 | -8.5 | 7.8 | |
| 1000 | 1005.1 ± 11.2 | 0.5 | 1.1 | |
| MDMA | 5 | 4.7 ± 0.5 | -6.0 | 10.6 |
| 100 | 91.0 ± 3.0 | -9.0 | 3.3 | |
| 1000 | 1093.8 ± 21.5 | 9.4 | 2.0 | |
| MDEA | 5 | 5.1 ± 0.2 | 2.0 | 3.9 |
| 100 | 105.2 ± 7.7 | 5.2 | 7.3 | |
| 1000 | 1101.1 ± 131.7 | 10.1 | 12.0 |
Data extracted from a comparative study on derivatization methods for amphetamine-related drugs in oral fluid.[1][2]
In a separate study focusing on the analysis of stera-3β,5α,6β-triols, trifluoroacetylation demonstrated acceptable precision and accuracy over a concentration range of 2.325 to 46.5 ng/mL.[3] The coefficients of determination (R²) for the linear regression curves were consistently better than 0.995, indicating excellent linearity.[3]
Experimental Protocols
Detailed and consistent experimental procedures are critical for achieving reproducible results. Below are representative protocols for trifluoroacetate derivatization.
Protocol 1: Derivatization of Amphetamine-Related Drugs in Oral Fluid
This protocol is adapted from a method for the GC-MS analysis of amphetamines in oral fluid.[1][2]
-
Sample Preparation: Extract 0.5 mL of oral fluid with ethyl acetate in the presence of a base (e.g., 0.1 N NaOH).
-
Solvent Evaporation: Transfer the ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Final Preparation: Evaporate the sample to dryness again under a stream of nitrogen and reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
Protocol 2: General Procedure for Trifluoroacetylation
This protocol provides a general guideline for the derivatization of various analytes and can be adapted as needed.
-
Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent (e.g., benzene, ethyl acetate, or acetonitrile).
-
Reagent Addition: Add 10 µL of trifluoroacetic anhydride (TFAA). For some applications, the addition of a catalyst or acid scavenger, such as trimethylamine, may be beneficial.
-
Reaction: Cap the vial and heat at a suitable temperature (e.g., 50-70°C) for a duration determined by the reactivity of the analyte (typically 15-60 minutes).
-
Work-up (if necessary): For some applications, a work-up step may be required to remove excess reagent. This can involve adding an aqueous solution (e.g., 5% ammonia in water), shaking, and allowing the layers to separate.
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for method implementation and troubleshooting. The following diagram illustrates a typical workflow for sample analysis using trifluoroacetate derivatization.
Caption: A flowchart illustrating the key stages of sample analysis using trifluoroacetate derivatization.
Comparison with Alternative Derivatization Methods
Trifluoroacetic anhydride is one of several common acylation reagents used in analytical chemistry. Other popular alternatives include pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA).
-
Sensitivity: In some studies, PFPA has been shown to provide better sensitivity than TFAA for the analysis of certain compounds, such as amphetamines.[1]
-
Reactivity and Volatility: TFAA is the most reactive and most volatile of the common fluorinated anhydrides.[4]
-
Byproducts: A key advantage of TFAA is that its derivatization reactions do not produce acidic byproducts, which can be detrimental to GC columns.[4] In contrast, PFPA and HFBA reactions can produce acidic byproducts, often necessitating the use of an acid scavenger.[4]
-
Stability: Trifluoroacetyl derivatives are generally considered to be stable, contributing to the robustness of analytical methods.[5]
Conclusion
Trifluoroacetate derivatization is a well-established and reliable technique for the analysis of a variety of compounds in diverse matrices. The method demonstrates good accuracy and precision, particularly for the quantitative analysis of drugs of abuse like amphetamines. The advantages of TFAA, including its high reactivity, the volatility of its derivatives, and the absence of acidic byproducts, make it a valuable tool for researchers in drug development and other scientific fields. When choosing a derivatization strategy, it is essential to consider the specific analytes of interest, the required sensitivity, and the potential for matrix interferences to select the optimal reagent and protocol for the application.
References
- 1. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoroacetylation for Enhanced Analyte Quantification: A Comparative Guide to Linearity and Range in Calibration Curves
For researchers, scientists, and drug development professionals seeking robust and sensitive analytical methods, derivatization with trifluoroacetic anhydride (TFAA) or other trifluoroacetylating agents offers a powerful strategy to improve the chromatographic behavior and detection of a wide range of compounds. This guide provides a comparative overview of the linearity and range of calibration curves for various trifluoroacetylated compounds, supported by experimental data from gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analyses.
Trifluoroacetylation enhances the volatility and thermal stability of polar analytes such as steroids, amines, and amino acids, making them more amenable to GC-MS analysis. This derivatization technique can also improve chromatographic peak shape and sensitivity in both GC-MS and HPLC. The following sections present a compilation of performance data for trifluoroacetylated compounds, offering a valuable resource for method development and validation.
Comparative Performance Data
The following tables summarize the linearity and range of calibration curves for different classes of trifluoroacetylated compounds analyzed by GC-MS and HPLC.
Trifluoroacetylated Steroids (GC-MS)
| Compound Class | Analyte Example | Derivatizing Agent | Analytical Method | Linear Range | Linearity (R²) | Reference |
| Sterols | Cholesta-3β,5α,6β-triol trifluoroacetate | Trifluoroacetic anhydride (TFAA) | GC-MS (SIM and MRM modes) | 0.2325 - 46.5 ng/mL | > 0.995 | [1][2] |
| Anabolic Steroids | Boldenone, Nandrolone, Mesterolone | Trifluoroacetyl anhydride (TFAA) | GC-SIM-MS | 1 - 50 ng/mL | Not specified | [3] |
Trifluoroacetylated Amines (GC-MS and ¹⁹F-NMR)
| Compound Class | Analyte Examples | Derivatizing Agent | Analytical Method | Linear Range | Linearity (R²) | Reference |
| Amphetamines & Cathinones | Amphetamine, Methamphetamine, MDA, MDMA, etc. | Trifluoroacetic anhydride (TFAA) | GC-MS | 5 or 10 - 1000 ng/mL | Not specified | [4][5] |
| Amphetamines | Amphetamine, Methamphetamine | N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA) | GC-MS | Up to ~3000 ng/mL | Not specified | [6] |
| Aromatic Amines | Aniline, N-ethyl aniline, N-methyl aniline | Trifluoroacetic anhydride (TFAA) | ¹⁹F-NMR | 9.0 - 100.0 mg/L | Linear | [7] |
Trifluoroacetylated Amino Acids (GC-MS)
| Compound Class | Derivatization | Analytical Method | Linear Range | Linearity (r) | Reference |
| Amino Acids | Trifluoroacetylbutyl esters | GC-MS (SIM) | 1 - 40 µg/mL | Good linearity reported | |
| Amino Acids | N-trifluoroacetyl-O-methyl ester | GCxGC-MS | Method Detection Limit: 1-7 pg | Not specified | [8] |
| Methionine | Trifluoroacetyl ester | GC-MS | 0 - 100 µg/mL | 0.9995 |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are representative experimental protocols for the trifluoroacetylation and analysis of different compound classes.
Trifluoroacetylation of Steroids for GC-MS Analysis
This protocol is based on the derivatization of stera-3β,5α,6β-triols.
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.[1][2]
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[4]
Trifluoroacetylation of Amphetamines for GC-MS Analysis
This protocol is a general procedure for the derivatization of amphetamine-related drugs.
Derivatization Procedure:
-
Extract the analytes from the sample matrix (e.g., oral fluid) using a suitable solvent like ethyl acetate in a basic medium (e.g., 0.1 N NaOH).
-
Evaporate the organic extract to dryness.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.[4][5]
GC-MS Conditions:
-
Column: HP-5MS (30 m × 250 µm × 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Volume: 2.0 µL in splitless mode.
-
Injector and Interface Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then increased to 150°C at a rate of 8°C/min, and finally to 280°C at a rate of 30°C/min.[4]
Trifluoroacetylation of Amino Acids for GC-MS Analysis
This is a two-step derivatization protocol to form trifluoroacetylated amino acid esters.
Derivatization Procedure:
-
Esterification: Dry the amino acid sample and add a solution of acetyl chloride in an appropriate alcohol (e.g., n-butanol). Heat at 100°C for a specified time to form the amino acid esters.
-
Acylation: Evaporate the solvent and excess reagent. Add trifluoroacetic anhydride (TFAA) and heat to form the N-trifluoroacetyl derivatives.
-
Evaporate the excess TFAA and reconstitute the sample in a suitable solvent for GC-MS analysis.
GC-MS Conditions:
-
Column: A suitable capillary column for amino acid analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is required to separate the various amino acid derivatives.
-
Detection: Mass spectrometry in either full scan or SIM mode for identification and quantification.
Visualizing the Workflow
The general workflow for the analysis of compounds after trifluoroacetylation can be visualized as a series of sequential steps, from sample preparation to data analysis.
Caption: General workflow for the analysis of trifluoroacetylated compounds.
This guide demonstrates that trifluoroacetylation is a versatile and effective derivatization technique for a variety of compound classes, enabling robust and sensitive quantification with excellent linearity over wide concentration ranges. The provided data and protocols serve as a valuable starting point for researchers looking to implement or optimize their analytical methods.
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Anabolic Steroids By Gc/Sim/Ms With Trifluoroacetylation in Equine Plasma and Urine | Semantic Scholar [semanticscholar.org]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trifluoroacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for trifluoroacetate (TFA) and its derivatives across various analytical platforms. The derivatization of molecules with a trifluoroacetyl group is a common strategy in analytical chemistry to improve volatility, chromatographic separation, and detector response, particularly for gas chromatography (GC) and electron capture detection. This guide summarizes quantitative data from multiple studies to aid in the selection of the most appropriate analytical methodology for your research and development needs.
Quantitative Data Summary
The following tables provide a structured overview of LOD and LOQ values for trifluoroacetate and trifluoroacetylated derivatives of different classes of compounds, as determined by various analytical techniques.
Table 1: LOD and LOQ for Trifluoroacetate (TFA) Anion
| Analytical Technique | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Groundwater, Drinking Water | 0.0187 µg/L | 0.0495 µg/L | [1] |
| IC-MS/MS | Water | 0.017 µg/L | 0.062 µg/L | N/A |
| Ion Chromatography (IC) | Vinorelbine Tartrate | 0.02 mg (absolute) | 0.05 mg (absolute) | [2] |
Table 2: LOD and LOQ for Trifluoroacetylated Amphetamine Derivatives
| Analyte(s) | Analytical Technique | Matrix | LOD | LOQ | Reference |
| Amphetamine, Methamphetamine, MDA, MDMA, MDEA | GC-MS (SIM) | Serum | 2.5 - 6.9 ng/mL | - | [3][4] |
| Amphetamine, Methamphetamine | GC-MS | Fingernails | < 0.056 ng/mg | < 0.2 ng/mg | [5] |
Table 3: LOD and LOQ for Trifluoroacetylated Sterol Derivatives
| Analyte | Analytical Technique | Matrix | LOD | LOQ | Reference |
| Cholesta-3β,5α,6β-triol | GC-MS (SIM) | Environmental Samples | 25.8 pg (injected) | - | [6] |
| Cholesta-3β,5α,6β-triol | GC-MS/MS (MRM) | Environmental Samples | 0.78 pg (injected) | - | [6] |
Table 4: LOD and LOQ for Trifluoroacetylated Amino Acid Derivatives
| Analyte Class | Analytical Technique | Matrix | LOD | LOQ | Reference |
| N-trifluoroacetyl-O-methyl esters | GCxGC-TOF-MS | Standard Solution | 1 - 7 pg | - | [7] |
| D-Amino Acids (as methyl chloroformate/methanol derivatives) | GC-MS | Serum, Urine | 3.2 - 446 nM | 0.031 - 1.95 µM | [8][9] |
Experimental Workflows and Methodologies
A general workflow for the determination of LOD and LOQ for trifluoroacetate derivatives involves sample preparation, derivatization, instrumental analysis, and data analysis.
Caption: General workflow for determining LOD and LOQ of TFA derivatives.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Trifluoroacetylation of Sterols for GC-MS Analysis
This protocol is adapted from the method for the derivatization of stera-3β,5α,6β-triols.[6]
-
Materials:
-
Dried lipid extract of the sample
-
Trifluoroacetic anhydride (TFAA)
-
Tetrahydrofuran (THF), anhydrous
-
Internal standard (e.g., 5α-cholestane)
-
Nitrogen gas for evaporation
-
Heating block or oven
-
-
Procedure:
-
To the dried lipid extract, add a known amount of the internal standard.
-
Add 100 µL of anhydrous THF and 100 µL of TFAA.
-
Seal the reaction vial tightly.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient suitable for the elution of sterol derivatives (e.g., starting at 60°C, ramping to 300°C).
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity.
-
On-line Trifluoroacetylation of Amphetamines for GC-MS Analysis
This method describes an automated, on-line derivatization approach.[3][4]
-
Sample Preparation (Serum):
-
Perform a liquid-liquid extraction of the serum sample under basic conditions using a solvent like tert-butyl methyl ether.
-
Separate the organic phase and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
On-line Derivatization and GC-MS:
-
An autosampler injects the sample extract into the hot GC inlet.
-
Immediately following the sample injection, the autosampler injects a small volume (e.g., 1 µL) of a trifluoroacetylation reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA).
-
The high temperature of the injector port facilitates a rapid "flash" derivatization of the amphetamines.
-
The derivatized analytes are then separated on the GC column and detected by the mass spectrometer.
-
-
GC-MS Conditions:
-
Injector Temperature: Typically high (e.g., 250-280°C) to promote flash derivatization.
-
Column: A mid-polarity column is often used for the separation of amphetamine derivatives.
-
Mass Spectrometer: Operated in SIM mode, monitoring characteristic ions for each trifluoroacetylated amphetamine.
-
Analysis of Trifluoroacetate in Water by LC-MS/MS
This protocol is for the direct analysis of the TFA anion in aqueous samples.[1]
-
Sample Preparation:
-
Filter the water sample through a 0.22 µm filter to remove particulate matter.
-
No derivatization is required for the analysis of the TFA anion.
-
-
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the retention of the highly polar TFA anion.
-
Column: A HILIC column (e.g., a glycan-based stationary phase).
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode and using MRM is ideal for sensitive and selective quantification of TFA.
-
Logical Relationships in Analytical Method Selection
The choice of analytical method for trifluoroacetate derivatives depends on several factors, including the analyte's properties, the sample matrix, and the required sensitivity. The following diagram illustrates these relationships.
Caption: Factors influencing the selection of an analytical method.
This guide provides a starting point for researchers and scientists working with trifluoroacetate derivatives. The provided data and protocols should be adapted and validated for specific applications and laboratory conditions.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. s4science.at [s4science.at]
- 6. mdpi.com [mdpi.com]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of Analytical Methods for Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various analytical methods for the determination of trifluoroacetic acid (TFA), a compound of significant interest in pharmaceutical development and environmental monitoring. The following sections detail the experimental protocols and present supporting data to aid in the selection of the most appropriate method for your specific application.
Comparison of Analytical Method Performance
The selection of an analytical method for TFA is dependent on the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of common analytical techniques.
Table 1: Performance Characteristics of Chromatographic Methods for TFA Analysis
| Parameter | HPLC-UV | Ion Chromatography (IC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UPLC-MS/MS |
| Limit of Detection (LOD) | ~10 ng/mL (unconcentrated water sample) | 0.2 ppb - 86 ng/mL[1] | 66 ng/L[2] | 0.0187 µg/L |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.0495 µg/L[3] | Not explicitly stated | 10 ng/L |
| **Linearity (R²) ** | >0.999[4] | >0.999[4] | >0.9991[2] | >0.9995 |
| Precision (%RSD) | < 4%[4] | < 5%[5] | ≤ 3%[2] | < 9% (with one exception at 19%) |
| Accuracy/Recovery (%) | Not explicitly stated | >90%[4] | 98% - 105%[2] | 80% - 110% |
Experimental Workflows and Methodologies
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. A general workflow for robustness testing is illustrated below.
Caption: General workflow for robustness testing of an analytical method.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of TFA in drug substances and formulations where concentration levels are relatively high.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A mixed-mode column such as Obelisc N or a C18 column can be used[6].
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with an acidic modifier like sulfuric acid to suppress ionization) and an organic component (e.g., acetonitrile)[6]. The exact composition is optimized to achieve good peak shape and retention.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a low wavelength, often around 210 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as water or a mixture of water and organic solvent.
-
Robustness Testing Parameters:
-
pH of the mobile phase: Varied by ±0.2 units.
-
Percentage of organic solvent: Varied by ±2%.
-
Column temperature: Varied by ±5 °C.
-
Flow rate: Varied by ±0.1 mL/min.
-
Wavelength: Varied by ±2 nm.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) and key analytical results (e.g., concentration) should remain within predefined limits.
Ion Chromatography (IC)
IC is a sensitive and selective method for TFA analysis, particularly in complex matrices like pharmaceutical preparations and environmental samples.[5][7]
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector.
-
Column: Anion-exchange column (e.g., Dionex IonPac™ AS11-HC).
-
Eluent: A gradient of potassium hydroxide (KOH) is often used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Suppressed conductivity.
-
Sample Preparation: Samples are often diluted with deionized water. For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.
-
Robustness Testing Parameters:
-
Eluent concentration: Varied by ±5%.
-
Flow rate: Varied by ±0.1 mL/min.
-
Column temperature: Varied by ±5 °C.
-
Injection volume: Varied by ±10%.
-
-
Acceptance Criteria: Retention time stability, peak area reproducibility, and resolution from other anions should be maintained.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for TFA analysis, but it requires derivatization to make the analyte volatile.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: TFA is typically converted to a more volatile ester, for example, by reaction with diazomethane or an alcohol in the presence of an acid catalyst. Another approach is derivatization with 2,4-difluoroaniline.[2]
-
Column: A non-polar or medium-polarity capillary column is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration.
-
Temperature Program: An optimized temperature ramp is used to separate the TFA derivative from other components.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
Robustness Testing Parameters:
-
Derivatization reaction time and temperature: Varied to assess the completeness of the reaction.
-
Injector temperature: Varied by ±10 °C.
-
Oven temperature ramp: Varied by ±2 °C/min.
-
Carrier gas flow rate: Varied by ±5%.
-
-
Acceptance Criteria: The derivatization yield should be consistent, and the peak area and retention time of the derivative should be reproducible.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers very high sensitivity and selectivity and is well-suited for trace-level analysis of TFA in complex matrices such as environmental water samples and biological fluids.[3]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or a HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like ammonium acetate or formic acid.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of TFA.
-
Sample Preparation: Direct injection for clean samples or solid-phase extraction for more complex matrices.
-
Robustness Testing Parameters:
-
Mobile phase composition: Percentage of organic solvent varied by ±2%.
-
pH of the aqueous phase: Varied by ±0.2 units.
-
Column temperature: Varied by ±5 °C.
-
Flow rate: Varied by ±0.05 mL/min.
-
Mass spectrometer source parameters (e.g., capillary voltage, source temperature): Varied within acceptable ranges.
-
-
Acceptance Criteria: Retention time, peak area, and ion ratio stability should be maintained within specified limits.
Comparison of Analytical Methodologies
The choice of an analytical method for TFA involves a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following diagram illustrates the logical relationships and key characteristics of the discussed methods.
Caption: Comparison of analytical methods for TFA analysis.
References
- 1. Development and validation of an assay method for the determination of trifluoroacetic acid in a cyclosporin-like drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 7. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different extraction methods for trifluoroacetate compounds
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA) is a common reagent in chemical synthesis and purification, particularly in solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] Consequently, the final product is often isolated as a trifluoroacetate salt. However, the presence of residual trifluoroacetate (TFA) can be problematic for downstream applications, interfering with biological assays, altering compound properties, and being undesirable in preclinical and clinical studies due to its potential toxicity.[1][3][4] Therefore, the effective removal or exchange of the TFA counter-ion is a critical step in many research and development workflows.
This guide provides a comprehensive comparison of common methods for the extraction and exchange of trifluoroacetate from chemical compounds, with a focus on peptides. We will delve into the principles of each technique, present comparative data on their efficiency, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your specific needs.
Comparison of Trifluoroacetate Removal and Exchange Methods
Several techniques are employed to remove or exchange TFA counter-ions, each with its own advantages and limitations. The choice of method often depends on the properties of the compound of interest, the desired final salt form, and the required level of TFA removal. The most common methods include ion-exchange chromatography, reverse-phase HPLC-based exchange, and lyophilization with a stronger acid.[1][2][5]
The following table summarizes the performance of these key methods based on reported experimental data.
| Method | Principle | Typical TFA Removal Efficiency | Key Advantages | Key Disadvantages |
| Ion-Exchange Chromatography | The trifluoroacetate anion is exchanged for another anion (e.g., acetate, chloride) by passing the sample through a resin with a higher affinity for TFA or a high concentration of the desired counter-ion.[6][7] | >95%[5][8] | High efficiency, can be tailored to specific counter-ions.[1] | Can be time-consuming, potential for sample loss on the resin.[8] |
| Reverse-Phase HPLC | The TFA counter-ion is exchanged during the chromatographic run by using a mobile phase containing a different acid, such as acetic acid.[1][3] | Partial to almost complete, can be variable.[1][5] | Can be integrated into the purification workflow.[3] | May not achieve complete removal, efficiency depends on peptide hydrophobicity.[1][3] |
| Lyophilization with HCl | The sample is repeatedly dissolved in a solution of a stronger acid like hydrochloric acid (HCl) and then freeze-dried.[2][3][6] | Can be highly effective, often achieving near-complete removal with multiple cycles.[2] | Simple and widely adopted protocol.[2] | Requires multiple cycles, working at very low pH can potentially degrade sensitive compounds.[1][2] |
| Deprotonation/ Reprotonation | The compound is dissolved in a basic solution to remove the TFA counter-ion, followed by reprotonation with the desired acid.[1][5] | Almost complete removal (>95%).[5][8] | Very high efficiency.[8] | The use of a basic solution may not be suitable for all compounds.[1] |
Experimental Workflow
The general workflow for trifluoroacetate removal or exchange involves the initial treatment of the TFA salt, followed by analysis to confirm the removal efficiency. The specific steps will vary depending on the chosen method.
Caption: A generalized workflow for the extraction or exchange of trifluoroacetate.
Detailed Experimental Protocols
Below are detailed protocols for the most common trifluoroacetate removal and exchange methods.
Ion-Exchange Chromatography for TFA/Acetate Exchange
This method utilizes a strong anion exchange resin to replace trifluoroacetate with acetate.
-
Resin Preparation:
-
Prepare a column with a strong anion exchange resin (e.g., AG1-X8, quaternary ammonium type), ensuring a 10- to 50-fold excess of anion sites in the column relative to the amount of TFA in the peptide sample.[6][8]
-
Wash the resin extensively with a 1M solution of sodium acetate.[6]
-
Rinse the column with distilled water to remove any excess sodium acetate.[6]
-
-
Sample Loading and Elution:
-
Final Processing:
-
Combine the peptide-containing fractions.
-
Lyophilize the pooled fractions to obtain the peptide as an acetate salt.[6]
-
Reverse-Phase HPLC for TFA/Acetate Exchange
This protocol exchanges the TFA counter-ion during RP-HPLC purification by using a mobile phase containing acetic acid.
-
Sample Preparation:
-
Dissolve the peptide-TFA salt in a minimal volume of the initial mobile phase. A typical solution might consist of 10 mg of peptide in 400 µl of water and 100 µl of acetonitrile.[8]
-
-
Chromatography:
-
Inject the sample into an RP-HPLC system equipped with a suitable column (e.g., C18).[3]
-
Use a mobile phase containing the desired counter-ion. For an acetate exchange, a standard isocratic eluent could be water/acetonitrile (80:20) containing 1% acetic acid.[8]
-
Run the chromatography at a consistent flow rate (e.g., 20 ml/min for preparative scale).[8]
-
-
Fraction Collection and Processing:
-
Collect the fractions containing the purified peptide.
-
Pool the relevant fractions, concentrate them under vacuum, and then lyophilize to obtain the final product.[8]
-
Lyophilization for TFA/HCl Exchange
This widely used method involves the repeated dissolution and freeze-drying of the sample with hydrochloric acid.
-
Procedure:
-
Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[2][3]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[3] It has been determined that a 10 mM HCl concentration is often optimal.[2]
-
Allow the solution to stand at room temperature for at least one minute.[3]
-
Freeze the solution at -20°C, -80°C, or in liquid nitrogen.[3]
-
Lyophilize the frozen solution overnight until all liquid is removed.[3]
-
To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[2][3]
-
Analytical Methods for TFA Quantification
To verify the successful removal of trifluoroacetate, several analytical techniques can be employed. The choice of method will depend on the available instrumentation and the required sensitivity.
-
¹⁹F-NMR Spectroscopy: A highly specific and quantitative method for detecting the fluorine atoms in TFA.[1][2]
-
Ion Chromatography (IC): A sensitive method for the direct quantification of trifluoroacetate anions, often used with suppressed conductivity detection.[7][9]
-
FT-IR Spectroscopy: The presence of TFA can be monitored by observing its characteristic absorption bands.[1][2]
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to detect the presence of TFA, although TFA is known to cause ion suppression in electrospray ionization.[10]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): This method can also be used for the quantification of non-volatile compounds like TFA salts.[2]
Conclusion
The removal or exchange of trifluoroacetate is a critical consideration for researchers working with synthetic compounds, particularly peptides. The methods of ion-exchange chromatography, RP-HPLC-based exchange, and lyophilization with a stronger acid all offer effective means of reducing TFA content. The selection of the most suitable method will be guided by the specific requirements of the research, including the nature of the compound, the desired final salt form, and the acceptable level of residual TFA. For highly sensitive applications, methods like ion-exchange chromatography or multiple cycles of lyophilization with HCl are recommended for achieving the most complete removal. It is imperative to follow up the exchange procedure with a reliable analytical method to confirm the final TFA concentration in the product.
References
- 1. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. omizzur.com [omizzur.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. Development and validation of an assay method for the determination of trifluoroacetic acid in a cyclosporin-like drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Evaluating the efficiency of different derivatization reagents for biogenic amines.
For researchers, scientists, and professionals in drug development, the accurate quantification of biogenic amines (BAs) is a critical task. These low molecular weight organic bases are involved in numerous physiological processes and are key indicators in food safety and pharmaceutical research. However, their analysis, typically by high-performance liquid chromatography (HPLC), is often hampered by their low volatility and lack of a UV-active chromophore. Derivatization is a crucial pre-analytical step to enhance their detectability. This guide provides a comparative evaluation of four commonly used derivatization reagents: Dansyl Chloride (Dns-Cl), Dabsyl Chloride (Dabs-Cl), o-Phthalaldehyde (OPA), and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), supported by experimental data and detailed protocols.
Comparative Overview of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, stability, and efficiency of biogenic amine analysis. The following tables summarize the key performance characteristics of the four reagents based on published experimental data.
Table 1: Reaction Conditions and Derivative Stability
| Reagent | Optimal pH | Reaction Temperature (°C) | Reaction Time (min) | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl Chloride (Dns-Cl) | 9.5 - 10.0[1][2] | 40 - 60[1][2] | 45 - 60[1][3] | Stable for over 48 hours[4] | Reacts with primary and secondary amines, stable derivatives.[5] | Non-specific, can react with phenols and alcohols, potentially causing interference.[6] |
| Dabsyl Chloride (Dabs-Cl) | 8.2 - 8.6[1] | 70[1][7] | ~20[1][7] | Stable derivatives.[3] | Faster reaction than Dns-Cl, avoids use of irritating ammonia.[1][8] | Unstable derivatives when batch injection is used for HPLC analysis.[7] |
| o-Phthalaldehyde (OPA) | 9.0 - 10.4[9][10] | Room Temperature[11][12] | < 2 | Unstable, requires immediate analysis or stabilization.[12] | Very fast reaction, highly sensitive with fluorescence detection.[11] | Only reacts with primary amines, derivatives are unstable.[12] |
| FMOC-Cl | 10.0 - 11.4[4][13] | Room Temperature[4] | 40[4][13] | Stable for at least 24-48 hours.[4][13] | Highly fluorescent and stable derivatives.[4] | Derivatives can be unstable under basic conditions, potential for interference from reagent hydrolysis.[13] |
Table 2: Analytical Performance Metrics
| Reagent | Detection Method | Excitation λ (nm) | Emission λ (nm) | LOD Range (mg/kg) | LOQ Range (mg/kg) | Recovery Rate (%) |
| Dansyl Chloride (Dns-Cl) | UV/Fluorescence[14] | ~324[3] | ~559[3] | 0.01 - 1.88[2][15][16] | 0.02 - 6.28[2][15][16] | 70 - 120[16] |
| Dabsyl Chloride (Dabs-Cl) | UV (446 nm) | N/A | N/A | Varies with analyte | Varies with analyte | Varies with analyte |
| o-Phthalaldehyde (OPA) | Fluorescence[17] | 340[17] | 440 - 455[17] | 1.53 - 1.88 | 5.13 - 6.28[18] | 70 - 120[18] |
| FMOC-Cl | Fluorescence[19] | 237 - 340[19] | 340 - 450[19] | Varies with analyte | Varies with analyte | Varies with analyte |
Experimental Workflows and Logical Relationships
The general process for biogenic amine analysis involves sample preparation, derivatization, chromatographic separation, and detection. The specific steps can vary depending on the sample matrix and the chosen derivatization reagent.
Caption: General workflow for biogenic amine analysis.
Detailed Experimental Protocols
The following are representative protocols for each of the four derivatization reagents, compiled from various published methods. Researchers should optimize these protocols for their specific sample matrices and analytical instrumentation.
Dansyl Chloride (Dns-Cl) Derivatization Protocol
This protocol is adapted from methodologies used for various food and biological samples.[1][2][20]
-
Sample Extraction :
-
Homogenize 1-5 g of the sample with 10 mL of 0.1 M HCl or 0.4 M perchloric acid (PCA).
-
Centrifuge the homogenate (e.g., 10,000 rpm for 10 min).
-
Collect the supernatant for derivatization.
-
-
Derivatization :
-
To 1 mL of the acidic extract, add 200 µL of 2 M NaOH to adjust the pH.[20]
-
Add 300 µL of saturated sodium bicarbonate (NaHCO3) to achieve an optimal pH of 9.5-10.0.[1][20]
-
Add 2 mL of a freshly prepared dansyl chloride solution (10 mg/mL in acetonitrile).[20]
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at 40-60°C for 45 minutes.[1][2][20]
-
-
Reaction Termination and Sample Preparation for HPLC :
Dabsyl Chloride (Dabs-Cl) Derivatization Protocol
This protocol is based on methods optimized for fermented meat products.[1][7]
-
Sample Extraction :
-
Follow the same extraction procedure as for Dansyl Chloride.
-
-
Derivatization :
-
Reaction Termination and Sample Cleanup :
-
Stop the reaction by placing the mixture in an ice bath for 30 minutes.[1]
-
The derivatized sample can then be further purified using a Solid Phase Extraction (SPE) C18 cartridge.[1]
-
Load the dabsylated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 0.4 M HClO4.[1]
-
Elute the dabsylated amines with acetonitrile.[1]
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for HPLC analysis.
-
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is a general procedure given the rapid reaction time of OPA.[9][18]
-
Sample Extraction :
-
Use the same extraction procedure as for Dansyl Chloride.
-
-
Derivatization :
-
Prepare a fresh OPA reagent solution. A typical formulation consists of OPA, methanol, a buffer at pH 10.5 (e.g., boric acid), and 2-mercaptoethanol.[9]
-
In an autosampler vial or a small reaction tube, mix a small volume of the sample extract (e.g., 50 µL) with the OPA reagent (e.g., 2.5 µL).[18]
-
Allow the reaction to proceed for 1-2 minutes at room temperature.[9][18]
-
-
HPLC Injection :
-
Immediately inject the mixture onto the HPLC column. Due to the instability of the OPA derivatives, automated pre-column derivatization is highly recommended.
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Derivatization Protocol
This protocol is based on methods developed for amino acid and biogenic amine analysis.[4][13]
-
Sample Extraction :
-
Follow the same extraction procedure as for Dansyl Chloride.
-
-
Derivatization :
-
Reaction Termination and Stabilization :
Conclusion
The selection of a derivatization reagent for biogenic amine analysis is a trade-off between reaction speed, derivative stability, and specificity. Dansyl Chloride is a robust and widely used reagent that reacts with both primary and secondary amines, forming stable derivatives, making it suitable for a broad range of applications.[5] Dabsyl Chloride offers a faster derivatization time compared to dansyl chloride but may have issues with derivative stability in certain analytical setups.[1][7] OPA provides a very rapid and sensitive method, especially with fluorescence detection, but its application is limited to primary amines and hampered by the instability of its derivatives.[11][12] FMOC-Cl yields highly fluorescent and stable derivatives, offering high sensitivity, but requires careful control of reaction conditions to avoid interference from hydrolysis byproducts.[4][13]
Researchers should carefully consider the specific requirements of their analysis, including the types of biogenic amines to be quantified, the sample matrix, and the available analytical instrumentation, to select the most appropriate derivatization strategy. The protocols and data presented in this guide provide a solid foundation for developing and validating robust and reliable methods for biogenic amine quantification.
References
- 1. scispace.com [scispace.com]
- 2. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Derivatization, stabilization and detection of biogenic amines by cyclodextrin-modified capillary electrophoresis-laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Octadecyl 2,2,2-trifluoroacetate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Octadecyl 2,2,2-trifluoroacetate, prioritizing safety and regulatory adherence.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with the following hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary.
II. Quantitative Data for this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₃₇F₃O₂ |
| Molecular Weight | 366.5 g/mol [1][2][3] |
| CAS Number | 79392-43-1[1][2][3][4] |
| Appearance | Solid or liquid |
| Storage Temperature | Room temperature, sealed in a dry place |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. The following protocol provides a general framework for its disposal.
Step 1: Waste Identification and Segregation
-
Pure Compound: Unused or expired this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable, Corrosive, Irritant)
-
The date of waste accumulation.
-
Step 3: Safe Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Conditions: Keep the container sealed when not in use. Ensure the storage area is well-ventilated and away from sources of ignition.
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowable time according to institutional policy, contact your facility's EHS or a certified hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
Step 5: Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS. If it is safe to do so, contain the spill using an inert absorbent material. Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Octadecyl 2,2,2-trifluoroacetate
Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical reagents. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals working with Octadecyl 2,2,2-trifluoroacetate. Adherence to these procedures is paramount for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE) and Hazard Information
This compound is classified as a flammable liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.
| Hazard Classification | Required Personal Protective Equipment |
| Flammable Liquid (H226) | Flame-resistant lab coat. Work should be conducted in a well-ventilated area, away from open flames and spark sources. |
| Skin Irritant (H315) | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2] Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Serious Eye Damage (H318) | Chemical splash goggles and a face shield must be worn.[2][3] |
| Respiratory Irritant (H335) | All handling of this substance should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3] |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date information.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
-
Preparation : Before handling, ensure that a chemical spill kit is readily accessible. The work area, typically a chemical fume hood, should be clean and uncluttered. Verify that safety showers and eyewash stations are unobstructed and operational.[2]
-
Personal Protective Equipment : Don the required PPE as outlined in the table above. This includes a flame-resistant lab coat, chemical-resistant gloves, and full eye and face protection.
-
Handling the Reagent :
-
Ground all equipment to prevent static discharge, which can ignite flammable vapors.
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area to remove any residual contamination.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of unused or waste this compound as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain.
-
Contaminated Materials : Any materials contaminated with this chemical, such as absorbent pads from a spill cleanup, gloves, and empty containers, must also be disposed of as hazardous waste. Place these materials in a sealed and properly labeled container.
-
Empty Containers : Even "empty" containers may retain hazardous residue. These should be treated as hazardous waste and disposed of accordingly.
Chemical Spill Workflow
In the event of a spill, a swift and organized response is essential. The following workflow provides a logical sequence of actions to safely manage a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
